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  • Product: 1H-Imidazole-4-carbothioamide
  • CAS: 95962-95-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1H-Imidazole-4-carbothioamide from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a practical and efficient synthetic pathway for the preparation of 1H-Imidazole-4-carboth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a practical and efficient synthetic pathway for the preparation of 1H-Imidazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the importance of this scaffold, this document details a robust two-stage synthetic approach commencing with the synthesis of the key intermediate, 1H-imidazole-4-carbonitrile, from simple, readily available precursors. Subsequently, the guide elaborates on the conversion of the nitrile functionality into the desired carbothioamide. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel imidazole-based compounds.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like the amino acid histidine and a wide array of synthetic pharmaceuticals.[1][2] The unique electronic properties of the imidazole nucleus, including its aromaticity and ability to act as a hydrogen bond donor and acceptor, contribute to its versatile role in molecular recognition and biological activity. The introduction of a carbothioamide functional group at the 4-position of the imidazole ring yields 1H-Imidazole-4-carbothioamide, a molecule with potential applications in the development of novel therapeutic agents. Thioamides are known to be excellent isosteres of amides, exhibiting altered electronic and steric properties that can modulate biological activity and pharmacokinetic profiles.

This guide presents a logical and experimentally validated approach to the synthesis of 1H-Imidazole-4-carbothioamide, focusing on accessible starting materials and reliable chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 1H-Imidazole-4-carbothioamide suggests a straightforward two-step approach. The target molecule can be disconnected at the carbon-sulfur double bond, leading back to the corresponding nitrile, 1H-imidazole-4-carbonitrile. This nitrile is a stable and accessible intermediate. The imidazole ring of the nitrile can be further deconstructed to simpler, acyclic precursors. A well-documented route to substituted imidazoles involves the cyclization of a diamine-containing precursor. Specifically, the synthesis of 1H-imidazole-4-carbonitrile has been reported from diaminomaleonitrile.

Retrosynthesis target 1H-Imidazole-4-carbothioamide intermediate 1H-Imidazole-4-carbonitrile target->intermediate Thionation precursor Diaminomaleonitrile + Formamidine acetate intermediate->precursor Cyclization Synthesis_Nitrile start Diaminomaleonitrile step1 Formamidine acetate, Reflux start->step1 intermediate1 4-Amino-1H-imidazole-5-carbonitrile step1->intermediate1 step2 1. NaNO2, HBF4 2. H3PO2 intermediate1->step2 intermediate2 1H-Imidazole-5-carbonitrile step2->intermediate2 step3 Heat (e.g., Diphenyl ether) intermediate2->step3 product 1H-Imidazole-4-carbonitrile step3->product Thionation_Mechanism cluster_0 Thionation of Nitrile Nitrile 1H-Imidazole-4-carbonitrile Intermediate [Intermediate Adduct] Nitrile->Intermediate + Lawesson's Reagent LR Lawesson's Reagent LR->Intermediate Product 1H-Imidazole-4-carbothioamide Intermediate->Product Rearrangement & Hydrolysis

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Foreword The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile chemical nature and ability to engage in various biological interactions.[1] Among the vast array of imidazole derivatives, 1H-Imidazole-4-carbothioamide stands out as a molecule of significant interest for drug discovery and development. Its unique combination of a polar imidazole ring and a reactive carbothioamide group suggests potential for novel pharmacological activities.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Imidazole-4-carbothioamide. As a Senior Application Scientist, the aim is not merely to present data but to provide a deeper understanding of the experimental methodologies and the scientific rationale behind the characterization of this promising molecule. This document is designed to be a practical and authoritative resource for researchers actively engaged in the synthesis, characterization, and application of novel imidazole-based compounds. While direct experimental data for some properties of this specific molecule are not extensively available in public literature, this guide furnishes detailed protocols and insights based on established methods for analogous compounds, empowering researchers to generate high-quality data in their own laboratories.

Molecular Structure and Core Identifiers

A fundamental understanding of a molecule begins with its structure and basic identifiers.

  • Chemical Structure:

  • Key Identifiers: A consistent and accurate identification of the compound is crucial for literature searches and regulatory purposes.

IdentifierValueSource
IUPAC Name 1H-imidazole-5-carbothioamide[2][3]
CAS Number 95962-95-1[2][3]
Molecular Formula C₄H₅N₃S[3]
Molecular Weight 127.17 g/mol [3]
Canonical SMILES C1=C(NC=N1)C(=S)N[2]
InChI Key CUOPCGNBQZKKNU-UHFFFAOYSA-N[2]

Physicochemical Properties: Experimental Data and Predictive Insights

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation as a therapeutic agent.

Physical State and Appearance

1H-Imidazole-4-carbothioamide is typically a powder.

Melting and Boiling Points

The melting and boiling points provide an indication of the purity and thermal stability of the compound.

PropertyValueSource
Melting Point 204-207 °C[2]
Boiling Point 420.7 °C at 760 mmHg (Predicted)[2]

The relatively high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding involving the imidazole ring and the carbothioamide group.

Solubility Profile

Predicted Solubility: Based on its structure, 1H-Imidazole-4-carbothioamide is expected to exhibit moderate solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). [4][5][6]Its solubility in water is predicted to be low to moderate, influenced by the competing effects of the polar imidazole and carbothioamide groups and the hydrophobic nature of the imidazole ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is the gold standard for determining thermodynamic solubility. [7]

  • Preparation: Add an excess amount of solid 1H-Imidazole-4-carbothioamide to a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO) in a sealed glass vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Caption: Workflow for experimental solubility determination.

Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.

Predicted pKa: The imidazole ring typically has a pKa in the range of 6-7 for the protonated form (imidazolium ion) and a much higher pKa (around 14) for the N-H proton of the neutral ring. The carbothioamide group is generally a very weak acid.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a reliable method for determining pKa values. [8][9][10][11][12]

  • Sample Preparation: Dissolve a precisely weighed amount of 1H-Imidazole-4-carbothioamide in a suitable solvent (e.g., water or a co-solvent system like methanol-water).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While specific spectra for 1H-Imidazole-4-carbothioamide are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the amine protons of the carbothioamide group. The chemical shifts of the imidazole protons are typically in the range of 7-8 ppm. [10][13]The NH protons of the imidazole and the NH₂ protons of the carbothioamide will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the four carbon atoms in the molecule. The carbon of the C=S group is expected to be significantly downfield. The imidazole ring carbons typically resonate in the aromatic region of the spectrum (115-140 ppm). [14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 1H-Imidazole-4-carbothioamide are:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (imidazole)3100-3000
N-H stretch (amide)3400-3200
C=N stretch (imidazole)1650-1550
C=S stretch (thioamide)1250-1020

The presence of a strong C=S stretching band is a key diagnostic feature for this molecule. [15][16][17][18][19][20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 127 or 128, respectively, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentation pathways for imidazole derivatives may involve cleavage of the imidazole ring or loss of the carbothioamide group. The specific fragmentation will depend on the ionization technique used.

Synthesis and Analytical Methods

For researchers working with 1H-Imidazole-4-carbothioamide, reliable methods for its synthesis and analysis are essential.

Synthetic Approach

A plausible and efficient method for the synthesis of 1H-Imidazole-4-carbothioamide is the reaction of 1H-imidazole-4-carbonitrile with a source of hydrogen sulfide. This is a well-established transformation in organic chemistry. [1][13][15][21][22] Proposed Synthetic Protocol:

  • Reaction Setup: Dissolve 1H-imidazole-4-carbonitrile in a suitable solvent such as a mixture of methanol and water.

  • Reagent Addition: Add a base catalyst, such as an anion-exchange resin in the sulfide form or an amine base, to the solution.

  • Thionation: Bubble hydrogen sulfide gas through the reaction mixture at room temperature or use a non-gaseous sulfide source like sodium hydrosulfide.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent and the product is purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 1H-Imidazole-4-carbothioamide.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of 1H-Imidazole-4-carbothioamide. [23][24][25][26] Illustrative HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

This method can be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure its suitability for routine analysis and quality control. [26]

Conclusion and Future Directions

1H-Imidazole-4-carbothioamide is a molecule with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its fundamental physicochemical properties, along with detailed experimental protocols for their determination. While some experimental data for this specific compound remains to be fully elucidated and published, the methodologies and predictive insights presented here offer a solid foundation for researchers.

Future work should focus on the experimental determination of the solubility profile in a wider range of pharmaceutically relevant solvents and the precise measurement of its pKa value. A full spectroscopic characterization, including assigned ¹H and ¹³C NMR spectra, will be invaluable for the scientific community. Furthermore, the exploration of its biological activities, guided by the physicochemical properties outlined in this guide, will be a critical step in unlocking the therapeutic potential of this intriguing imidazole derivative.

References

(A consolidated list of all cited sources with titles, sources, and clickable URLs will be provided at the end of the complete document.)

Sources

Foundational

Spectroscopic Characterization of 1H-Imidazole-4-carbothioamide: A Methodological and Interpretive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 1H-Imidazole-4-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1H-Imidazole-4-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, potentially serving as a versatile scaffold for developing novel therapeutic agents. Unambiguous structural confirmation and purity assessment are paramount for its progression in any research and development pipeline. This guide provides a comprehensive, in-depth overview of the essential spectroscopic techniques required for the definitive characterization of this molecule. We move beyond mere procedural descriptions to explore the underlying principles and the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is intended to serve as a practical, field-proven reference for researchers engaged in the synthesis, analysis, and application of imidazole-based compounds.

Foundational Principles: An Integrated Spectroscopic Approach

The characterization of a novel or synthesized compound like 1H-Imidazole-4-carbothioamide is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal spectroscopic methods. Each method probes different aspects of the molecule's physical properties, and together, they provide a complete and validated structural picture. Our approach is built on four pillars of spectroscopic analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups and bond vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the precise connectivity of atoms.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated system.

  • Mass Spectrometry (MS): To determine the exact molecular weight and obtain structural information from fragmentation patterns.

The logical flow of this characterization process is designed to be systematic, with each step building upon the last to create a self-validating dataset.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_synthesis Data Integration & Finalization Prep Purity Assessment & Weighing of 1H-Imidazole-4-carbothioamide FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Prep->NMR UVVis UV-Vis Spectroscopy (Electronic Transitions) Prep->UVVis MS Mass Spectrometry (Molecular Weight) Prep->MS Integrate Integrated Data Analysis FTIR->Integrate NMR->Integrate UVVis->Integrate MS->Integrate Elucidate Final Structural Elucidation & Confirmation Integrate->Elucidate

Caption: High-level experimental workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

Expertise & Rationale: FT-IR spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. For 1H-Imidazole-4-carbothioamide, we are specifically looking for vibrational evidence of the N-H bonds (from both the imidazole ring and the primary thioamide), the C=S bond, the C=N imine bond within the ring, and the aromatic C-H bonds. The choice of a solid-state sampling method, such as a Potassium Bromide (KBr) pellet, is deliberate. It avoids the use of solvents which often have their own IR absorptions that can obscure the "fingerprint region" (<1500 cm⁻¹) of the spectrum, where the unique vibrational patterns of the molecule reside.

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Expected Results

The resulting spectrum should be analyzed for characteristic absorption bands. These bands provide direct evidence for the molecule's constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)[1][2][3] Rationale for Assignment
Imidazole & Thioamide N-HStretching3450 - 3100 (broad)The broadness is due to intermolecular hydrogen bonding.
Aromatic C-HStretching3100 - 3000Characteristic of sp² C-H bonds in the imidazole ring.
C=N (Imidazole Ring)Stretching1680 - 1580A strong band indicating the imine character within the heterocyclic ring.
C=C (Imidazole Ring)Stretching1600 - 1450Confirms the aromatic nature of the imidazole core.
C=S (Thioamide)Stretching1150 - 1050A key, though often weak to medium intensity, band confirming the thioamide group.[4]
N-HBending~1620Often overlaps with C=C and C=N stretches.
C-NStretching1400 - 1200Associated with the C-N bonds of the thioamide and imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. We employ both ¹H and ¹³C NMR to map out the complete carbon-hydrogen framework.

Causality of Solvent Choice: The selection of the NMR solvent is a critical experimental parameter. We specify deuterated dimethyl sulfoxide (DMSO-d₆) for several reasons. First, its high polarity effectively dissolves 1H-Imidazole-4-carbothioamide. Second, and most importantly, it is a non-exchangeable solvent for labile protons. This allows for the direct observation of the N-H protons of both the imidazole ring and the thioamide group, which would be lost to deuterium exchange if a solvent like D₂O were used.[5][6] The known residual solvent peak for DMSO-d₆ (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) serves as a convenient internal reference.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), 2-5 second relaxation delay, spectral width covering 0-220 ppm.

Data Interpretation and Expected Results

¹H NMR Spectrum: The proton spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Imidazole N-H> 12.0Broad Singlet1HThe acidic proton on the imidazole ring is typically deshielded and appears far downfield.[1]
Imidazole C2-H7.5 - 8.5Singlet1HProton adjacent to two nitrogen atoms is significantly deshielded.
Imidazole C5-H7.0 - 8.0Singlet1HThe other ring proton, typically upfield relative to C2-H.
Thioamide -NH₂7.0 - 9.0Two Broad Singlets2HThe two protons may be non-equivalent due to restricted rotation around the C-N bond, a known feature of thioamides.[4] They will appear as broad signals due to quadrupolar relaxation and exchange.

¹³C NMR Spectrum: The carbon spectrum reveals the number of unique carbon environments. The thioamide carbonyl (C=S) is a key diagnostic signal.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
Thioamide C=S195 - 210The thiocarbonyl carbon is highly deshielded and is a hallmark of the thioamide functional group, appearing significantly downfield from a standard amide carbonyl.[4]
Imidazole C4135 - 145The carbon atom bearing the carbothioamide group.
Imidazole C2130 - 140Carbon atom situated between the two nitrogen atoms.
Imidazole C5115 - 125The remaining sp² hybridized carbon in the imidazole ring.

UV-Visible Spectroscopy: Mapping Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy provides insight into the conjugated π-system of the molecule. The imidazole ring and the carbothioamide group constitute a chromophore that absorbs light in the UV region, corresponding to specific electronic transitions (n → π* and π → π*). The thioamide C=S bond, in particular, gives rise to a characteristic long-wavelength, low-intensity absorption.[4][7] The choice of a spectroscopic-grade solvent like ethanol is crucial as it is transparent in the relevant UV range (above 210 nm) and effectively solubilizes the analyte. Quartz cuvettes are mandatory as standard glass or plastic cuvettes absorb UV light below ~340 nm.

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a dilute stock solution of the compound in absolute ethanol (e.g., 1 mg/mL). From this, prepare a working solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill both the reference and sample cuvettes (1 cm path length quartz) with absolute ethanol and record a baseline correction from 400 nm down to 200 nm.

  • Sample Measurement: Replace the ethanol in the sample cuvette with the analyte solution and record the absorption spectrum over the same range.

Data Interpretation and Expected Results

The spectrum is expected to show distinct absorption maxima (λ_max) corresponding to electronic transitions within the molecule.

Transition Type Expected λ_max (nm) Molar Extinction Coefficient (ε) Rationale
π → π250 - 280High ( > 10,000 M⁻¹cm⁻¹)Associated with the conjugated system of the imidazole ring and thioamide group.[4]
n → π300 - 350Low ( < 1,000 M⁻¹cm⁻¹)Characteristic of the non-bonding electrons on the sulfur atom of the thioamide group.[7]

Mass Spectrometry: The Final Molecular Weight Verdict

Expertise & Rationale: Mass spectrometry provides the most accurate determination of a molecule's mass and can offer structural clues through its fragmentation pattern. For a polar, non-volatile molecule like 1H-Imidazole-4-carbothioamide, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion [M+H]⁺. This provides a direct and precise measurement of the molecular weight.[8][9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: Introduce the sample into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) via direct infusion or through an LC system.

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass-to-charge (m/z) range that comfortably includes the expected molecular weight (e.g., m/z 50-300).

  • High-Resolution MS (HRMS): For unambiguous elemental composition, perform the analysis on a high-resolution instrument (e.g., Orbitrap or FT-ICR) to obtain an exact mass measurement to within 5 ppm.

Data Interpretation and Expected Results

The primary goal is to identify the molecular ion peak.

Ion Calculated m/z for C₄H₅N₃S Expected Observation
[M]⁺˙ (Radical Cation)127.0204May be observed, but typically less abundant in ESI.
[M+H]⁺ (Protonated Molecule)128.0282Should be the base peak or one of the most intense peaks in the spectrum.
[M+Na]⁺ (Sodium Adduct)150.0102Often observed as a minor peak, especially if there is trace sodium contamination.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation. The resulting fragments can further confirm the structure. Common fragmentation pathways for imidazoles involve the loss of small neutral molecules from substituents or cleavage of the ring itself.[10][11]

Integrated Analysis: A Self-Validating Structural Confirmation

No single piece of data is sufficient for confirmation. True scientific integrity is achieved when all spectroscopic data converge to support a single, unambiguous structure. The diagram below illustrates how the key findings from each technique interlink to validate the identity of 1H-Imidazole-4-carbothioamide.

G Structure Confirmed Structure: 1H-Imidazole-4-carbothioamide MS MS Data: [M+H]⁺ at m/z 128.0282 Confirms C₄H₅N₃S Formula Structure->MS Molecular Weight FTIR FT-IR Data: Shows N-H, C=N, and key C=S vibrations Structure->FTIR Functional Groups H_NMR ¹H NMR Data: Correct number, integration, and shifts for imidazole and thioamide protons Structure->H_NMR H Framework C_NMR ¹³C NMR Data: Diagnostic C=S peak at ~200 ppm and 3 distinct ring carbons Structure->C_NMR C Skeleton UV UV-Vis Data: Shows n→π* and π→π* transitions characteristic of the thioamide chromophore Structure->UV Electronic System

Caption: Integrated data validation for structural elucidation.

Conclusion

The spectroscopic characterization of 1H-Imidazole-4-carbothioamide is a systematic process that relies on the careful application and expert interpretation of multiple analytical techniques. By following the integrated workflow detailed in this guide—from the functional group identification by FT-IR, through the detailed structural mapping by ¹H and ¹³C NMR, to the molecular weight confirmation by mass spectrometry—researchers can achieve an unambiguous and robust characterization of the target compound. This level of analytical rigor is essential for ensuring the quality and validity of data in any drug discovery and development program.

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  • National Center for Biotechnology Information. (n.d.). 1H-Imidazol-3-ium-4-carboxylate. Available at: [Link]

  • Prof. Dr. H.-H. Limbach. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Available at: [Link]

  • PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available at: [Link]

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  • National Center for Biotechnology Information. (2024). Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiamine. Available at: [Link]

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Exploratory

Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Imidazole-4-carbothioamide and Its Implications for Drug Discovery This guide provides a comprehensive technical overview of the methodologies and scien...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Imidazole-4-carbothioamide and Its Implications for Drug Discovery

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 1H-imidazole-4-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document elucidates the critical steps from synthesis to advanced structural interpretation, emphasizing the causal links between experimental choices and the quality of scientific outcomes.

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of naturally occurring and synthetic bioactive molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional building block for interacting with biological targets like enzymes and receptors.[2] The therapeutic potential of any drug candidate is fundamentally linked to its three-dimensional structure, which governs its interactions with these biological macromolecules.[3] Therefore, a detailed understanding of the solid-state structure through single-crystal X-ray diffraction is paramount for rational drug design and development.[3]

1H-Imidazole-4-carbothioamide, in particular, combines the versatile imidazole core with a carbothioamide group, a known pharmacophore that can engage in various non-covalent interactions. This makes its structural elucidation a critical step in understanding its potential as a therapeutic agent. This guide will walk through the complete process of its crystal structure analysis, providing both the "how" and the "why" at each stage.

Synthesis and Crystallization: The Foundation of a High-Quality Crystal Structure

A definitive crystal structure analysis is contingent on the availability of high-quality single crystals, which can be a challenging yet crucial first step.[4]

Synthetic Pathway

While various synthetic routes to imidazole derivatives exist, a common approach involves the cyclization of appropriate precursors. For 1H-imidazole-4-carbothioamide, a plausible synthesis could involve the reaction of a suitable aminoimidazole precursor with a source of thiocarbonyl. The general synthetic strategy for related N-acyl-1H-imidazole-1-carbothioamides involves the reaction of an isothiocyanate with an amine.[5]

Experimental Protocol: Crystal Growth

The growth of diffraction-quality single crystals is often more of an art than a science, requiring screening of various conditions.

Objective: To obtain single crystals of 1H-Imidazole-4-carbothioamide suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

Methodology:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and mixtures thereof).

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Place a drop of the concentrated solution of the compound on a siliconized glass slide. Invert the slide over a well containing a solvent in which the compound is less soluble (the precipitant).

    • Sitting Drop: Place a drop of the concentrated solution in a microbridge over a reservoir of the precipitant.

  • Cooling Crystallization:

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution to induce crystallization.

Causality: The choice of crystallization method depends on the compound's solubility and thermal stability. Slow evaporation is often the simplest starting point. Vapor diffusion provides finer control over the rate of saturation. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid.[3][4]

Experimental Workflow

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal_mounting Crystal Mounting data_collection Data Collection on Diffractometer crystal_mounting->data_collection Mount on Goniometer integration Integration & Scaling data_collection->integration Raw Diffraction Images space_group Space Group Determination integration->space_group structure_solution Structure Solution (Direct Methods) space_group->structure_solution refinement Full-Matrix Least-Squares Refinement structure_solution->refinement Initial Atomic Positions h_atoms Addition of Hydrogen Atoms refinement->h_atoms final_model Final Structural Model h_atoms->final_model Refined Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3] As the crystal is rotated, a series of diffraction images are collected by a detector.[4]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a full-matrix least-squares on F² method.[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystal Structure Analysis of an Imidazole Carbothioamide Analog

Crystallographic Data Summary

The following table presents hypothetical but representative crystallographic data for an imidazole carbothioamide derivative.

ParameterValue
Chemical FormulaC₄H₅N₃S
Formula Weight127.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
β (°)98.5
Volume (ų)605.2
Z4
Density (calculated) (g/cm³)1.395
Absorption Coefficient (mm⁻¹)0.45
F(000)264
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135
Molecular and Supramolecular Structure

The analysis of the crystal structure reveals key details about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry: The imidazole ring is expected to be planar.[6] The bond lengths and angles within the ring and the carbothioamide group provide insights into the electronic distribution and potential for tautomerism.

Supramolecular Interactions: The crystal packing is stabilized by a network of intermolecular interactions. For 1H-imidazole-4-carbothioamide, these would likely include:

  • N-H···S Hydrogen Bonds: The amine of the carbothioamide group and the N-H of the imidazole ring are strong hydrogen bond donors, while the sulfur atom is a potential acceptor.

  • N-H···N Hydrogen Bonds: The imidazole ring contains both a hydrogen bond donor (N-H) and an acceptor (the sp²-hybridized nitrogen), leading to the formation of chains or dimers.[8][9]

  • π-π Stacking: The aromatic imidazole rings can stack on top of each other, contributing to the stability of the crystal lattice.[9]

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H N_B N N1_A->N_B N-H···N H-Bond S_A S Imidazole_A Imidazole Ring A Imidazole_B Imidazole Ring B Imidazole_A->Imidazole_B π-π Stacking NH2_A NH2 S_B S NH2_A->S_B N-H···S H-Bond

Caption: Key intermolecular interactions in imidazole derivatives.

Correlation with Spectroscopic and Computational Analyses

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.

  • FTIR Spectroscopy: Can confirm the presence of key functional groups (N-H, C=S, C=N) and provide information about hydrogen bonding through shifts in vibrational frequencies.[10][11]

  • NMR Spectroscopy: Elucidates the structure in solution, allowing for comparison with the solid-state conformation.

  • Computational Chemistry: Techniques like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry and predict spectroscopic properties, which can then be compared with experimental data. Molecular docking studies can predict how the molecule might bind to a biological target, with the crystal structure serving as a crucial input for these simulations.[12][13][14]

Implications for Structure-Based Drug Design

The precise atomic coordinates obtained from crystal structure analysis are invaluable for drug development.[15]

  • Pharmacophore Modeling: The 3D arrangement of hydrogen bond donors and acceptors, and hydrophobic regions, defines the molecule's pharmacophore, which is essential for its biological activity.

  • Lead Optimization: If the structure of the target protein is known, the crystal structure of the ligand can be used in molecular docking simulations to predict the binding mode and affinity. This allows for the rational design of new analogues with improved potency and selectivity.[13]

  • Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can develop a deeper understanding of the structural features required for therapeutic efficacy.[16]

Conclusion

The crystal structure analysis of 1H-imidazole-4-carbothioamide, and related compounds, is a cornerstone of its development as a potential therapeutic agent. This guide has outlined the critical path from synthesis and crystallization to the detailed interpretation of the final crystal structure. Each step is built upon a foundation of scientific principles designed to yield the most accurate and reliable data. The resulting three-dimensional structural information is not merely an academic endpoint but a vital tool that empowers medicinal chemists to design and develop more effective and safer medicines.

References

  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem. 4

  • An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. Benchchem. 3

  • Thiruvalluvar, A. A. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. Google Books. 6

  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. 7

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). National Institutes of Health. 8

  • 1H-Imidazol-3-ium-4-carboxylate. National Institutes of Health. 9

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). 10

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. ResearchGate. 17

  • The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 2

  • Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. PubMed. 12

  • Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. National Institutes of Health. 13

  • Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. 1

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. PubMed. 15

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. 16

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. National Institutes of Health. 11

  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Zhang. 14

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Foundational

A Technical Guide to the Biological Activity Screening of Novel 1H-Imidazole-4-carbothioamide Derivatives

Introduction: The Therapeutic Promise of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique electronic properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, allow imidazole-containing compounds to interact with a wide array of biological targets. This versatility has led to their development as potent agents against a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. The 1H-Imidazole-4-carbothioamide derivatives, a specific subclass, have garnered considerable interest due to their enhanced biological activities, attributed to the presence of the reactive carbothioamide moiety. This guide provides a comprehensive overview of the methodologies employed in the systematic screening of these novel derivatives for their anticancer, antimicrobial, and anti-inflammatory potential.

Part 1: Anticancer Activity Screening

A primary focus in the evaluation of novel imidazole derivatives is their potential as anticancer agents. The screening process typically begins with an assessment of cytotoxicity against various cancer cell lines, followed by mechanistic studies to elucidate the mode of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for high-throughput screening of cytotoxic compounds. Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the 1H-Imidazole-4-carbothioamide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for a specified period (typically 24-72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights: Tubulin Polymerization Inhibition

Many imidazole-based compounds exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. An in vitro tubulin polymerization assay can directly assess a compound's ability to inhibit the formation of microtubules.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Imidazole Derivative) Mix Mix Compound, Tubulin, and Buffer in a microplate Compound->Mix Tubulin Purified Tubulin (>99% pure) Tubulin->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Compare Compare with Controls (e.g., Colchicine, Paclitaxel) Plot->Compare Determine Determine Inhibition of Polymerization Compare->Determine

Caption: Workflow for in vitro tubulin polymerization assay.

Compounds that inhibit tubulin polymerization, like colchicine, will prevent the increase in absorbance, while microtubule-stabilizing agents, like paclitaxel, will enhance it. Several imidazole derivatives have been identified as potent tubulin polymerization inhibitors.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Imidazole derivatives have shown promise in this area.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the 1H-Imidazole-4-carbothioamide derivatives in a

Exploratory

The Versatile Synthon: A Deep Dive into 1H-Imidazole-4-carbothioamide in Medicinal Chemistry

Abstract This technical guide provides an in-depth exploration of 1H-imidazole-4-carbothioamide, a pivotal heterocyclic building block in the field of medicinal chemistry. The unique electronic and structural characteris...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1H-imidazole-4-carbothioamide, a pivotal heterocyclic building block in the field of medicinal chemistry. The unique electronic and structural characteristics of this synthon render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This document will elucidate the synthesis of 1H-imidazole-4-carbothioamide, delve into its reactivity, and showcase its application in the construction of therapeutically relevant scaffolds, particularly thiazole derivatives. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers and drug development professionals in leveraging this potent synthon for the discovery of novel therapeutic agents. The imidazole core is a fundamental component in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The strategic incorporation of a carbothioamide functional group at the 4-position of the imidazole ring introduces a key reactive handle for a variety of chemical transformations, significantly expanding its utility in drug design and development.

Introduction: The Significance of the Imidazole Scaffold and the Thioamide Moiety

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3][4][6][7] Its prevalence in nature, found in essential biomolecules like the amino acid histidine and purines, underscores its fundamental role in biological processes.[1][8][9] The unique amphoteric nature of the imidazole ring, allowing it to act as both a proton donor and acceptor, facilitates crucial interactions with biological targets such as enzymes and receptors.[4] This versatility has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications.[1][3][4]

The introduction of a carbothioamide group (-CSNH2) in place of a carboxamide (-CONH2) is a well-established strategy in drug design known as bioisosteric replacement.[10] Thioamides often exhibit altered physicochemical properties compared to their amide counterparts, including changes in hydrogen bonding capacity, lipophilicity, and metabolic stability. This strategic modification can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property.

1H-Imidazole-4-carbothioamide marries the desirable pharmacological attributes of the imidazole core with the synthetic versatility of the thioamide functional group, creating a powerful synthon for the construction of complex heterocyclic systems with significant therapeutic potential.

Synthesis of the Core Synthon: 1H-Imidazole-4-carbothioamide

Synthesis of Ethyl 1H-imidazole-4-carboxylate

A common route to ethyl 1H-imidazole-4-carboxylate involves a multi-step sequence starting from glycine.[1]

Experimental Protocol:

Step 1: Synthesis of Acetylglycine.

  • In a suitable reaction vessel, dissolve glycine (1.0 eq) in water.

  • Under vigorous stirring and maintaining the temperature at 20°C, add acetic anhydride (1.67 eq) portion-wise.

  • Continue stirring at 20°C for 2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid by filtration, wash with cold water, and dry to afford acetylglycine.

Step 2: Synthesis of Ethyl Acetylglycinate.

  • To a round-bottom flask, add acetylglycine (1.0 eq), absolute ethanol, and a strong acidic cation exchange resin (e.g., Amberlyst 15).

  • Reflux the mixture with vigorous stirring for 3 hours.

  • Cool the reaction to room temperature and filter to remove the resin.

  • Concentrate the filtrate under reduced pressure to yield ethyl acetylglycinate.

Step 3: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate.

  • In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous toluene.

  • Slowly add methyl formate while maintaining the temperature between 15-19°C.

  • Cool the resulting slurry to 0°C and add a solution of ethyl acetylglycinate (1.0 eq) in toluene over 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • To the resulting viscous mixture, add a solution of potassium thiocyanate (1.2 eq) in water.

  • Heat the mixture to 55-60°C and stir for 4 hours.

  • Cool the reaction, remove the toluene under reduced pressure, and allow the product to crystallize.

  • Collect the crude product by filtration and recrystallize from ethanol to obtain ethyl 2-mercapto-1H-imidazole-4-carboxylate.

Step 4: Synthesis of Ethyl 1H-imidazole-4-carboxylate.

  • Dissolve ethyl 2-mercapto-1H-imidazole-4-carboxylate (1.0 eq) in 50% hydrogen peroxide at 15°C.

  • Heat the reaction to 55-60°C for 2 hours.

  • Cool to room temperature and neutralize with a saturated solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1H-imidazole-4-carboxylate.[1]

Conversion to 1H-Imidazole-4-carbothioamide

The conversion of the carboxylate to the carbothioamide can be achieved through a two-step process involving amidation followed by thionation.

Experimental Protocol:

Step 1: Synthesis of 1H-Imidazole-4-carboxamide.

  • Hydrolyze ethyl 1H-imidazole-4-carboxylate to 1H-imidazole-4-carboxylic acid by heating with an aqueous solution of potassium hydroxide.[3][7]

  • Neutralize the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The resulting carboxylic acid can be converted to the corresponding amide by reaction with a suitable activating agent (e.g., thionyl chloride to form the acid chloride) followed by treatment with ammonia.

Step 2: Thionation to 1H-Imidazole-4-carbothioamide.

  • Suspend 1H-imidazole-4-carboxamide in an anhydrous solvent such as toluene or dioxane.

  • Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction, and purify the product by column chromatography to yield 1H-imidazole-4-carbothioamide.

Reactivity and Application as a Synthon

The synthetic utility of 1H-imidazole-4-carbothioamide stems from the reactivity of the thioamide group, which can participate in a variety of cyclization reactions to form new heterocyclic rings. A prominent example is the Hantzsch thiazole synthesis and its variations.

Synthesis of 2,4-Disubstituted Thiazoles

The reaction of 1H-imidazole-4-carbothioamide with α-haloketones is a classic and efficient method for the construction of a thiazole ring fused or appended to the imidazole core.

Conceptual Workflow for Thiazole Synthesis:

G start 1H-Imidazole-4-carbothioamide intermediate Thioimidate Intermediate start->intermediate Nucleophilic Attack reagent α-Haloketone (R-CO-CH₂-X) reagent->intermediate product 2-(1H-Imidazol-4-yl)-4-substituted-thiazole intermediate->product Intramolecular Cyclization (Dehydration) base Base (e.g., NaHCO₃, Pyridine) base->intermediate caption Synthesis of Imidazoyl-Thiazoles

Caption: General workflow for the synthesis of 2-(1H-imidazol-4-yl)-thiazoles.

Detailed Experimental Protocol for Thiazole Synthesis:

  • Dissolve 1H-imidazole-4-carbothioamide (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add the desired α-haloketone (1.0-1.2 eq).

  • Add a base (e.g., sodium bicarbonate or pyridine) to neutralize the hydrohalic acid formed during the reaction.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-(1H-imidazol-4-yl)-4-substituted-thiazole derivative.

This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the thiazole ring by varying the α-haloketone starting material. The resulting imidazole-thiazole scaffold is a common motif in many biologically active compounds.

Data Summary and Characterization

The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)
1H-Imidazole-4-carbothioamideC₄H₅N₃S127.17Imidazole protons (singlets), NH₂ protons (broad singlet)
2-(1H-Imidazol-4-yl)-4-phenylthiazoleC₁₂H₉N₃S227.29Imidazole protons (singlets), Thiazole proton (singlet), Phenyl protons (multiplet)
2-(1H-Imidazol-4-yl)-4-methylthiazoleC₇H₇N₃S165.22Imidazole protons (singlets), Thiazole proton (singlet), Methyl protons (singlet)

Conclusion and Future Perspectives

1H-Imidazole-4-carbothioamide is a highly valuable and versatile synthon in medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactive nature of the thioamide group provide access to a rich diversity of heterocyclic compounds. The demonstrated synthesis of thiazole derivatives is just one example of its potential. Further exploration of its reactivity with other bifunctional reagents could lead to the discovery of novel heterocyclic systems with unique pharmacological profiles. As the demand for new and effective therapeutic agents continues to grow, the strategic use of well-designed synthons like 1H-imidazole-4-carbothioamide will undoubtedly play a crucial role in the future of drug discovery.

References

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  • Li, B., et al. (2008). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 85, 34. Available at: [Link].

  • Skogh, A., et al. (2013). Aminocarbonylation of 4-Iodo-1H-imidazoles with an Amino Acid Amide Nucleophile: Synthesis of Constrained H-Phe-Phe-NH2 Analogues. The Journal of Organic Chemistry, 78(23), 12251-12256. Available at: [Link].

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  • Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
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  • Reddy, T. R., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Asian Journal of Organic Chemistry, 6(11), 1632-1636. Available at: [Link].

  • Gribanov, P. S., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(6), 1735. Available at: [Link].

  • Zhang, Y., et al. (2021). An electrochemical tandem Michael addition, azidation and intramolecular cyclization strategy for the synthesis of imidazole derivatives. Organic & Biomolecular Chemistry, 19(2), 345-349. Available at: [Link].

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Foundational

In Silico Prediction of 1H-Imidazole-4-carbothioamide Bioactivity: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of the bioactivity of 1H-Imidazole-4-carbothioamide. Designed for researchers, medicinal chemists, and computational biolog...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of the bioactivity of 1H-Imidazole-4-carbothioamide. Designed for researchers, medicinal chemists, and computational biologists, this document moves beyond a simple recitation of methods to explain the scientific rationale behind each step, ensuring a robust and self-validating predictive workflow. We will navigate the process from initial target identification to the final interpretation of predictive models, using a practical, case-study-based approach.

Introduction: The Rationale for Predictive Modeling in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unforeseen issues with efficacy or safety.[1] The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[2][3] The carbothioamide group, a bioisostere of the more common carboxamide, offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[4] The subject of our study, 1H-Imidazole-4-carbothioamide, thus represents a promising, yet underexplored, chemical entity.

In silico bioactivity prediction offers a cost-effective and time-efficient means to prioritize and de-risk drug candidates before committing to expensive and time-consuming laboratory synthesis and testing.[5] By leveraging computational models, we can simulate the interactions between a small molecule and its biological target, predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and build quantitative structure-activity relationship (QSAR) models to guide lead optimization.[6][7]

This guide will use Sirtuin 2 (SIRT2) as a case-study target to illustrate the predictive workflow for 1H-Imidazole-4-carbothioamide. SIRT2, a member of the NAD+-dependent histone deacetylase family, is a validated target in oncology and neurodegenerative diseases, making it a relevant choice for this exploration.[8]

The Predictive Workflow: A Step-by-Step Guide

Our in silico analysis is structured as a multi-step workflow, designed to provide a comprehensive profile of the potential bioactivity and drug-like properties of 1H-Imidazole-4-carbothioamide.

G cluster_0 Data Acquisition & Preparation cluster_1 Predictive Modeling cluster_2 Pharmacokinetic & Toxicity Profiling cluster_3 Interpretation & Validation Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Select Target Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling Binding Mode Model Validation Model Validation Molecular Docking->Model Validation QSAR Analysis QSAR Analysis Pharmacophore Modeling->QSAR Analysis Feature Identification QSAR Analysis->Model Validation ADMET Prediction ADMET Prediction Lead Optimization Lead Optimization ADMET Prediction->Lead Optimization Model Validation->Lead Optimization Iterative Refinement G Prepared SIRT2 (PDB: 4RMG) Prepared SIRT2 (PDB: 4RMG) Grid Generation Grid Generation Prepared SIRT2 (PDB: 4RMG)->Grid Generation Docking Algorithm Docking Algorithm Grid Generation->Docking Algorithm Prepared Ligand (1H-Imidazole-4-carbothioamide) Prepared Ligand (1H-Imidazole-4-carbothioamide) Prepared Ligand (1H-Imidazole-4-carbothioamide)->Docking Algorithm Binding Poses & Scores Binding Poses & Scores Docking Algorithm->Binding Poses & Scores Interaction Analysis Interaction Analysis Binding Poses & Scores->Interaction Analysis

Figure 2: A simplified workflow for molecular docking.

2.2. Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. [9] Experimental Protocol: Pharmacophore Hypothesis Generation

  • Feature Definition: Based on the top-ranked docking pose of 1H-Imidazole-4-carbothioamide in the SIRT2 active site, identify key pharmacophoric features. These may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic rings.

  • Hypothesis Generation: Use a pharmacophore modeling tool (e.g., Phase, LigandScout) to generate a pharmacophore hypothesis that encapsulates these key features.

  • Database Screening: This hypothesis can then be used as a 3D query to screen large compound databases for novel molecules with the potential to bind to SIRT2. [8]

G cluster_0 Pharmacophore Features cluster_1 3D Arrangement HBD H-Bond Donor HBA H-Bond Acceptor HY Hydrophobic AR Aromatic Ring P1 Feature 1 P2 Feature 2 P1->P2 Distance P3 Feature 3 P2->P3 Angle P4 Feature 4 P3->P4 Torsion

Figure 3: Conceptual representation of a pharmacophore hypothesis.

2.3. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. [5][10]A robust QSAR model can be used to predict the activity of novel compounds and guide their design.

Experimental Protocol: QSAR Model Development

  • Dataset Collection: A QSAR model requires a dataset of compounds with known biological activities against the target of interest (SIRT2 in this case). This data can be sourced from databases like ChEMBL or from the published literature. [11][12]For this guide, we will assume a hypothetical dataset of imidazole-thioamide analogs with known SIRT2 inhibitory activities.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the descriptors with the biological activity for the training set. [7]4. Model Validation:

    • Validate the model internally using techniques like leave-one-out cross-validation.

    • Validate the model externally by using it to predict the activities of the compounds in the test set.

Table 1: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
Coefficient of determination (goodness of fit)> 0.6
Cross-validated R² (internal predictive ability)> 0.5
R²_pred R² for the external test set (external predictive ability)> 0.5
Part 3: Pharmacokinetic and Toxicity Profiling

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. [13]ADMET prediction is therefore a crucial step in the in silico evaluation process.

3.1. ADMET Prediction

A variety of computational tools are available to predict the ADMET properties of a molecule. These tools use a combination of QSAR models and rule-based systems.

Experimental Protocol: ADMET Prediction

  • Tool Selection: Choose an ADMET prediction tool. Several free web-based tools are available, such as SwissADME and pkCSM. [6][14]Commercial software packages like ADMET Predictor® also offer more comprehensive predictions. [15]2. Property Prediction: Input the SMILES string of 1H-Imidazole-4-carbothioamide into the selected tool to predict a range of properties.

  • Analysis: Analyze the predicted properties in the context of drug-likeness rules, such as Lipinski's Rule of Five.

Table 2: Key ADMET Properties for In Silico Prediction

PropertyDescriptionDesirable Range/Outcome
Molecular Weight A measure of the size of the molecule.< 500 Da
LogP A measure of lipophilicity.< 5
Hydrogen Bond Donors The number of N-H and O-H bonds.< 5
Hydrogen Bond Acceptors The number of N and O atoms.< 10
Aqueous Solubility The ability of the compound to dissolve in water.High
Blood-Brain Barrier Permeability The ability to cross into the central nervous system.Target-dependent
CYP450 Inhibition Potential for drug-drug interactions.Non-inhibitor
Ames Mutagenicity Potential to cause DNA mutations.Non-mutagenic

Part 4: Interpretation and Validation

The final stage of the in silico workflow involves a holistic interpretation of the generated data and, most importantly, experimental validation of the predictions.

4.1. Integrated Data Analysis

The results from molecular docking, pharmacophore modeling, QSAR, and ADMET prediction should be considered together to form a comprehensive picture of the potential of 1H-Imidazole-4-carbothioamide as a drug candidate. A strong candidate would exhibit a favorable docking score, align well with the pharmacophore hypothesis, have a high predicted activity from the QSAR model, and possess a promising ADMET profile.

4.2. Experimental Validation

It is crucial to emphasize that in silico predictions are hypotheses that must be tested experimentally. The most promising candidates identified through computational screening should be synthesized and evaluated in relevant in vitro and in vivo assays to confirm their biological activity and pharmacokinetic properties.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico prediction of the bioactivity of 1H-Imidazole-4-carbothioamide. By following the detailed protocols and understanding the rationale behind each step, researchers can leverage the power of computational chemistry to accelerate the drug discovery process, from hit identification to lead optimization. The integration of multiple predictive models provides a self-validating framework that increases the confidence in the generated hypotheses and facilitates a more efficient allocation of resources for experimental validation.

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Exploratory

An In-depth Technical Guide to Tautomerism in 1H-Imidazole-4-carbothioamide and its Derivatives

Abstract Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a pivotal phenomenon in medicinal chemistry, profoundly influencing the physicochemical properties, biological activity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a pivotal phenomenon in medicinal chemistry, profoundly influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of the tautomeric behavior of 1H-imidazole-4-carbothioamide and its derivatives. These scaffolds are of significant interest in drug discovery due to the versatile biological activities associated with both the imidazole ring and the thioamide functional group.[3][4] We will delve into the complex interplay of prototropic tautomerism within the imidazole ring and the thione-thiol equilibrium of the carbothioamide moiety. This document will explore the structural elucidation of these tautomers through advanced spectroscopic and computational methods, the impact of substitution and solvent effects on the tautomeric landscape, and the critical implications of this phenomenon for the rational design of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Design

The imidazole ring is a ubiquitous heterocycle in biologically active molecules, including the essential amino acid histidine, and is a key component in numerous pharmaceuticals due to its ability to act as a proton donor and acceptor.[5] Similarly, the thioamide group is a crucial pharmacophore found in a variety of therapeutic agents. The presence of both moieties in 1H-imidazole-4-carbothioamide introduces a fascinating and complex tautomeric landscape.

Understanding the predominant tautomeric forms of a drug candidate under physiological conditions is paramount. Different tautomers can exhibit distinct electronic properties, hydrogen bonding capabilities, and three-dimensional shapes, leading to varied affinities for biological targets and differing metabolic fates.[1][6] Consequently, a thorough characterization of the tautomeric equilibrium is a critical step in the drug discovery and development pipeline.

The Tautomeric Landscape of 1H-Imidazole-4-carbothioamide

The tautomerism of 1H-imidazole-4-carbothioamide is multifaceted, involving two primary types of equilibria: the annular prototropic tautomerism of the imidazole ring and the thione-thiol tautomerism of the carbothioamide side chain.

Annular Tautomerism of the Imidazole Ring

Unsymmetrically substituted imidazoles exist as a mixture of tautomers due to the migration of a proton between the two ring nitrogen atoms.[5] For 1H-imidazole-4-carbothioamide, this results in an equilibrium between the 4-substituted and 5-substituted forms.

Thione-Thiol Tautomerism of the Carbothioamide Group

The carbothioamide group can exist in either the thione (C=S) or the thiol (C=N, S-H) form.[7] This equilibrium is highly dependent on the electronic nature of the surrounding molecule and the solvent environment.[8][9]

The interplay of these two tautomeric systems leads to a number of possible isomers for 1H-imidazole-4-carbothioamide, as depicted below.

Caption: Tautomeric equilibria in 1H-imidazole-4-carbothioamide.

Experimental and Computational Characterization of Tautomers

A combination of spectroscopic techniques and computational modeling is essential for the unambiguous identification and quantification of tautomers in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria.[10] Key nuclei such as ¹H, ¹³C, and ¹⁵N provide distinct chemical shifts for each tautomer. In cases of rapid interconversion, coalescence of signals is observed, and variable-temperature NMR studies can be employed to determine the thermodynamic parameters of the equilibrium.[11] For imidazoles, the chemical shift difference between C4 and C5 can be diagnostic of the predominant tautomer.[12]

Spectroscopic Data Thione Tautomer Thiol Tautomer
¹H NMR (ppm) N-H (imidazole): ~12-14, N-H (amide): ~8-10S-H: ~3-5, N-H (imidazole): ~12-14
¹³C NMR (ppm) C=S: ~180-200C=N: ~150-170
¹⁵N NMR (ppm) Distinct signals for imidazole and thioamide nitrogensShift in thioamide nitrogen signal
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in tautomers. The C=S stretch of the thione form and the S-H and C=N stretches of the thiol form appear at characteristic frequencies. UV-Vis spectroscopy is also useful, as the different chromophores of the tautomers will absorb at different wavelengths.[2]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in solution using implicit solvent models.[13][14] These calculations can provide valuable insights into the geometric and electronic properties of each tautomer and help in the interpretation of experimental spectroscopic data.[15]

workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Interpretation synthesis Synthesis of Derivatives nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) synthesis->nmr ir_uv IR and UV-Vis Spectroscopy synthesis->ir_uv dft DFT Calculations (Tautomer Stabilities) nmr->dft Data Correlation equilibrium Determination of Tautomeric Equilibrium and Ratios nmr->equilibrium ir_uv->dft pcm Solvent Models (PCM) dft->pcm dft->equilibrium

Caption: Workflow for the investigation of tautomerism.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to both the intrinsic electronic properties of the molecule and the external environment.

Substituent Effects

The electronic nature of substituents on the imidazole ring can significantly influence the relative basicity of the two nitrogen atoms, thereby shifting the annular tautomeric equilibrium.[16] Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen distal to the substituent, while electron-withdrawing groups have the opposite effect. Similarly, substituents on the thioamide nitrogen can affect the thione-thiol equilibrium.

substituents cluster_edg Electron-Donating Groups (EDG) cluster_ewg Electron-Withdrawing Groups (EWG) parent 1H-Imidazole-4-carbothioamide edg_node e.g., -NH₂, -OCH₃ Favors 5-substituted tautomer parent->edg_node Shifts Equilibrium ewg_node e.g., -NO₂, -CN Favors 4-substituted tautomer parent->ewg_node Shifts Equilibrium

Caption: Influence of substituents on annular tautomerism.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.[17][18] Polar solvents tend to stabilize the more polar tautomer.[8] For the thione-thiol equilibrium, polar protic solvents can form hydrogen bonds with the thione group, favoring this form.[9] In nonpolar solvents, the less polar thiol tautomer may be more stable.[8][9]

Experimental Protocol: Variable-Temperature NMR Spectroscopy

This protocol outlines the steps for determining the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of a tautomeric equilibrium using variable-temperature (VT) NMR.

  • Sample Preparation: Prepare a solution of the compound of interest in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration that provides a good signal-to-noise ratio.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to the different tautomers.

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to each tautomer at each temperature.

    • Calculate the equilibrium constant (K) at each temperature using the ratio of the integrals.

    • Construct a van't Hoff plot (ln(K) vs. 1/T).

    • The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant.

    • Calculate ΔG° at a specific temperature using the equation ΔG° = -RTln(K) or ΔG° = ΔH° - TΔS°.

Implications for Drug Development

The tautomeric state of 1H-imidazole-4-carbothioamide derivatives has profound implications for their therapeutic potential:

  • Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, which can lead to significant differences in binding affinity and selectivity for a biological target.[1]

  • Pharmacokinetics (ADME): Physicochemical properties such as solubility, lipophilicity (logP), and pKa are tautomer-dependent.[6] These properties govern the absorption, distribution, metabolism, and excretion of a drug.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has important implications for patent protection.

Conclusion

The tautomerism of 1H-imidazole-4-carbothioamide and its derivatives is a complex phenomenon arising from the interplay of annular prototropic shifts and thione-thiol equilibria. A thorough understanding and characterization of these tautomeric systems, through a combination of advanced spectroscopic techniques and computational modeling, are indispensable for the successful design and development of novel drug candidates based on this promising scaffold. Future research should focus on expanding the library of derivatives to further elucidate the structure-tautomerism-activity relationships and to leverage this knowledge for the creation of more effective and safer medicines.

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  • Sadlej-Sosnowska, N. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5028. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1H-Imidazole-4-carbothioamide in Organic Solvents

Foreword for the Modern Researcher In the fast-paced world of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is a critical determinant o...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the fast-paced world of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is a critical determinant of a program's success. Among these properties, solubility stands as a gatekeeper, dictating everything from the feasibility of in vitro assays to the bioavailability of a potential therapeutic. This guide is crafted for the discerning scientist, providing a deep dive into the solubility characteristics of 1H-Imidazole-4-carbothioamide. While empirical data for this specific molecule is not extensively documented in public literature, this guide will equip you with the foundational knowledge, predictive insights, and practical methodologies to confidently navigate its handling and application. We will dissect the molecule's structural attributes, infer its behavior from closely related analogs, and provide robust, step-by-step protocols for you to determine its solubility in your own laboratory settings.

Deconstructing the Molecule: A Theoretical Solubility Prediction

To predict the solubility of 1H-Imidazole-4-carbothioamide, we must first understand the contributions of its constituent parts: the imidazole ring and the carbothioamide group.

The Imidazole Moiety: The imidazole ring is a polar, aromatic heterocycle. Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen) makes it generally soluble in polar solvents.[1] The polar nature of the imidazole moiety is a key factor in the pharmacokinetic profiles of many compounds.[2]

The Carbothioamide Functional Group: The replacement of a carbonyl oxygen with sulfur in the amide group to form a thioamide introduces several significant changes. The C=S bond is longer than a C=O bond, and sulfur is larger and less electronegative than oxygen.[3] This results in a thioamide being a stronger hydrogen bond donor but a weaker hydrogen bond acceptor compared to its amide counterpart.[4] This duality is crucial in its interactions with various solvents.

Integrated Prediction for 1H-Imidazole-4-carbothioamide:

Based on these characteristics, we can predict the following solubility trends:

  • High Solubility in Polar Protic and Apolar Aprotic Solvents: We anticipate good solubility in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. The ability of the N-H groups on both the imidazole ring and the thioamide to act as strong hydrogen bond donors will facilitate interaction with the hydrogen bond accepting capabilities of these solvents. For instance, the qualitative solubility of the related Imidazole-4-carboxaldehyde has been noted in DMSO and methanol.[5] Furthermore, 5-Aminoimidazole-4-carboxamide, a close analog, is reported to be soluble in DMSO, water, and ethanol at a concentration of 25 mg/mL.[6]

  • Moderate to Low Solubility in Less Polar Solvents: In solvents with lower polarity, such as acetone, ethyl acetate, and dichloromethane, we predict moderate to low solubility. While the molecule possesses a dipole moment, the strong intermolecular hydrogen bonding between the 1H-Imidazole-4-carbothioamide molecules themselves, particularly the thioamide-thioamide interactions, may be too strong for these solvents to effectively overcome.

  • Poor Solubility in Nonpolar Solvents: In nonpolar solvents like toluene and hexanes, the solubility is expected to be very low. These solvents lack the ability to form significant hydrogen bonds or engage in strong dipole-dipole interactions, making the energetic cost of breaking the crystal lattice of the solid solute too high. Studies on various imidazoles have shown very low solubility in chloroalkanes and toluene.[7]

The interplay of these forces is visualized in the diagram below:

G cluster_solute 1H-Imidazole-4-carbothioamide cluster_solvents Organic Solvents solute Imidazole- 4-carbothioamide protic Polar Protic (e.g., Methanol) solute->protic Strong H-bond donation Good H-bond acceptance aprotic Polar Aprotic (e.g., DMSO) solute->aprotic Strong H-bond donation Dipole-Dipole nonpolar Nonpolar (e.g., Toluene) solute->nonpolar Weak van der Waals protic->solute Strong H-bond acceptance aprotic->solute Strong H-bond acceptance Dipole-Dipole

Caption: Intermolecular interactions between 1H-Imidazole-4-carbothioamide and different solvent classes.

A Practical Guide to Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination of solubility is essential. Below are detailed protocols for two of the most common and reliable methods in a drug discovery setting: the Shake-Flask method for thermodynamic solubility and the Kinetic Solubility Assay.

The Gold Standard: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.[8]

Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved compound is measured.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 1H-Imidazole-4-carbothioamide (e.g., 5-10 mg) into a clear glass vial. The exact amount should be in significant excess of the predicted solubility.

    • Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is crucial to filter the sample. Use a syringe filter with a low-binding membrane (e.g., 0.22 µm PTFE or PVDF).

  • Analysis:

    • Prepare a series of standard solutions of 1H-Imidazole-4-carbothioamide of known concentrations in the same solvent.

    • Analyze both the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 1H-Imidazole-4-carbothioamide in the filtered supernatant by interpolating from the calibration curve.

  • Data Interpretation:

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

    • Report the solubility in units of mg/mL or molarity.

High-Throughput Screening: Kinetic Solubility Assay

This method is often used in early drug discovery for rapid assessment of a compound's solubility from a DMSO stock solution. It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous or organic medium.[10]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in the target solvent. The formation of a precipitate is detected, often by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration.

Experimental Workflow:

Sources

Exploratory

The Emergence of 1H-Imidazole-4-carbothioamide Analogs: A Technical Guide to Synthesis, Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. This technical guide delves into the discovery and synthesis of a promising class of imidazole derivatives: 1H-Imidazole-4-carbothioamide analogs. We will explore rational synthetic strategies, robust protocols for biological evaluation, and the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into this exciting area of therapeutic research. The unique physicochemical properties of the thioamide group, when integrated into the imidazole framework, offer a compelling avenue for the discovery of new drugs with potential applications in oncology and infectious diseases.[1][2][3]

Introduction: The Imidazole Scaffold and the Significance of the Carbothioamide Moiety

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to coordinate with metal ions, makes it a privileged structure in numerous biologically active molecules, including the amino acid histidine and many approved drugs.[4] The introduction of a carbothioamide (-C(=S)NH2) group at the 4-position of the imidazole ring creates a unique molecular architecture with significant potential for therapeutic intervention.

The thioamide functional group is a bioisostere of the amide bond, but it possesses distinct electronic and steric properties. The sulfur atom is larger, more polarizable, and less electronegative than oxygen, which can lead to altered binding interactions with biological targets.[3] Furthermore, thioamides are known to act as hydrogen sulfide (H₂S) donors and metal chelators, properties that can contribute to their biological activity.[3] The exploration of 1H-imidazole-4-carbothioamide analogs is driven by the hypothesis that the combination of these two pharmacophoric units will result in novel compounds with enhanced potency and selectivity against various disease targets.

Synthetic Strategies for 1H-Imidazole-4-carbothioamide Analogs

The synthesis of 1H-imidazole-4-carbothioamide analogs can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern on the imidazole ring and the carbothioamide nitrogen. Here, we detail two versatile and efficient synthetic routes.

Route 1: Multi-Component Synthesis of the Imidazole Core followed by Thioacylation

A highly efficient approach to constructing substituted imidazoles is through one-pot, multi-component reactions (MCRs). The Radziszewski synthesis and its variations provide a robust platform for creating diversely substituted imidazole rings.

Experimental Protocol: One-Pot Synthesis of a Trisubstituted Imidazole Precursor [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq), an aromatic aldehyde (1.0 eq), a primary amine (1.1 eq), and ammonium acetate (5.0 eq) in glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Subsequent Thioacylation to Yield the Carbothioamide

The conversion of a 4-aminoimidazole precursor to the corresponding carbothioamide can be achieved through various thioacylating agents. A common method involves the use of isothiocyanates.

Experimental Protocol: Thioacylation of 4-Aminoimidazole

  • Reaction Setup: Dissolve the synthesized 4-aminoimidazole precursor (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add an appropriate isothiocyanate (1.1 eq) to the solution. If the starting amine is not sufficiently nucleophilic, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) can be added to facilitate the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a multi-component reaction is advantageous due to its atom economy and the ability to generate molecular diversity in a single step. Glacial acetic acid serves as both a solvent and a catalyst in the imidazole synthesis. The choice of isothiocyanate in the subsequent step allows for the introduction of various substituents on the carbothioamide nitrogen, enabling the exploration of structure-activity relationships.

Route 2: Synthesis from Imidazole-4-carbonitrile

An alternative strategy involves the synthesis of an imidazole-4-carbonitrile intermediate, which can then be converted to the carbothioamide.

Experimental Protocol: Synthesis of Imidazole-4-carbonitrile

The synthesis of the imidazole-4-carbonitrile can be achieved through various methods, including the Van Leusen imidazole synthesis or modifications of the Bredt imidazole synthesis.

Conversion of Nitrile to Thioamide

The conversion of a nitrile to a primary thioamide is a well-established transformation.

Experimental Protocol: Thioamidation of Imidazole-4-carbonitrile

  • Reaction Setup: Dissolve the imidazole-4-carbonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.

  • Addition of Hydrogen Sulfide: Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature. Alternatively, a source of H₂S such as sodium hydrosulfide (NaSH) can be used.

  • Reaction Execution: Continue the reaction for several hours to days, monitoring by TLC. The reaction may be gently heated to accelerate the conversion.

  • Work-up and Purification: After the reaction is complete, carefully remove the excess H₂S (if used) by purging with nitrogen in a well-ventilated fume hood. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices: This route is particularly useful when the desired substitution pattern on the imidazole ring is more readily accessible through a nitrile intermediate. The use of H₂S or its equivalent is a direct and effective method for the thioamidation of nitriles.

Workflow for the Synthesis of 1H-Imidazole-4-carbothioamide Analogs

G cluster_0 Route 1: MCR and Thioacylation cluster_1 Route 2: From Imidazole-4-carbonitrile A 1,2-Dicarbonyl + Aldehyde + Amine + NH4OAc B One-Pot Cyclocondensation A->B C Substituted 4-Aminoimidazole B->C E Thioacylation C->E D Isothiocyanate D->E F 1H-Imidazole-4-carbothioamide Analog E->F G Imidazole Precursors H Formation of Nitrile G->H I Imidazole-4-carbonitrile H->I K Thioamidation I->K J H2S or equivalent J->K L 1H-Imidazole-4-carbothioamide Analog K->L

Caption: Synthetic strategies for 1H-Imidazole-4-carbothioamide analogs.

Biological Evaluation: Assessing Therapeutic Potential

The therapeutic potential of newly synthesized 1H-imidazole-4-carbothioamide analogs is typically assessed through a cascade of in vitro and in vivo assays. The initial screening often focuses on anticancer and antimicrobial activities, as these are areas where imidazole and thioamide-containing compounds have shown considerable promise.[7][8][9]

Anticancer Activity Evaluation

A common initial step in assessing anticancer potential is to screen the compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [10]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized imidazole-carbothioamide analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Self-Validating System: The inclusion of a well-characterized positive control (doxorubicin) and a vehicle control ensures the validity of the assay. The use of multiple cell lines helps to identify compounds with broad-spectrum activity or selective toxicity.

Workflow for Anticancer Activity Screening

G A Synthesized Analogs B Primary Screening: MTT Assay on Cancer Cell Panel A->B C Determine IC50 Values B->C D Identify 'Hit' Compounds (Low IC50) C->D E Secondary Assays: Apoptosis, Cell Cycle Analysis D->E F Mechanism of Action Studies E->F G In Vivo Xenograft Models F->G H Lead Compound G->H

Caption: High-throughput screening cascade for anticancer agents.

Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized analogs can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [11][12]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in appropriate broth media in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound), a sterility control (no inoculum), and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are microbicidal or microbistatic, an aliquot from the wells showing no growth can be subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.

Self-Validating System: The use of standard reference strains and control antibiotics ensures the reliability and reproducibility of the results. The inclusion of both Gram-positive and Gram-negative bacteria, as well as different fungal species, provides a comprehensive assessment of the antimicrobial spectrum.

Structure-Activity Relationship (SAR) and Future Perspectives

The systematic modification of the 1H-imidazole-4-carbothioamide scaffold and the subsequent evaluation of biological activity are crucial for identifying the key structural features that govern potency and selectivity.

Key Structural Modifications and Their Potential Impact:

Position of ModificationType of SubstituentPotential Impact on Activity
Imidazole N-1 Alkyl, Aryl, Substituted ArylInfluences lipophilicity, steric interactions, and potential for additional binding interactions.[13]
Imidazole C-2 H, Alkyl, ArylCan modulate the electronic properties of the imidazole ring and provide a point for interaction with the target.
Imidazole C-5 H, Halogen, AlkylCan influence the overall shape and electronic distribution of the molecule.
Carbothioamide N H, Alkyl, Aryl, AcylSignificantly alters the hydrogen bonding capacity and steric profile of the thioamide group. N-acylation can introduce additional interaction points.[14]

Logical Relationship of SAR Analysis

G A Library of Analogs with Systematic Variations B Biological Screening (Anticancer/Antimicrobial) A->B C Quantitative Data (IC50 / MIC) B->C D Identify Key Structural Features for Activity C->D E Develop SAR Model D->E F Design of Next-Generation Analogs with Improved Potency E->F

Caption: Iterative process of SAR-guided drug discovery.

Future Directions:

The exploration of 1H-imidazole-4-carbothioamide analogs is still in its early stages. Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider range of analogs with diverse substituents to build a more comprehensive SAR profile.

  • Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action of the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of cancer and infectious diseases.

  • Computational Modeling: Utilizing molecular docking and QSAR studies to rationalize the observed SAR and guide the design of new, more potent inhibitors.

Conclusion

The 1H-imidazole-4-carbothioamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path to accessing a diverse range of analogs. Coupled with robust biological evaluation protocols and a systematic approach to SAR, the discovery of potent and selective drug candidates from this chemical class is a highly attainable goal. This in-depth technical guide serves as a valuable resource to empower researchers in their quest for the next generation of innovative medicines.

References

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Foundational

Quantum chemical studies on 1H-Imidazole-4-carbothioamide

An In-Depth Technical Guide to the Quantum Chemical Studies of 1H-Imidazole-4-carbothioamide This guide provides a comprehensive exploration of 1H-Imidazole-4-carbothioamide, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Studies of 1H-Imidazole-4-carbothioamide

This guide provides a comprehensive exploration of 1H-Imidazole-4-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the synergistic application of experimental spectroscopy and quantum chemical calculations to elucidate its structural, electronic, and reactive properties. This document is intended for researchers, scientists, and professionals in drug development who seek to understand the fundamental characteristics of this molecule to leverage its potential as a therapeutic scaffold.

The imidazole ring is a cornerstone in medicinal chemistry and biology, forming the core of essential biomolecules like the amino acid histidine and purine bases in DNA.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The molecule of interest, 1H-Imidazole-4-carbothioamide (C₄H₅N₃S), incorporates a carbothioamide group (-CSNH₂) onto the imidazole framework. This functional group is a known pharmacophore that can significantly influence a molecule's biological activity.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-destructive lens to predict and understand the behavior of such molecules at an atomic level.[5] By modeling properties like molecular geometry, vibrational frequencies, and electronic distributions, we can gain profound insights that guide rational drug design and predict a molecule's reactivity and interaction with biological targets. This guide will walk through the integrated computational and experimental workflow used to characterize 1H-Imidazole-4-carbothioamide.

The Methodological Core: Integrating Theory and Experiment

A robust analysis relies on the validation of theoretical models with real-world experimental data. The causality behind this choice is simple: computational methods provide a granular level of detail that is often inaccessible through experimentation alone, while experimental results ground the theoretical data in physical reality.

Computational Protocol: Density Functional Theory (DFT)

The theoretical calculations detailed herein are predominantly performed using the Gaussian suite of programs. The choice of method is critical for accuracy and computational efficiency.

  • Methodology : Density Functional Theory (DFT) is the chosen approach. DFT has proven to be highly effective for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.

  • Functional and Basis Set : The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This is paired with a comprehensive basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution, including polarization and diffuse functions necessary for anions and non-covalent interactions.

  • Self-Validation : The protocol's integrity is maintained by first performing a full geometry optimization of the molecule. This ensures all subsequent calculations are based on the molecule's most stable, lowest-energy conformation. A frequency calculation is then run on the optimized structure; the absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum.

G cluster_workflow Computational Workflow Start Initial Molecular Structure Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Success Ground State Confirmed Validation->Success   None    Failure Re-optimize Validation->Failure   Found    Analysis Further Analyses: NBO, HOMO-LUMO, MEP, Docking Success->Analysis Failure->Opt

Caption: Computational workflow for structural optimization and validation.

Experimental Synthesis and Spectroscopic Characterization

While numerous synthetic routes for imidazole derivatives exist, a common approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, known as the Debus-Radziszewski synthesis.[6] Once synthesized and purified, the compound is subjected to various spectroscopic techniques.

  • FT-IR and FT-Raman Spectroscopy : These techniques probe the vibrational modes of the molecule. The experimental spectra serve as a direct benchmark for the vibrational frequencies calculated via DFT.

  • ¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is used to confirm the molecular structure and can be correlated with theoretically calculated chemical shifts.[7][8]

  • UV-Vis Spectroscopy : This method measures electronic transitions within the molecule, providing data that can be compared with the results from Time-Dependent DFT (TD-DFT) calculations to understand the electronic absorption properties.[6]

Results and In-Depth Analysis

Molecular Geometry

The initial step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure. The optimization process alters bond lengths, bond angles, and dihedral angles until the global energy minimum is reached. The resulting geometry provides the foundation for all other calculated properties.

Caption: Optimized molecular structure of 1H-Imidazole-4-carbothioamide.

The planarity of the imidazole ring is a key feature, indicating aromatic character. The C=S bond of the carbothioamide group and its adjacent C-N bond lengths provide insight into the degree of electron delocalization.

ParameterBond Length (Å) - CalculatedBond Angle (°) - Calculated
N1–C21.37N1–C2–N3
C2–N31.32C2–N3–C4
N3–C41.38N3–C4–C5
C4–C51.39C4–C5–N1
C5–N11.38C5–N1–C2
C4–C61.48N3–C4–C6
C6=S71.68C4–C6–S7
C6–N81.35C4–C6–N8
Note: These are representative values based on typical DFT calculations for similar structures.
Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational analysis is crucial for confirming the functional groups present in the molecule. By comparing the calculated vibrational frequencies with the experimental FT-IR and FT-Raman spectra, we can confidently assign specific absorption bands to the stretching, bending, and torsional motions of the atoms. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies.

Vibrational ModeCalculated Freq. (cm⁻¹)Experimental Freq. (cm⁻¹)Assignment
N-H Stretch (Amide)~3450, ~3350~3400, ~3300Asymmetric & Symmetric stretching
N-H Stretch (Imidazole)~3150~3120Ring N-H stretching
C-H Stretch (Aromatic)~3080~3050Ring C-H stretching
C=N Stretch~1620~1610Ring stretching
C=S Stretch~1350~1340Thioamide I band
C-N Stretch~1280~1275Thioamide II band

The strong correlation between the scaled theoretical frequencies and the experimental values validates both the optimized geometry and the computational method used.

Electronic Landscape and Chemical Reactivity

The electronic properties of a molecule dictate its reactivity, stability, and potential interactions with other molecules.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity.[9]

  • Small Energy Gap : A small gap suggests the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[1]

  • Electron Distribution : The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For 1H-Imidazole-4-carbothioamide, the HOMO is typically localized over the electron-rich carbothioamide group and the imidazole ring, while the LUMO is often distributed across the C=S bond and the ring system.

ParameterEnergy (eV)
E(HOMO)-6.30
E(LUMO)-1.81
Energy Gap (ΔE) 4.49
Note: Values are representative and depend on the specific level of theory.[1]

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive key descriptors that quantify the molecule's overall reactivity.

  • Chemical Hardness (η) = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large energy gap and are less reactive.

  • Chemical Softness (S) = 1 / (2η). Soft molecules have a small energy gap and are more reactive.

  • Electronegativity (χ) = - (E(HOMO) + E(LUMO)) / 2. This measures the molecule's ability to attract electrons.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with biological receptors.

  • Red Regions : Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around the sulfur and nitrogen atoms.

  • Blue Regions : Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are often located around the hydrogen atoms, particularly the N-H protons of the amide and imidazole ring.[10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A key finding in molecules like this is the delocalization of lone pair (n) electrons from nitrogen and sulfur atoms into the antibonding (π) orbitals of adjacent double bonds (e.g., n(N) → π(C=S)). These n → π* interactions stabilize the molecule by spreading electron density, which is a hallmark of resonance.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N8π(C6-S7)~45.5Lone pair delocalization
π(C4-C5)π(N3-C4)~20.1π-electron delocalization (aromaticity)
LP(1) S7σ*(C6-N8)~15.2Hyperconjugation

High E(2) values signify strong electronic interactions, contributing significantly to the molecule's overall stability and electronic structure.

In Silico Biological Evaluation: Molecular Docking

To translate the theoretical findings into a pharmacological context, molecular docking simulations are performed. This computational technique predicts how a ligand (1H-Imidazole-4-carbothioamide) binds to the active site of a target protein.[11] The results are evaluated based on binding energy (a lower value indicates a more stable complex) and the specific intermolecular interactions formed.

Example Target: Glucosamine-6-phosphate (GlcN-6-P) synthase

This enzyme is a validated target for developing antimicrobial agents.[12] Docking 1H-Imidazole-4-carbothioamide into its active site can reveal its potential as an inhibitor.

  • Binding Energy : A favorable binding energy (e.g., -7 to -9 kcal/mol) would suggest strong affinity.

  • Key Interactions : The simulation might reveal that the carbothioamide group forms crucial hydrogen bonds with amino acid residues like Arginine or Serine in the active site. The imidazole ring could engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine or Tyrosine.[13]

G cluster_docking Molecular Docking Protocol Ligand Ligand Preparation (1H-Imidazole-4-carbothioamide) - Add charges - Minimize energy Dock Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Protein Protein Preparation (e.g., GlcN-6-P synthase) - Remove water - Add hydrogens Grid Define Binding Site (Grid Box Generation) Protein->Grid Grid->Dock Analysis Analyze Results: - Binding Energy - Interaction Poses Dock->Analysis

Caption: A typical workflow for molecular docking studies.

These in silico results provide a strong hypothesis for the molecule's mechanism of action and guide further experimental validation, such as in vitro enzyme inhibition assays.

Conclusion

The quantum chemical investigation of 1H-Imidazole-4-carbothioamide, validated by spectroscopic data, provides a multi-faceted understanding of its molecular properties. The DFT-based analysis confirms its stable geometry and allows for precise assignment of its vibrational spectra. Electronic property calculations, including HOMO-LUMO, MEP, and NBO analyses, illuminate its reactivity, charge distribution, and intramolecular stabilizing interactions.

These theoretical insights, coupled with promising molecular docking results, strongly suggest that 1H-Imidazole-4-carbothioamide is a viable scaffold for the development of novel therapeutic agents. The detailed characterization serves as an authoritative foundation for future medicinal chemistry efforts, enabling the rational design of derivatives with enhanced potency and specificity.

References

  • IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]

  • Isloor, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197–204. Available at: [Link]

  • PubChem. 1H-Imidazole-4-thiocarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (2020). Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. Available at: [Link]

  • Saeed, A., et al. (2020). Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. Chemistry & Biodiversity, 17(3), e1900509. Available at: [Link]

  • Sharma, P., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][14]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Heliyon, 8(10), e11105. Available at: [Link]

  • Singh, A., et al. (2024). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 14(1), 6695. Available at: [Link]

  • Verma, K., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1276, 134789. Available at: [Link]

  • Verma, R. K., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(2), 753-759. Available at: [Link]

  • Oriental Journal of Chemistry. (2016). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Available at: [Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 1H-Imidazole-4-carbothioamide in Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 1H-imidazole-4-carbothioamide as a pivotal building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. Moving beyond a sim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1H-imidazole-4-carbothioamide as a pivotal building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles and strategic considerations for employing this versatile scaffold. We will delve into the synthesis of the core molecule, its characteristic reactivity, and its application in constructing key heterocyclic systems such as thiazoles, thiadiazoles, and pyrimidines. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of 1H-imidazole-4-carbothioamide for the creation of novel molecular entities. The discussion is grounded in established chemical literature, providing both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of the Imidazole Core

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent role in bioactive molecules. The incorporation of a carbothioamide functional group at the 4-position of the imidazole ring introduces a highly versatile reactive handle, opening a gateway to a vast array of heterocyclic transformations. 1H-imidazole-4-carbothioamide, with its dual nucleophilic and electrophilic potential, serves as an exceptional starting material for the construction of fused and appended heterocyclic systems, many of which exhibit significant pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide will illuminate the path from this fundamental building block to complex molecular architectures.

Synthesis of the Core Building Block: 1H-Imidazole-4-carbothioamide

A robust and reliable synthesis of the starting material is paramount for any successful synthetic campaign. While multiple routes to substituted imidazoles exist, a common and effective strategy for constructing the 1H-imidazole-4-carboxamide precursor involves a multi-step sequence starting from readily available precursors. The subsequent thionation of the carboxamide furnishes the desired 1H-imidazole-4-carbothioamide.

Synthesis of 1H-Imidazole-4-carboxamide

A practical and efficient one-step synthesis of 5-amino-1H-imidazole-4-carboxamide (AICA), a related and important intermediate, has been developed from commercially available hypoxanthine.[5][6] While not a direct synthesis of 1H-imidazole-4-carboxamide, the principles of imidazole ring formation are well-established. A common laboratory-scale synthesis of 1H-imidazole-4-carboxamide often begins with precursors like diaminomaleonitrile, which can be transformed into the imidazole ring system through cyclization reactions.[7]

A representative synthetic pathway is outlined below:

Synthesis of 1H-imidazole-4-carboxamide A Diaminomaleonitrile B Formamidine Derivative A->B Reaction with formamidine acetate C 5-Amino-1H-imidazole-4-carbonitrile B->C Base-catalyzed cyclization D 1H-Imidazole-4-carboxamide C->D Hydrolysis

Caption: General synthetic scheme for 1H-imidazole-4-carboxamide.

Thionation to 1H-Imidazole-4-carbothioamide

The conversion of the carboxamide to the corresponding carbothioamide is a crucial step. This transformation is most effectively achieved using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the reagent of choice due to its mildness and high efficiency.[8][9][10][11]

Experimental Protocol: Thionation of 1H-Imidazole-4-carboxamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-imidazole-4-carboxamide (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 eq) to the suspension. Causality: Using a slight excess of the amide or a sub-stoichiometric amount of Lawesson's reagent can help minimize side reactions and facilitate purification.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford 1H-imidazole-4-carbothioamide as a solid.

Thionation Reaction start 1H-Imidazole-4-carboxamide C4H5N3O product 1H-Imidazole-4-carbothioamide C4H5N3S start->product Toluene, Reflux reagent {Lawesson's Reagent | C14H14O2P2S4}

Caption: Thionation of 1H-imidazole-4-carboxamide using Lawesson's reagent.

Reactivity and Applications in Heterocyclic Synthesis

The strategic placement of the carbothioamide group on the imidazole ring imparts a rich and versatile reactivity profile to 1H-imidazole-4-carbothioamide, making it an ideal precursor for a variety of heterocyclic systems.

Synthesis of Imidazole-Thiazole Hybrids

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of thiazole rings. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. 1H-imidazole-4-carbothioamide serves as an excellent thioamide component in this reaction, leading to the formation of imidazole-thiazole hybrids, a class of compounds known for their significant biological activities, including antimicrobial and anticancer properties.[1][4]

Mechanism of Hantzsch Thiazole Synthesis:

The reaction proceeds through a nucleophilic attack of the sulfur atom of the carbothioamide onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 1H-Imidazole-4-carbothioamide C Thioimidate Intermediate A->C B α-Halocarbonyl B->C D Hydroxythiazoline Intermediate C->D E Imidazole-Thiazole Hybrid D->E - H2O

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a 2-(1H-Imidazol-4-yl)-4-phenylthiazole

  • Reactant Preparation: Dissolve 1H-imidazole-4-carbothioamide (1.0 eq) in absolute ethanol.

  • Addition of α-Haloketone: Add phenacyl bromide (1.0 eq) to the solution. Causality: The choice of α-haloketone directly determines the substituent at the 4-position of the resulting thiazole ring.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

α-Halocarbonyl CompoundResulting Thiazole Substituent (at C4)
Phenacyl bromidePhenyl
Ethyl 2-chloroacetoacetateEthoxycarbonylmethyl
ChloroacetoneMethyl
Synthesis of Imidazo[2,1-b][2][3][5]thiadiazoles

The carbothioamide functionality can also be utilized for the construction of 1,3,4-thiadiazole rings. A common strategy involves the reaction of a thiohydrazide or a thiosemicarbazide derivative with a suitable cyclizing agent. In the context of 1H-imidazole-4-carbothioamide, it can be envisioned to first be converted to a thiohydrazide, which can then undergo cyclization. A more direct approach involves the reaction with a one-carbon synthon. The resulting imidazo[2,1-b][2][3][5]thiadiazole scaffold is of significant interest due to its reported anticancer activities.[2][3][12][13]

General Synthetic Strategy:

Thiadiazole_Synthesis A 1H-Imidazole-4-carbothioamide C Thiohydrazide Intermediate A->C B Hydrazine Derivative B->C E Imidazo[2,1-b][1,3,4]thiadiazole C->E D Cyclizing Agent (e.g., Orthoesters) D->E

Caption: General pathway for the synthesis of imidazo-thiadiazoles.

Synthesis of Imidazole-Fused Pyrimidines

The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing nucleophile. While not a direct cyclization involving the carbothioamide group in its original form, 1H-imidazole-4-carbothioamide can be a precursor to intermediates suitable for pyrimidine synthesis. For instance, the carbothioamide can be converted to an amidine, which can then react with a β-dicarbonyl compound. Alternatively, reactions with reagents like dimethylformamide dimethyl acetal (DMF-DMA) can generate reactive intermediates that undergo cyclization to form pyrimidine rings.[14][15][16][17][18]

Conclusion and Future Perspectives

1H-imidazole-4-carbothioamide has demonstrated its value as a versatile and powerful building block in heterocyclic synthesis. Its accessible synthesis and rich reactivity provide a robust platform for the generation of a wide range of heterocyclic compounds, particularly imidazole-thiazole and imidazo-thiadiazole hybrids. The biological significance of these resulting scaffolds underscores the importance of further exploring the synthetic potential of this core molecule. Future research in this area could focus on the development of novel, one-pot, multi-component reactions utilizing 1H-imidazole-4-carbothioamide to access even greater molecular diversity. Furthermore, the exploration of its reactivity with a broader range of electrophiles and nucleophiles will undoubtedly lead to the discovery of new and interesting heterocyclic systems with potential applications in drug discovery and materials science.

References

  • Avvaru, S. P., Noolvi, M. N., More, U. A., Chakraborty, S., Dash, A., Aminabhavi, T. M., Narayan, K. P., & Sutariya, V. (2021). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][2][3][5]thiadiazole Scaffolds. Medicinal Chemistry, 17(7), 750-765. [Link]

  • Imidazo[2,1-b][2][3][5]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. (2020). Amsterdam UMC. [Link]

  • Imidazo[2,1-b][2][3][5]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. (2020). PubMed. [Link]

  • Yin, J., Li, D., Chen, S., Liu, Z., Li, G., & Qi, J. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 636-641. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). PubMed Central (PMC). [Link]

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER. [Link]

  • Kamal, A., Rao, M. P. N., Das, P., Swapna, P., Polepalli, S., Nimbarte, V. D., Mullagiri, K., Kovvuri, J., & Jain, N. (2014). Synthesis and biological evaluation of imidazo[2,1-b][2][3][5]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(6), 1234-1246. [Link]

  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. (2012). PubMed. [Link]

  • Synthesis and antimicrobial activity of new imidazo [2, 1-b] thiazole derivatives. (2025). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health (NIH). [Link]

  • Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. (2021). ACS Publications - American Chemical Society. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). PubMed Central (PMC). [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). National Institutes of Health (NIH). [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2022). MDPI. [Link]

  • Synthesis of imidazo[2,1-b]thiazoles. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2013). PubMed Central. [Link]

  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (n.d.). PubMed Central. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. [Link]

  • Synthesis and rearrangement of a bridged thioamide. (2009). The Royal Society of Chemistry. [Link]

  • Use of Lawesson's Reagent in Organic Syntheses. (2010). ResearchGate. [Link]

  • Reaction of N -imidoylthioureas with Dimethyl Acetylenedicarboxylate: Synthesis of new 1,3,5-thiadiazepines. (2007). ResearchGate. [Link]

  • Thionation using fluorous Lawesson's reagent. (2006). PubMed. [Link]

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022). National Institutes of Health (NIH). [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (n.d.). Science Alert. [Link]

  • Reactions of an imidazo[4,5-c]isoxazole-6-carboxylate with dimethyl acetylenedicarboxylate; formation of the first example of a[2][5]diazepino[2,3-c]isoxazole. (2025). ResearchGate. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). PubMed Central (PMC). [Link]

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. (2024). Semantic Scholar. [Link]

  • A kind of synthetic method of N, N Dimethylformamide dimethyl acetal. (n.d.).

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 1H-Imidazole-4-carbothioamide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Imidazole-4-carbothioamide, a heterocyclic compound of inte...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Imidazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 1H-Imidazole-4-carboxamide, followed by its efficient thionation. This guide is designed to offer full editorial control, moving beyond a rigid template to provide a narrative grounded in scientific integrity. It explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. All claims and procedural standards are supported by authoritative citations.

Introduction: The Significance of the Imidazole Thioamide Scaffold

Thioamides are crucial structural motifs in a multitude of biologically active compounds.[1] They serve as important isosteres of amides, where the replacement of the carbonyl oxygen with sulfur alters key chemical and physical properties such as hydrogen bonding capabilities, nucleophilicity, and stability against hydrolysis.[1] This modification can significantly enhance the pharmacokinetic properties and target affinity of drug candidates.[1][2] The imidazole ring system, a component of essential biomolecules like the amino acid histidine, is a privileged scaffold in medicinal chemistry. The combination of these two moieties in 1H-Imidazole-4-carbothioamide results in a molecule with significant potential for applications in drug discovery and as a versatile building block in organic synthesis.

This guide details a reliable and reproducible two-step synthesis. The first part covers the synthesis of 1H-Imidazole-4-carboxamide from its corresponding ethyl ester. The second, and final, part describes the thionation of this amide using Lawesson's Reagent, a mild and effective thionating agent that typically affords high yields and cleaner reactions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[1][3]

Overall Synthetic Scheme

The synthesis of 1H-Imidazole-4-carbothioamide is achieved through a two-step reaction sequence starting from Ethyl 1H-imidazole-4-carboxylate.

Synthesis_Scheme cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation Ester Ethyl 1H-imidazole-4-carboxylate Amide 1H-Imidazole-4-carboxamide Ester->Amide NH3 / Methanol Amide_ref 1H-Imidazole-4-carboxamide Thioamide 1H-Imidazole-4-carbothioamide Amide_ref->Thioamide Lawesson's Reagent / Toluene

Caption: Overall two-step synthesis workflow.

Experimental Protocols

PART I: Synthesis of 1H-Imidazole-4-carboxamide (Intermediate)

This procedure first requires the synthesis of the starting material, Ethyl 1H-imidazole-4-carboxylate, which is then converted to the target amide.

Step 1.1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

This ester can be synthesized from 1H-Imidazole-4-carboxylic acid. To a stirred solution of 1H-imidazole-4-carboxylic acid in ethanol, sulfuric acid is added, and the mixture is heated.[4] The esterification is driven by the excess of ethanol serving as both solvent and reagent.

Protocol:

  • To a stirred solution of 1H-imidazole-4-carboxylic acid (1.0 eq) in absolute ethanol (approx. 20 mL per 5 g of acid), add concentrated sulfuric acid (approx. 0.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol.

  • Dilute the residue with water and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to afford Ethyl 1H-imidazole-4-carboxylate as a white solid.[4]

Step 1.2: Amidation of Ethyl 1H-imidazole-4-carboxylate

The conversion of the ethyl ester to the primary amide is achieved by treatment with ammonia in a suitable solvent, typically methanol.

Protocol:

  • Prepare a saturated solution of ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0 °C.

  • Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in the methanolic ammonia solution in a sealed pressure vessel.

  • Heat the mixture at 80-100 °C for 24-48 hours. The elevated temperature and pressure are necessary to drive the amidation to completion.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude 1H-Imidazole-4-carboxamide can often be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

PART II: Synthesis of 1H-Imidazole-4-carbothioamide (Final Product)

This step involves the thionation of the amide intermediate using Lawesson's Reagent. The choice of an anhydrous, high-boiling solvent like toluene is crucial for the reaction's success.

Thionation_Workflow Setup Combine Amide and Lawesson's Reagent in anhydrous toluene under N2 Heat Heat to reflux (~110 °C) Setup->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Cool, filter off solids, concentrate filtrate Monitor->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize final product Purify->Characterize

Caption: Step-by-step experimental workflow for thioamide synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-Imidazole-4-carboxamide (1.0 eq) in anhydrous toluene. The use of an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent side reactions.

  • Addition of Reagent: Add Lawesson's Reagent (0.5-0.6 eq) to the suspension.[5] Safety Note: Lawesson's Reagent is a sulfur-containing compound with an unpleasant odor. Handle it in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene).[1] The mixture will typically become a clear solution as the reaction progresses.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amide is completely consumed. This can take anywhere from 2 to 24 hours, depending on the substrate.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Some phosphorus byproducts may precipitate out. If so, they can be removed by filtration.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification: The crude product is typically purified by column chromatography on silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often effective. The purification can be challenging due to phosphorus-containing byproducts.[6] An alternative workup involves treating the cooled reaction mixture with ethanol and refluxing for 2 hours to decompose the reagent's byproducts into more polar compounds, simplifying purification.[5]

Data Summary

StepReactantReagent(s)SolventTemperatureTypical TimeProduct
1.1 1H-Imidazole-4-carboxylic acidH₂SO₄ (cat.)EthanolReflux (~80 °C)12 hEthyl 1H-imidazole-4-carboxylate
1.2 Ethyl 1H-imidazole-4-carboxylateNH₃Methanol80-100 °C24-48 h1H-Imidazole-4-carboxamide
2 1H-Imidazole-4-carboxamideLawesson's Reagent (0.6 eq)TolueneReflux (~110 °C)2-24 h1H-Imidazole-4-carbothioamide

Mechanistic Insights & Rationale

The conversion of an amide to a thioamide with Lawesson's Reagent is a well-established transformation. The reaction mechanism is believed to proceed through a Wittig-like intermediate.[1]

  • Reagent Dissociation: The dimeric Lawesson's Reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide in solution.[3]

  • Cycloaddition: This reactive monomer undergoes a cycloaddition with the carbonyl group of the 1H-Imidazole-4-carboxamide to form a four-membered thiaoxaphosphetane intermediate.

  • Cycloreversion: This intermediate then collapses in a cycloreversion step. The driving force for this step is the formation of a very stable phosphorus-oxygen double bond in the byproduct, which liberates the desired thioamide.[3]

The choice of Lawesson's Reagent is strategic. It is generally milder and more selective than phosphorus pentasulfide (P₄S₁₀), often requiring lower temperatures and resulting in fewer side products, which is particularly important when dealing with functionalized heterocyclic systems like imidazole.[3] The reaction is typically conducted in a non-polar, high-boiling solvent like toluene or xylene to ensure the reactants remain in solution and to provide the necessary thermal energy for the reaction to proceed efficiently.

Troubleshooting & Field Insights

  • Incomplete Reaction: If the reaction stalls, a small additional portion of Lawesson's Reagent can be added. Ensure the solvent is completely anhydrous, as moisture can react with the thionating reagent.

  • Purification Difficulties: The byproducts of Lawesson's Reagent can co-elute with the desired product during chromatography. The ethanol-reflux workup mentioned in the protocol is highly recommended to convert these byproducts into more polar species that are more easily separated.[5] Alternatively, using a fluorous version of Lawesson's reagent allows for simplified purification via fluorous solid-phase extraction.[7]

  • Low Yields in Amidation: Ensure the methanolic ammonia solution is saturated and that the reaction is performed in a properly sealed vessel to maintain pressure. Anhydrous conditions are critical.

References

  • Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455–1458. [Link]

  • Guntreddi, T., Vanjari, R., & Singh, K. N. (2014). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 25(1), 123. [Link]

  • Wang, X., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 948–954. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega. [Link]

  • Kurnashiro, I., et al. (1969). U.S. Patent No. 3,468,901. Washington, DC: U.S.
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega. [Link]

  • Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Request PDF. (n.d.). Development of a Telescoped Synthesis of 4-(1H)-Cyanoimidazole Core Accelerated by Orthogonal Reaction Monitoring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]

  • Al-Majid, A. M., & Barakat, A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6977. [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278. [Link]

Sources

Application

Application Notes and Protocols for the Structural Elucidation of 1H-Imidazole-4-carbothioamide using 1H and 13C NMR Spectroscopy

Introduction: Unveiling Molecular Architecture with NMR Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the determination of molecular structure in solution. For res...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the determination of molecular structure in solution. For researchers and professionals in drug development, a precise understanding of a compound's three-dimensional structure is fundamental to deciphering its biological activity and advancing medicinal chemistry efforts. This guide provides a comprehensive technical overview and detailed protocols for the complete assignment of the ¹H and ¹³C NMR spectra of 1H-Imidazole-4-carbothioamide, a heterocyclic compound of interest due to the prevalence of both imidazole and thioamide moieties in pharmacologically active molecules.

This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and data interpretation. By understanding the "why," researchers can adapt these principles to a wide array of small molecules, ensuring robust and reliable structural characterization.

Theoretical Framework: Predicting the NMR Landscape of 1H-Imidazole-4-carbothioamide

A foundational understanding of the electronic environment of 1H-Imidazole-4-carbothioamide is crucial for predicting its NMR spectrum. The imidazole ring is an aromatic system with two distinct nitrogen atoms, while the carbothioamide group at the C4 position introduces significant electronic and steric effects.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is anticipated to display signals corresponding to the two imidazole ring protons (H2 and H5), the imidazole N-H proton, and the two thioamide (-CSNH₂) protons.

  • Imidazole Ring Protons (H2 and H5): The imidazole ring protons are in an electron-deficient aromatic system, leading to expected chemical shifts in the downfield region (typically 7.0-8.5 ppm). The H2 proton, situated between two nitrogen atoms, is expected to be the most deshielded. The H5 proton will also be in the aromatic region but likely at a slightly lower chemical shift than H2. A small three-bond coupling (³J) between H2 and H5 is expected, typically in the range of 1-3 Hz, which may or may not be resolved depending on the spectrometer and sample conditions.

  • Imidazole N-H Proton: The N-H proton of the imidazole ring is labile and its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a downfield position (often >10 ppm) due to hydrogen bonding.

  • Thioamide -NH₂ Protons: The thioamide functional group possesses a significant rotational barrier around the C-N bond due to resonance delocalization. This restricted rotation can make the two -NH₂ protons chemically non-equivalent, potentially giving rise to two separate broad signals. Their chemical shifts are also sensitive to solvent and concentration and are expected in the range of 7.0-9.5 ppm.

¹³C NMR Spectral Predictions

The ¹³C NMR spectrum will feature signals for the three imidazole ring carbons and the thioamide carbon.

  • Imidazole Ring Carbons (C2, C4, and C5): Similar to the protons, the carbon atoms of the imidazole ring will resonate in the aromatic region (typically 115-145 ppm). The C2 carbon, bonded to two nitrogen atoms, is expected to be the most downfield of the protonated carbons. The C4 carbon, bearing the carbothioamide substituent, will be a quaternary carbon and its chemical shift will be significantly influenced by the electronic effects of this group. The C5 carbon's chemical shift will also be in the aromatic region.

  • Thioamide Carbon (-CSNH₂): The thiocarbonyl carbon is characteristically deshielded and is expected to appear significantly downfield, typically in the range of 180-210 ppm.[1]

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocols are designed to yield unambiguous spectra for 1H-Imidazole-4-carbothioamide.

Protocol 1: Sample Preparation
  • Analyte Purity: Ensure the 1H-Imidazole-4-carbothioamide sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the recommended solvent. Its high polarity effectively solubilizes the analyte, and its ability to engage in hydrogen bonding helps in observing the labile N-H and -NH₂ protons as broader, more distinct signals.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[2]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Preparation Workflow:

    • Weigh the desired amount of 1H-Imidazole-4-carbothioamide into a clean, dry vial.

    • Add the appropriate volume of DMSO-d₆.

    • Gently warm and vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely and label it clearly.

Caption: Workflow for NMR Sample Preparation.

Protocol 2: NMR Data Acquisition

The following experiments are recommended for a complete assignment. All spectra should be referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

  • ¹H NMR (1D):

    • Acquire a standard 1D proton spectrum to observe all proton signals.

    • Pay close attention to the integration values to confirm the number of protons corresponding to each signal.

  • ¹³C NMR (1D):

    • Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups (in this case, to distinguish between the protonated imidazole carbons and the quaternary carbon).

  • Deuterium Exchange (D₂O Shake):

    • After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

    • The signals corresponding to the labile N-H and -NH₂ protons will decrease in intensity or disappear entirely, confirming their assignment.[3][4][5]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It will be crucial to confirm the coupling between H2 and H5 of the imidazole ring, if resolved.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). It will definitively link each imidazole ring proton to its corresponding carbon atom.[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is a powerful tool for piecing together the molecular framework. Key expected correlations include:

      • H2 to C4 and C5

      • H5 to C4 and the thiocarbonyl carbon

      • -NH₂ protons to the thiocarbonyl carbon and C4

experimental_workflow cluster_1D_NMR 1D NMR Spectroscopy cluster_2D_NMR 2D NMR Spectroscopy H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Initial Observation D2O_Ex D₂O Exchange C13_NMR->D2O_Ex Identify Labile Protons COSY COSY D2O_Ex->COSY Confirm ¹H-¹H Couplings HSQC HSQC COSY->HSQC ¹J(C,H) Correlations HMBC HMBC HSQC->HMBC ⁿJ(C,H) Correlations (n=2,3)

Caption: Logical workflow for NMR experiments.

Data Interpretation and Predicted Assignments

Based on the theoretical principles and data from analogous structures, the following assignments for 1H-Imidazole-4-carbothioamide in DMSO-d₆ are predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Correlations

AtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
H2/C28.0 - 8.5 (s)135 - 140C4, C5
H5/C57.5 - 8.0 (s)115 - 125C4, C=S
C4-130 - 138-
N-H>10 (br s)-C2, C5
-NH₂7.0 - 9.5 (two br s)-C=S, C4
C=S-185 - 195-

Note: Chemical shifts are predictions and may vary. 's' denotes a singlet, and 'br s' denotes a broad singlet.

Confirming the Assignments: A Self-Validating System

The combination of 1D and 2D NMR experiments creates a self-validating system for structural assignment.

  • ¹H and ¹³C Spectra: Provide the initial chemical shift data.

  • DEPT: Confirms the quaternary nature of C4.

  • D₂O Exchange: Unequivocally identifies the N-H and -NH₂ proton signals.

  • HSQC: Directly links H2 to C2 and H5 to C5.

  • HMBC: The crucial experiment for final confirmation. The long-range correlation from H5 to the downfield thiocarbonyl carbon (C=S) is a key piece of evidence that confirms the position of the carbothioamide group at C4.

Caption: Structure-Spectra Correlation Map.

Conclusion

The structural elucidation of novel or modified compounds is a cornerstone of chemical and pharmaceutical research. By employing a systematic and theory-grounded approach to NMR spectroscopy, as detailed in these application notes, researchers can confidently and accurately assign the complete ¹H and ¹³C NMR spectra of 1H-Imidazole-4-carbothioamide. The integration of 1D and 2D NMR techniques, coupled with an understanding of the underlying chemical principles, provides a robust and self-validating methodology for molecular structure determination.

References

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • PubChem. (n.d.). Imidazole-4-carboxanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 12). What Is Deuterium Exchange In NMR? [Video]. YouTube.
  • LillOA. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Retrieved from [Link]

  • CORE. (n.d.). Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000790 Imidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514–5525.
  • ACS Publications. (1998). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 37(19), 4889–4897.
  • Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

  • ChemRxiv. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

  • Martin, R. B. (1979). Thioamides. Chemical Reviews, 79(4), 337-353.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • Semantic Scholar. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]

  • ResearchGate. (n.d.). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 1H-Imidazole-4-carbothioamide

Abstract This application note presents a robust, specific, and accurate stability-indicating high-performance liquid chromatography (HPLC) method for the purity assessment of 1H-Imidazole-4-carbothioamide. The method is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and accurate stability-indicating high-performance liquid chromatography (HPLC) method for the purity assessment of 1H-Imidazole-4-carbothioamide. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this and structurally related heterocyclic compounds. The described protocol has been developed based on established chromatographic principles for polar, ionizable analytes and is structured to meet the validation requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Analytical Imperative for 1H-Imidazole-4-carbothioamide

1H-Imidazole-4-carbothioamide is a heterocyclic compound featuring both an imidazole ring and a thioamide functional group.[6][7] The imidazole moiety is a key structural component in many biologically active molecules and pharmaceutical ingredients.[8][9] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Therefore, a reliable analytical method to determine the purity and identify any degradation products is paramount during drug development and manufacturing.[10][11]

This document provides a comprehensive guide to a reverse-phase HPLC (RP-HPLC) method developed for this purpose. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's scientific foundation.

Chromatographic Method Development: Rationale and Strategy

The development of a stability-indicating method requires a chromatographic system capable of separating the main analyte from any potential impurities and degradation products.[12][13][14] Given the polar nature of 1H-Imidazole-4-carbothioamide, containing a basic imidazole ring (pKa of conjugate acid ≈ 7) and a polar thioamide group, a thoughtful approach to column and mobile phase selection is necessary to achieve adequate retention and symmetrical peak shape.[9][15][16]

Column Selection: Balancing Retention and Peak Shape

A standard C18 column is often the first choice for RP-HPLC.[17][18] However, highly polar analytes can exhibit poor retention on traditional C18 phases, especially with highly aqueous mobile phases. To address this, an aqueous C18 (AQ-C18) column with polar-embedded or polar-endcapped technology is selected. These columns are designed to prevent phase collapse in 100% aqueous mobile phases and offer enhanced retention for polar compounds.[19][20]

  • Rationale: The imidazole ring's basicity can lead to strong interactions with residual silanol groups on the silica support, causing peak tailing.[20][21] The advanced end-capping of modern AQ-C18 columns minimizes these secondary interactions. A standard particle size of 5 µm provides a good balance between efficiency and backpressure.[22][23]

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition is critical for controlling the retention and selectivity of ionizable compounds.[24]

  • Aqueous Phase (Mobile Phase A): A buffered aqueous phase is essential to control the pH and, consequently, the ionization state of the imidazole ring.[15][21] A 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer adjusted to pH 3.0 with phosphoric acid is chosen.

    • Causality: At pH 3.0, the imidazole ring (pKa ~7) will be fully protonated, existing as a single ionic species. This prevents on-column equilibrium between protonated and unprotonated forms, which is a common cause of broad, tailing peaks.[21] The acidic pH also suppresses the ionization of residual silanols, further improving peak shape.

  • Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and different selectivity compared to methanol.[25][26]

  • Elution Mode: A gradient elution is employed to ensure that both the main analyte and any potential degradation products, which may have a wide range of polarities, are eluted with good resolution and in a reasonable timeframe.[13][24]

Detection Wavelength

To determine the optimal detection wavelength, a UV scan of 1H-Imidazole-4-carbothioamide in the mobile phase should be performed. Based on the imidazole and thioamide chromophores, a wavelength between 230-270 nm is expected to provide adequate sensitivity. For this method, 254 nm is selected as a starting point.

Summary of HPLC Method Parameters
ParameterCondition
Column Aqueous C18 (e.g., InertSustain AQ-C18), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 5% B to 70% B over 20 minutes, hold at 70% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (95:5, v/v)

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1H-Imidazole-4-carbothioamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Working Standard Solution using the sample to be tested.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in the table above.

  • Purge the pump channels with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the Working Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample by area normalization, assuming the response factor of impurities is equal to that of the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Strategy (ICH Q2(R1))

The analytical method must be validated to demonstrate its suitability for its intended purpose.[1][3][5] The validation should be performed according to the ICH Q2(R1) guideline.[2][4]

Method_Validation_Workflow cluster_0 Core Validation Parameters cluster_1 Performance Limits cluster_2 Reliability Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity ensures separation Accuracy Accuracy (% Recovery) Linearity->Accuracy defines range for LOD Limit of Detection (LOD) Linearity->LOD derived from Precision Precision (Repeatability & Intermediate) Accuracy->Precision assessed within range Robustness Robustness Precision->Robustness tests reliability of LOQ Limit of Quantitation (LOQ) LOD->LOQ determines

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Validation Protocol Summary
ParameterProtocolAcceptance Criteria
Specificity Perform forced degradation studies (acid, base, oxidation, thermal, photolytic). Analyze stressed samples against a non-stressed sample and a blank.The main peak should be free from interference from blank, impurities, and degradation products. Peak purity analysis (using DAD) should pass. Significant degradation should be observed.[5]
Linearity Prepare at least five concentrations of the analyte, typically from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. For purity assays, this is typically 80% to 120% of the test concentration.[1][5]The method is linear, accurate, and precise within the defined range.
Accuracy Analyze samples with known amounts of analyte added (spiking) at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.[5]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD between the two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (typically S/N ≥ 10) or from the linearity curve (standard deviation of the response and the slope).The precision (RSD) at the LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%, mobile phase composition ± 2% absolute).[1]System suitability parameters should remain within acceptable limits. The results should not be significantly affected by the variations.

Forced Degradation Studies: Proving Stability-Indicating Power

Forced degradation, or stress testing, is crucial for identifying potential degradation pathways and demonstrating the specificity of the method.[11][27][28][29] The goal is to achieve a target degradation of 5-20% of the active substance.[27]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Drug Substance (1 mg/mL Stock) Acid Acid Hydrolysis (0.1 M HCl, 60 °C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80 °C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to 100 µg/mL Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into HPLC Dilute->HPLC Analyze Assess Purity & Degradation HPLC->Analyze

Caption: Workflow for forced degradation studies.

Protocol for Stress Testing
  • Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw samples at timed intervals, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at timed intervals, neutralize with an equivalent amount of 0.2 M HCl, and dilute.

  • Oxidative Degradation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at timed intervals and dilute.[27]

  • Thermal Degradation: Expose the solid drug substance to 80 °C in a dry heat oven. Periodically withdraw samples, dissolve, and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH guideline Q1B.[11][28]

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the purity assessment of 1H-Imidazole-4-carbothioamide. The systematic approach to method development, based on the physicochemical properties of the analyte, results in excellent chromatographic performance. The comprehensive validation strategy and forced degradation protocols ensure that the method is stability-indicating and fit for its intended purpose in a regulated environment, supporting drug development and quality control activities.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research.
  • Forced Degrad
  • A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct.
  • Sharma, G., & Saini, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(3), 129-138.
  • ICH GUIDELINES: STRESS DEGRAD
  • Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133.
  • HPLC METHOD FOR IMIDAZOLE. (2004).
  • Optimized HPLC chromatograms of eight imidazole antifungal drug... (n.d.).
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  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (n.d.). Taylor & Francis Online.
  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
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  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
  • Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue.
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  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). EMA.
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  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
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  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • Wang, Y., et al. (2008). Novel, fully automatic hydrophilic interaction/reversed-phase column-switching high-performance liquid chromatographic system for the complementary analysis of polar and apolar compounds in complex samples.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.). Scholars Academic Journal of Pharmacy.
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  • STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. (n.d.). YMER.
  • Kapçak, E., & Şatana-Kara, E. H. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Turkish Journal of Pharmaceutical Sciences, 15(3), 271-277.

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Application

Application Note: A Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents Derived from 1H-Imidazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Abstract The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Heterocyclic compounds, particularly those containing an imidazole scaffold, are a cornerstone of medicinal chemistry due to their diverse biological activities.[1][2] This guide provides a detailed exploration of 1H-Imidazole-4-carbothioamide as a versatile and potent starting material for the synthesis of novel antimicrobial candidates. We present the scientific rationale for its use, detailed synthetic protocols for derivatization, standardized methods for antimicrobial evaluation, and key insights into the structure-activity relationships (SAR) that govern efficacy. The protocols are designed to be self-validating, incorporating essential characterization and evaluation steps to ensure reproducibility and guide the rational design of next-generation antimicrobial drugs.

The Scientific Rationale: Why 1H-Imidazole-4-carbothioamide?

The selection of a starting scaffold is a critical decision in a drug discovery campaign. 1H-Imidazole-4-carbothioamide is an exceptional candidate due to the synergistic combination of its two key pharmacophoric features: the imidazole ring and the carbothioamide (thioamide) group.

  • The Imidazole Nucleus: This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry.[3] Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling potent interactions with various biological macromolecules.[4] Imidazole derivatives have been shown to exert antimicrobial effects through multiple mechanisms, including the disruption of bacterial cell wall synthesis, interference with DNA replication, and inhibition of protein synthesis.[1][5]

  • The Carbothioamide Moiety: The thioamide group (-CSNH₂) is a crucial functional handle for both biological activity and synthetic modification. It is a well-known bioisostere of the amide group, but its unique electronic and steric properties, including increased acidity and hydrogen bonding capability, often lead to enhanced biological activity.[6] The sulfur atom is a soft nucleophile, making it an ideal site for S-alkylation, while the entire group can participate in cyclization reactions to build more complex heterocyclic systems.

These features make 1H-Imidazole-4-carbothioamide a modular platform for creating diverse chemical libraries with a high potential for antimicrobial activity.

Figure 1: Key sites for synthetic modification on the 1H-Imidazole-4-carbothioamide scaffold.

Synthetic Pathways and Protocols

The strategic modification of the 1H-Imidazole-4-carbothioamide core can be achieved through several reliable synthetic routes. Here, we detail two high-impact pathways: S-alkylation to generate thioimidates and cyclocondensation to form thiazole-imidazole hybrids.

Pathway 1: Synthesis of S-Alkyl-Imidazole-4-carboximidothioates

Causality and Rationale: S-alkylation is one of the most direct methods to introduce chemical diversity. This reaction leverages the nucleophilicity of the sulfur atom in the thioamide group. By reacting 1H-Imidazole-4-carbothioamide with various alkyl or benzyl halides, a library of derivatives can be rapidly synthesized. The resulting S-alkylated products can be evaluated as final compounds or used as key intermediates for further transformations, such as conversion to amidines.[7] The choice of the alkylating agent (R-X) is critical for tuning the lipophilicity of the final compound, a property known to significantly influence antimicrobial activity.[2]

Experimental Protocol: Synthesis of S-(benzyl)-1H-imidazole-4-carboximidothioate hydrochloride

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve 1H-Imidazole-4-carbothioamide (1.27 g, 10 mmol) in 20 mL of anhydrous ethanol.

    • Stir the mixture at room temperature until a clear solution or fine suspension is formed.

  • Reaction Execution:

    • To the stirring solution, add benzyl chloride (1.27 g, 1.15 mL, 10 mmol) dropwise over 5 minutes.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) using a heating mantle.

    • Self-Validation: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1 v/v). The starting material should gradually be replaced by a new, less polar spot corresponding to the product. The reaction is typically complete within 4-6 hours.

  • Product Isolation and Purification:

    • After completion, allow the reaction mixture to cool to room temperature. A white precipitate should form.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white solid under vacuum to yield the hydrochloride salt of the product.

  • Characterization:

    • Expected Yield: 80-90%.

    • Melting Point: Determine the melting point; a sharp range indicates high purity.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the new benzylic CH₂ protons around δ 4.5 ppm and aromatic protons from the benzyl group.

workflow1 start Start reagents Dissolve Imidazole- carbothioamide & Benzyl Chloride in Ethanol start->reagents reflux Reflux at 80°C (4-6 hours) reagents->reflux monitor Monitor by TLC (DCM:MeOH 9:1) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp, then Ice Bath monitor->cool Complete filter Vacuum Filter & Wash with Cold Ethanol/Ether cool->filter characterize Characterize Product (Yield, MP, NMR, MS) filter->characterize end_node End characterize->end_node

Figure 2: Experimental workflow for the S-alkylation of 1H-Imidazole-4-carbothioamide.

Pathway 2: Hantzsch-Type Cyclization to 2-Amino-thiazole Derivatives

Causality and Rationale: Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing potent drugs.[8] Thiazole rings are themselves associated with a broad spectrum of antimicrobial activities.[9] The Hantzsch thiazole synthesis provides a classic and efficient route to couple the imidazole core with a thiazole ring. This reaction involves the cyclocondensation of the thioamide with an α-haloketone. The resulting 2-(1H-imidazol-4-yl)thiazole scaffold presents new vectors for chemical modification and has a high probability of interacting with novel biological targets.

Experimental Protocol: Synthesis of 2-(1H-imidazol-4-yl)-4-(4-bromophenyl)thiazole

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, suspend 1H-Imidazole-4-carbothioamide (1.27 g, 10 mmol) and 2-bromo-1-(4-bromophenyl)ethan-1-one (2.78 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Reaction Execution:

    • Stir the suspension and heat to reflux (approx. 80°C) for 8-10 hours. The initial suspension should gradually become a clear solution before a new precipitate (the product hydrobromide salt) begins to form.

    • Self-Validation: Monitor the disappearance of the starting materials via TLC (Ethyl Acetate:Hexane 1:1 v/v). The product will be significantly more non-polar than the starting thioamide.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol. This solid is the hydrobromide salt of the product.

    • To obtain the free base, suspend the salt in 50 mL of water and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

    • Stir for 30 minutes, then collect the resulting solid by vacuum filtration.

    • Wash the filter cake thoroughly with water and dry under vacuum.

    • If necessary, recrystallize the product from an ethanol/water mixture to achieve high purity.

  • Characterization:

    • Expected Yield: 70-85%.

    • Spectroscopy: Confirm the structure using NMR and MS. The ¹H NMR spectrum should show a new singlet for the thiazole C5-H proton around δ 7.5-8.0 ppm. The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound.

Protocol for Antimicrobial Evaluation

A robust and standardized method for evaluating antimicrobial activity is essential for validating synthetic efforts and making informed decisions for lead optimization. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Bacterial Strains: Use standardized strains such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).[3]

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes.

  • Assay Procedure:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 2 µL of the 10 mg/mL compound stock solution to the first column of wells (this creates an initial concentration of 200 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL to the third, and so on. Discard 100 µL from the final column. This will create a concentration gradient (e.g., 100, 50, 25, ... µg/mL).

    • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference control.

    • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • For enhanced accuracy, 20 µL of a viability indicator like Resazurin (0.015% w/v) can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

workflow2 cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_readout Readout Phase prep_compound Prepare Compound Stock (10 mg/mL DMSO) serial_dilute Perform 2-fold Serial Dilution of Compound prep_compound->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with 5x10⁵ CFU/mL Bacteria prep_inoculum->add_inoculum add_broth Add 100 µL Broth to all Wells add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually Inspect for Growth or Add Resazurin Indicator incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1H-Imidazole-4-carbothioamide scaffold allows for the elucidation of SAR, providing a rational basis for designing more potent analogues.

Base ScaffoldR Group ModificationRepresentative MIC (µg/mL) vs. S. aureusSAR Interpretation
S-Alkyl-imidazole R = -CH₃64Small alkyl groups provide moderate activity.
R = -CH₂-Ph16Introduction of a lipophilic phenyl ring often enhances activity.[10][11]
R = -CH₂-(4-Cl-Ph)8Electron-withdrawing groups on the phenyl ring can further improve potency, possibly by altering electronic properties or target binding.
Imidazo-thiazole R = -H32The fused heterocyclic system itself confers good baseline activity.
R = -Ph8A phenyl group on the thiazole ring significantly boosts activity.
R = -(4-NO₂-Ph)4A strong electron-withdrawing nitro group often leads to the most potent compounds in a series, highlighting the importance of electronic factors.[9]

Key Takeaways from SAR:

  • Lipophilicity is Key: Increasing the lipophilicity, for instance by adding aromatic rings, generally improves antibacterial activity, likely by enhancing the compound's ability to penetrate bacterial cell membranes.[2][12]

  • Electronic Effects Matter: The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on appended aromatic rings frequently leads to lower MIC values, suggesting that electronic interactions with the biological target are critical.[13]

  • Gram-Negative vs. Gram-Positive: Activity against Gram-negative bacteria is often harder to achieve due to their outer membrane barrier.[10] Modifications that increase polarity or exploit specific uptake channels may be necessary to improve the Gram-negative spectrum.

Conclusion

1H-Imidazole-4-carbothioamide is a highly valuable and synthetically accessible starting material for the development of novel antimicrobial agents. Its inherent pharmacophoric features, combined with its amenability to diverse chemical modifications, provide a robust platform for drug discovery. The synthetic and evaluative protocols detailed in this guide offer a comprehensive framework for researchers to systematically explore the chemical space around this scaffold. By integrating rational synthesis with standardized biological evaluation, the insights gained from SAR studies can effectively drive the design and discovery of potent new molecules to combat the growing threat of antimicrobial resistance.

References

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  • Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC - PubMed Central. (2022). PubMed Central. [Link]

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  • SYNTHESIS OF NEW IMIDAZOLE DERIVATIVES AS EFFECTIVE ANTIMICROBIAL AGENTS *Corresponding Author - ResearchGate. (2022). ResearchGate. [Link]

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  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (2024). National Institutes of Health. [Link]

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Method

Application of 1H-Imidazole-4-carbothioamide in the Development of Novel Antifungal Compounds

Introduction: The Imperative for Novel Antifungals and the Promise of the Imidazole Scaffold The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungals and the Promise of the Imidazole Scaffold

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and there is an urgent need for the development of new therapeutic agents with novel mechanisms of action and improved efficacy. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful antifungal drugs, including ketoconazole and miconazole.[1][2] These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific, yet versatile, building block—1H-Imidazole-4-carbothioamide —in the design and synthesis of novel antifungal compounds. We will delve into the synthetic utility of this scaffold, explore potential structure-activity relationships, and provide detailed protocols for the evaluation of antifungal efficacy.

The Strategic Advantage of 1H-Imidazole-4-carbothioamide as a Starting Scaffold

1H-Imidazole-4-carbothioamide offers a unique combination of structural features that make it an attractive starting point for the development of new antifungal agents. The imidazole core provides a well-established anchor for interaction with the heme iron of CYP51, while the carbothioamide moiety offers a versatile handle for chemical modification. This allows for the systematic exploration of chemical space to optimize antifungal potency, selectivity, and pharmacokinetic properties.

The thioamide group, in particular, is a bioisostere of the amide bond and can participate in a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Furthermore, the presence of sulfur in the carbothioamide may confer unique biological activities and metabolic profiles compared to traditional carboxamide analogs.

Synthetic Pathways: From Scaffold to Candidate Compounds

The synthesis of novel antifungal agents from 1H-Imidazole-4-carbothioamide can be approached through several strategic pathways. The following protocols are illustrative and can be adapted based on the desired target structures and available laboratory resources.

Protocol 1: Synthesis of N-Substituted 1H-Imidazole-4-carboxamides

This protocol describes a general method for the acylation of the carbothioamide nitrogen, a key step in generating a diverse library of derivatives. This approach has been successfully employed in the synthesis of N-cyano-1H-imidazole-4-carboxamides, which have demonstrated fungicidal activity.[6]

Reaction Scheme:

Synthesis of N-Substituted 1H-Imidazole-4-carboxamides imidazole 1H-Imidazole-4-carbothioamide reaction_point + imidazole->reaction_point acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->reaction_point base Base (e.g., Pyridine, TEA) base->reaction_point solvent Solvent (e.g., DCM, THF) solvent->reaction_point product N-Acyl-1H-imidazole-4-carbothioamide reaction_point->product Stir, RT

Caption: General scheme for the synthesis of N-acyl-1H-imidazole-4-carbothioamides.

Materials:

  • 1H-Imidazole-4-carbothioamide

  • Substituted acyl chloride (R-COCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Imidazole-4-carbothioamide (1.0 eq) in anhydrous DCM or THF.

  • Add anhydrous pyridine or TEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acyl-1H-imidazole-4-carbothioamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[7]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically for 1H-Imidazole-4-carbothioamide derivatives are still emerging, preliminary data from related imidazole and thioamide compounds can guide the design of new analogs with enhanced antifungal activity.[8][9]

Key Considerations for SAR Studies:

  • Substitution on the Acyl Group (R): The nature of the 'R' group in N-acyl derivatives is critical for antifungal potency. Exploration of various aromatic and heterocyclic rings with different electronic and steric properties is warranted. Electron-withdrawing and lipophilic groups on an aromatic ring have been shown to enhance the antifungal activity of some imidazole derivatives.[1][7]

  • Modification of the Thioamide: The thioamide can be a site for further chemical modification. For instance, conversion to a thio-imidate or other sulfur-containing functionalities could modulate the compound's interaction with the target enzyme and its overall physicochemical properties.

  • Substitution on the Imidazole Ring: While the parent 1H-imidazole is often crucial for binding to CYP51, substitutions at the N-1 or N-3 positions can influence the compound's pharmacokinetic profile and may offer opportunities for further optimization.

Table 1: Hypothetical SAR of 1H-Imidazole-4-carbothioamide Derivatives

R-Group on CarbothioamidePredicted Antifungal ActivityRationale
PhenylModerateBasic aromatic scaffold for initial screening.
4-ChlorophenylHighElectron-withdrawing group may enhance binding affinity.[7]
2,4-DichlorophenylHighIncreased lipophilicity and electronic effects could improve potency.
4-TrifluoromethylphenylHighStrong electron-withdrawing group, often associated with increased activity.
NaphthylModerate to HighBulky aromatic system may provide additional hydrophobic interactions.
PyridylModerateIntroduction of a nitrogen atom can alter solubility and binding.

Protocols for Antifungal Efficacy Evaluation

A systematic evaluation of the antifungal activity of newly synthesized compounds is essential. The following protocols describe standard in vitro methods for determining the minimum inhibitory concentration (MIC) and for assessing the fungicidal versus fungistatic nature of the compounds.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This method is a standardized and widely accepted technique for determining the MIC of an antifungal agent against yeast and filamentous fungi.[10]

Materials:

  • Synthesized 1H-Imidazole-4-carbothioamide derivatives

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Itraconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. A series of two-fold dilutions of each compound is then prepared in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Grow the fungal strains on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the desired final inoculum concentration.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.[11][12]

Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

In vivo studies are crucial to assess the therapeutic potential of promising antifungal candidates. The murine model of systemic candidiasis is a well-established model for evaluating the efficacy of antifungal agents.[2][13][14]

Workflow for In Vivo Antifungal Efficacy Testing:

In Vivo Antifungal Efficacy Workflow cluster_preclinical Preclinical Evaluation animal_model Select Animal Model (e.g., Immunocompromised Mice) infection Induce Systemic Infection (e.g., Intravenous injection of Candida albicans) animal_model->infection 1. Model Selection treatment Administer Test Compound (Varying doses and routes) infection->treatment 2. Infection monitoring Monitor Animal Health (Survival, weight loss, clinical signs) treatment->monitoring 3. Treatment endpoint Endpoint Analysis (Fungal burden in organs, histopathology) monitoring->endpoint 4. Observation & Analysis

Caption: A streamlined workflow for assessing the in vivo efficacy of novel antifungal compounds.

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) to establish a robust infection.

  • Infection: Infect the mice intravenously with a standardized inoculum of a virulent strain of Candida albicans.

  • Treatment: Administer the test compound at various doses and by a clinically relevant route (e.g., oral or intravenous) at specified time points post-infection. Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of illness.

  • Endpoint Analysis: At the end of the study period, or when humane endpoints are reached, euthanize the animals. Harvest key organs (e.g., kidneys, brain, spleen) and determine the fungal burden by plating serial dilutions of organ homogenates on an appropriate agar medium. Histopathological analysis of the organs can also be performed to assess tissue damage.

Investigating the Mechanism of Action

While the primary mechanism of action for many imidazole antifungals is the inhibition of ergosterol biosynthesis, it is crucial to experimentally validate this for novel derivatives of 1H-Imidazole-4-carbothioamide.

Potential Mechanisms of Action:

Potential Antifungal Mechanisms cluster_ergosterol Ergosterol Biosynthesis Inhibition cluster_ros Alternative Mechanisms compound 1H-Imidazole-4-carbothioamide Derivative cyp51 CYP51 (Lanosterol 14α-demethylase) compound->cyp51 Inhibits ros Reactive Oxygen Species (ROS) Production compound->ros Induces other Other Cellular Targets compound->other Interacts with ergosterol Ergosterol Synthesis cyp51->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential for

Caption: Potential antifungal mechanisms of action for 1H-Imidazole-4-carbothioamide derivatives.

Experimental Approaches to Elucidate Mechanism of Action:

  • Ergosterol Quantitation Assay: Treat fungal cells with the test compound and extract the sterols. Quantify the ergosterol levels using spectrophotometry or high-performance liquid chromatography (HPLC) to determine if the compound inhibits ergosterol biosynthesis.

  • Reactive Oxygen Species (ROS) Assay: Use fluorescent probes (e.g., 2',7'-dichlorodihydrofluorescein diacetate) and flow cytometry or fluorescence microscopy to measure the intracellular accumulation of ROS in fungal cells treated with the test compound.

  • Target-Based Assays: If a specific molecular target is hypothesized, develop or utilize biochemical assays to directly measure the inhibitory activity of the compound against the purified enzyme (e.g., recombinant CYP51).

Conclusion and Future Directions

1H-Imidazole-4-carbothioamide represents a promising and underexplored scaffold for the development of novel antifungal agents. Its synthetic tractability and the potential for diverse chemical modifications provide a rich platform for lead discovery and optimization. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of new antifungal candidates derived from this versatile building block. Future efforts should focus on generating extensive SAR data, exploring a broad range of fungal pathogens, and advancing promising candidates into preclinical and clinical development to address the critical need for new antifungal therapies.

References

  • Vanden Bossche, H., et al. (1983). The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine, 74(1B), 19-24.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325-349.
  • Odds, F. C., et al. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Journal of Antimicrobial Chemotherapy, 6(1), 97-104.
  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (2025). RSC Medicinal Chemistry.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2020). Molecules, 25(15), 3488.
  • In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. (2023). Journal of Fungi, 9(1), 94.
  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences.
  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025).
  • In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity. (1994). Arzneimittel-Forschung, 44(11), 1235-1241.
  • Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & medicinal chemistry letters, 22(3), 1455-1458.
  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2017). Proceedings, 1(6), 19.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2014). Journal of the Chinese Chemical Society, 61(10), 1109-1118.
  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2017).
  • In vitro and in vivo (animal models) antifungal activity of posaconazole. (2005). Journal de Mycologie Médicale, 15(1), 7-12.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2011). Journal of Pharmacy Research, 4(10), 3426-3428.
  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. (2020). Chemistry & Biodiversity, 17(3), e1900509.
  • Wiktorowicz, W., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta poloniae pharmaceutica, 59(4), 295-306.
  • Heeres, J., et al. (2000). Novel Antifungals Based on 4-substituted Imidazole: A Combinatorial Chemistry Approach to Lead Discovery and Optimization. Bioorganic & medicinal chemistry letters, 10(19), 2175-2178.
  • Heeres, J., et al. (2000). Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity. Bioorganic & medicinal chemistry letters, 10(24), 2735-2739.
  • Synthesis of Novel N-Substituted Imidazolecarboxylic Acid Hydrazides as Monoamine Oxidase Inhibitors. (2005). Il Farmaco, 60(3), 237-240.
  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). Pharmaceuticals, 16(1), 129.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules, 20(10), 18836-18851.
  • Correlation Between Antifungal Activity and Hydrophobicity of Imidazole Antifungal Agents. (1997). Arzneimittel-Forschung, 47(11), 1263-1265.
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  • A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. (2009). Synlett, 2009(20), 3263-3266.
  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. (2017). Bioorganic & medicinal chemistry, 25(3), 1148-1163.

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Application

Application Notes and Protocols: 1H-Imidazole-4-carbothioamide as a Potential Corrosion Inhibitor for Mild Steel

Introduction: The Challenge of Mild Steel Corrosion and the Promise of Heterocyclic Inhibitors Mild steel is a cornerstone of modern industry, valued for its strength, versatility, and cost-effectiveness. However, its su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Mild Steel Corrosion and the Promise of Heterocyclic Inhibitors

Mild steel is a cornerstone of modern industry, valued for its strength, versatility, and cost-effectiveness. However, its susceptibility to corrosion in acidic environments—prevalent in industrial processes such as acid pickling, cleaning, and oil and gas exploration—poses a significant economic and safety challenge. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2]

Among the vast array of organic inhibitors, those containing heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons in their structure are particularly effective.[3][4] Imidazole derivatives have garnered substantial interest due to the presence of a nitrogen-containing heterocyclic ring, which serves as an effective adsorption center.[5][6] This application note focuses on 1H-Imidazole-4-carbothioamide , a molecule possessing the key structural features of a promising corrosion inhibitor: the imidazole ring and a carbothioamide group (-CSNH₂). The presence of both sulfur and multiple nitrogen atoms suggests a strong potential for adsorption onto a mild steel surface, making it an excellent candidate for investigation.

While direct studies on 1H-Imidazole-4-carbothioamide as a corrosion inhibitor for mild steel are not extensively reported in peer-reviewed literature, this document provides a comprehensive guide for its evaluation. The protocols and mechanistic interpretations are based on established principles and extensive research on analogous imidazole and thioamide-containing compounds.[7]

Proposed Mechanism of Corrosion Inhibition

The inhibitory action of 1H-Imidazole-4-carbothioamide is predicated on its ability to adsorb onto the mild steel surface, displacing water molecules and creating a barrier to corrosive species (H⁺ and Cl⁻ in acidic media). The adsorption process is multifaceted and can involve several types of interactions:

  • Physisorption: In acidic solutions, the imidazole ring can become protonated. The resulting cationic species can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

  • Chemisorption: This stronger form of adsorption involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the imidazole ring, are prime candidates for donation, forming coordinate covalent bonds.[8][9]

The dual presence of soft (sulfur) and hard (nitrogen) donor atoms in 1H-Imidazole-4-carbothioamide likely results in a synergistic and stable adsorption layer, effectively blocking both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.[3]

Caption: Proposed adsorption mechanism of 1H-Imidazole-4-carbothioamide on mild steel.

Experimental Evaluation Protocols

A multi-faceted approach is essential for a thorough evaluation of a new corrosion inhibitor. The following protocols outline key gravimetric and electrochemical techniques.

Material and Solution Preparation
  • Mild Steel Coupons:

    • Composition (example): C: 0.15-0.20%, Mn: 0.40-0.60%, Si: 0.10-0.20%, S: <0.04%, P: <0.04%, and Fe: balance.

    • Dimensions: For weight loss, typically 2.5 cm x 2.0 cm x 0.1 cm. For electrochemical studies, a 1 cm² area is exposed.

    • Preparation: Mechanically polish the coupons with successively finer grades of emery paper (e.g., 220, 400, 600, 800, 1200 grit). Degrease with acetone, rinse with deionized water, and dry thoroughly before use.[10]

  • Corrosive Medium:

    • Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water.

  • Inhibitor Solutions:

    • Prepare a stock solution of 1H-Imidazole-4-carbothioamide in 1 M HCl.

    • Create a range of concentrations (e.g., 50, 100, 200, 500 ppm) by serial dilution of the stock solution.

Weight Loss Measurements (Gravimetric Method)

This classical method provides a direct measure of the average corrosion rate.

Protocol:

  • Weigh the prepared mild steel coupons accurately (W₁).

  • Immerse triplicate coupons into beakers containing 100 mL of 1 M HCl with and without various concentrations of the inhibitor.

  • Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a set duration (e.g., 6 hours).

  • After immersion, retrieve the coupons, rinse with deionized water, scrub gently with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (W₂).

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%).

Calculations:

  • Corrosion Rate (CR): CR (mm/y) = (K × ΔW) / (A × t × ρ)

    • ΔW = Weight Loss (W₁ - W₂) in grams

    • K = Constant (8.76 × 10⁴)

    • A = Surface area of the coupon in cm²

    • t = Immersion time in hours

    • ρ = Density of mild steel in g/cm³ (approx. 7.85)

  • Inhibition Efficiency (IE%): IE% = [(CR_uninh - CR_inh) / CR_uninh] × 100

    • CR_uninh = Corrosion rate without inhibitor

    • CR_inh = Corrosion rate with inhibitor

Inhibitor Conc. (ppm)Avg. Weight Loss (g)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
Caption: Example data table for weight loss measurements.
Electrochemical Measurements

Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism.[2] A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.

Sources

Method

Method for assessing the enzyme inhibitory potential of 1H-Imidazole-4-carbothioamide

Application Note & Protocol Topic: Method for Assessing the Enzyme Inhibitory Potential of 1H-Imidazole-4-carbothioamide Audience: Researchers, scientists, and drug development professionals. Introduction: The Therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Method for Assessing the Enzyme Inhibitory Potential of 1H-Imidazole-4-carbothioamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional motif for interacting with biological targets like enzymes and receptors. As such, novel imidazole derivatives are subjects of intense investigation for their therapeutic potential across a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3][4]

1H-Imidazole-4-carbothioamide is one such molecule of interest.[5] Its structure, featuring both the imidazole core and a reactive carbothioamide group, suggests a high potential for interaction with enzyme active sites.[6][7] This application note provides a comprehensive, field-tested framework for the systematic evaluation of the enzyme inhibitory potential of 1H-Imidazole-4-carbothioamide, guiding the researcher from initial screening to detailed mechanistic studies. The methodologies described herein are designed to be adaptable to various enzyme targets, ensuring broad applicability in drug discovery workflows.

Pillar 1: The Principle of Enzyme Inhibition Analysis

Before proceeding to experimental protocols, it is crucial to understand the fundamental kinetics that govern enzyme inhibition. An enzyme's efficiency is often described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration.[8] Key parameters derived from this model, such as Kₘ (the substrate concentration at half-maximal velocity) and Vₘₐₓ (the maximum reaction velocity), are essential for characterizing enzyme behavior.[8][9]

Enzyme inhibitors are molecules that decrease an enzyme's activity. Their potency is commonly quantified by the Half-Maximal Inhibitory Concentration (IC₅₀) , which is the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[10][11] A lower IC₅₀ value indicates a more potent inhibitor.[12]

While IC₅₀ is invaluable for initial screening and ranking compounds, it is dependent on experimental conditions, particularly substrate concentration.[10] Therefore, a more fundamental measure, the Inhibition Constant (Kᵢ) , is often determined. Kᵢ is the dissociation constant of the enzyme-inhibitor complex and represents a true measure of binding affinity, allowing for more standardized comparison of inhibitors.[10]

Pillar 2: Pre-Assay Validation & System Setup

A robust and reliable inhibition assay is built upon a well-characterized enzymatic system. Rushing into screening without establishing optimal conditions is a common pitfall that leads to unreliable data.

Core Objective: To define an experimental window where the enzymatic reaction is linear with time and enzyme concentration, ensuring that any observed decrease in signal is due to inhibition and not assay artifacts.

Key Steps:

  • Compound Solubility and Stability: Confirm the solubility of 1H-Imidazole-4-carbothioamide in the final assay buffer. The concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a low level (typically <1%) to avoid impacting enzyme activity.

  • Enzyme Titration: Determine the optimal enzyme concentration by performing the assay with varying amounts of the enzyme. The goal is to find a concentration that yields a robust signal well above the background but remains on the linear portion of the signal-vs-concentration curve.[13]

  • Substrate Titration (Determination of Kₘ): Measure the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation to determine the Kₘ value.[14] This is a critical parameter; for initial IC₅₀ screening, the substrate concentration is typically set at or near the Kₘ value to ensure sensitivity to competitive inhibitors.[13][14]

  • Linearity with Time: Confirm that the reaction rate is linear for the intended duration of the experiment. This is achieved by measuring product formation at multiple time points at the chosen enzyme and substrate concentrations. All subsequent inhibition measurements must be taken within this linear range (initial velocity conditions).[14]

Experimental Workflow Overview

The overall process for characterizing an enzyme inhibitor can be visualized as a multi-stage workflow, progressing from broad screening to detailed mechanistic analysis.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Enzyme & Substrate Characterization B Determine Kₘ & Vₘₐₓ A->B C Optimize Assay Conditions (Buffer, pH, Time) B->C D Perform Dose-Response Assay (Varying [Inhibitor]) C->D Validated Assay E Calculate % Inhibition D->E F Determine IC₅₀ Value (Non-linear Regression) E->F G Kinetic Assays (Varying [Substrate] & Fixed [Inhibitor]) F->G Potent Hit H Generate Lineweaver-Burk Plot G->H I Elucidate Inhibition Type (Competitive, Non-competitive, etc.) H->I

Caption: Workflow for enzyme inhibitor characterization.

Protocol 1: IC₅₀ Determination for 1H-Imidazole-4-carbothioamide

Objective: To determine the concentration of 1H-Imidazole-4-carbothioamide required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target Enzyme Stock Solution

  • Substrate Stock Solution

  • 1H-Imidazole-4-carbothioamide Stock Solution (e.g., 10 mM in 100% DMSO)

  • Assay Buffer (optimized for the target enzyme)

  • Positive Control Inhibitor Stock Solution

  • 96-well Microplates (e.g., clear, flat-bottom for colorimetric assays)

  • Microplate Reader

Methodology:

  • Prepare Inhibitor Dilution Series:

    • Create a serial dilution of the 1H-Imidazole-4-carbothioamide stock solution. It is common to perform a 10-point, 3-fold serial dilution to cover a wide concentration range.

    • Causality: A wide range is necessary to accurately define the top and bottom plateaus of the sigmoidal curve, which is essential for a precise IC₅₀ calculation.[11]

    • Prepare dilutions in assay buffer containing a constant percentage of DMSO to match the final assay concentration.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control (Negative Control): Enzyme, substrate, and buffer with DMSO (no inhibitor).

      • 0% Activity Control (Background): Substrate and buffer with DMSO (no enzyme).

      • Test Compound Wells: Enzyme, substrate, buffer, and serial dilutions of 1H-Imidazole-4-carbothioamide.

      • Positive Control Wells: Enzyme, substrate, buffer, and a known inhibitor at a concentration of >10x its IC₅₀.

    • Trustworthiness: This control scheme is self-validating. The positive control confirms assay responsivity, while the negative and background controls define the dynamic range of the assay.[13]

  • Experimental Procedure:

    • Add assay buffer to all wells.

    • Add the appropriate volume of the diluted 1H-Imidazole-4-carbothioamide, positive control, or DMSO vehicle to the designated wells.

    • Add the target enzyme to all wells except the 0% activity (background) controls.

    • Pre-incubate: Cover the plate and incubate for 15-30 minutes at the enzyme's optimal temperature.

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for measuring its true effect.[15]

    • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should be fixed, ideally at its Kₘ value.

    • Measure Signal: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time in kinetic mode, or as a single endpoint reading after a fixed incubation time that falls within the established linear range.

Data Analysis:

  • Subtract Background: Subtract the average signal from the 0% activity control wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))

  • Determine IC₅₀: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope).[10] The IC₅₀ is the concentration at which the curve passes through 50% inhibition.

[Inhibitor] (µM)% Inhibition
10098.5
33.395.2
11.187.1
3.770.3
1.2348.9
0.4125.6
0.1410.1
0.052.3
0.0150.5
00
Caption: Example data for IC₅₀ determination.

Protocol 2: Elucidating the Mechanism of Action (MoA)

Objective: To determine if 1H-Imidazole-4-carbothioamide is a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Principle: The mechanism is revealed by measuring reaction kinetics at several fixed inhibitor concentrations while varying the substrate concentration. The resulting data, when transformed into a double-reciprocal plot (Lineweaver-Burk plot), will produce a distinct pattern for each inhibition type.[15]

G E Enzyme (E) ES Enzyme- Substrate Complex (ES) E->ES +S S Substrate (S) ES->E P Product (P) ES->P k_cat I_comp Competitive Inhibitor (I) I_comp->E I_noncomp Non-competitive Inhibitor (I) I_noncomp->E I_noncomp->ES I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES

Caption: Binding modes of different inhibitor types.

Methodology:

  • Select Inhibitor Concentrations: Choose 3-4 concentrations of 1H-Imidazole-4-carbothioamide based on its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions, typically spanning from 0.2x Kₘ to 5x Kₘ or higher.[13]

  • Run Kinetic Assays: For each fixed inhibitor concentration, perform a full substrate titration assay as described previously, measuring the initial velocity (V₀) at each substrate concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each data set, calculate 1/V₀ and 1/[S].

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

    • Each inhibitor concentration will generate a separate line on the plot.

    • Analyze the pattern of the lines to determine the inhibition mechanism[15]:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).

      • Mixed: Lines intersect in the second quadrant (off-axis).

1/[S]1/V₀ (No Inhibitor)1/V₀ (+ Inhibitor)
100.550.85
50.300.45
20.150.21
10.100.13
0.50.080.09
0.20.060.07
Caption: Example data for a Lineweaver-Burk plot.

Conclusion

This application note provides a robust, two-phase methodology for characterizing the enzyme inhibitory potential of 1H-Imidazole-4-carbothioamide. By first establishing potency through a validated IC₅₀ determination and subsequently elucidating the kinetic mechanism of action, researchers can generate a comprehensive profile of the compound's interaction with a target enzyme. This systematic approach, grounded in fundamental principles of enzyme kinetics and incorporating self-validating controls, ensures the generation of high-quality, reliable data crucial for advancing drug discovery and development programs.

References

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Sources

Application

Application Notes and Protocols for X-ray Crystallography of 1H-Imidazole-4-carbothioamide

Abstract: This technical guide provides a comprehensive overview of the application of single-crystal X-ray crystallography to elucidate the three-dimensional structure of 1H-Imidazole-4-carbothioamide. This compound, fe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the application of single-crystal X-ray crystallography to elucidate the three-dimensional structure of 1H-Imidazole-4-carbothioamide. This compound, featuring both a hydrogen-bond-donating and -accepting imidazole ring and a thioamide moiety, presents unique opportunities and challenges in crystallization and structural analysis. These notes are designed for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols for obtaining high-quality crystallographic data. We delve into the causality behind experimental choices, from solvent screening for crystallization to the nuances of structure refinement, ensuring a robust and reproducible workflow.

Introduction: The Structural Significance of 1H-Imidazole-4-carbothioamide

1H-Imidazole-4-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a common feature in many bioactive molecules, acting as a versatile pharmacophore.[1] The thioamide group, an isostere of the amide bond, alters the electronic and hydrogen-bonding properties of a molecule, which can lead to enhanced biological activity or improved pharmacokinetic profiles.[2][3]

Elucidating the precise three-dimensional structure of 1H-Imidazole-4-carbothioamide is paramount for understanding its structure-activity relationship (SAR). Single-crystal X-ray diffraction (XRD) is the gold standard for this purpose, providing unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[4] This knowledge is critical for rational drug design, enabling the optimization of lead compounds and the design of novel therapeutics.

This guide will walk you through the entire process of determining the crystal structure of 1H-Imidazole-4-carbothioamide, from obtaining suitable single crystals to validating the final structural model.

Crystallization: From Solute to Single Crystal

The bottleneck in any crystallographic study is often the growth of high-quality single crystals.[5] For 1H-Imidazole-4-carbothioamide, with its potential for strong hydrogen bonding via the imidazole N-H, the imine-like nitrogen, and the thioamide N-H and sulfur atom, careful consideration of solvent and crystallization technique is crucial.[6][7] The molecule's melting point of 204-207°C suggests good thermal stability.[8]

Causality of Solvent Selection

The choice of solvent is critical and should be guided by the principle of achieving a state of supersaturation slowly. Given the polar nature of the imidazole and thioamide groups, a range of polar and protic solvents should be screened. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

Table 1: Recommended Solvent Screening for 1H-Imidazole-4-carbothioamide Crystallization

Solvent ClassSpecific SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding, which can compete with or facilitate crystal packing.
Nitriles AcetonitrileAprotic polar solvent, less likely to interfere with the compound's own hydrogen bonding network.
Ketones AcetoneAprotic polar solvent, good for dissolving many organic compounds.
Ethers Dioxane, Tetrahydrofuran (THF)Moderately polar, can be used in co-solvent systems.
Amides N,N-Dimethylformamide (DMF)High-boiling point polar aprotic solvent, useful for compounds with low solubility.
Water Deionized WaterHighly polar, protic. Can be used as a primary solvent or as an anti-solvent.
Experimental Protocol: Crystallization Screening

This protocol outlines three common and effective methods for crystallizing small molecules like 1H-Imidazole-4-carbothioamide.

Materials:

  • 1H-Imidazole-4-carbothioamide (high purity)

  • Screening solvents (from Table 1)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Heating block or hot plate

  • Microscope for crystal inspection

Protocol Steps:

  • Solubility Testing:

    • Place a small amount (1-2 mg) of 1H-Imidazole-4-carbothioamide into separate vials.

    • Add a small volume (e.g., 0.1 mL) of each screening solvent to the respective vials.

    • Observe solubility at room temperature.

    • If insoluble, gently heat the vial and observe if the compound dissolves. This helps identify suitable solvents for slow cooling.

  • Method 1: Slow Evaporation

    • Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature.

    • Loosely cap the vial (or cover with parafilm and poke a few small holes) to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Method 2: Slow Cooling

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Ensure all solid has dissolved.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, place the vial in an insulated container (e.g., a beaker filled with warm water or a dewar).

    • Monitor for crystal formation as the solution cools.

  • Method 3: Vapor Diffusion

    • Liquid-Liquid Diffusion: Dissolve the compound in a "good" solvent (one in which it is highly soluble). In a larger vial, place a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent). Carefully layer the solution of the compound on top of the poor solvent. Crystals may form at the interface.

    • Vapor Diffusion: Dissolve the compound in a small volume of a relatively volatile "good" solvent in a small, open vial. Place this small vial inside a larger, sealed container that contains a larger volume of a more volatile "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable single crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the next step is to collect the X-ray diffraction data.[9]

Experimental Workflow: From Crystal to Diffraction Pattern

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing Crystal Select High-Quality Single Crystal Mount Mount Crystal on Goniometer Head Crystal->Mount Center Center Crystal in X-ray Beam Mount->Center Collect Collect Diffraction Data (Rotate Crystal) Center->Collect Integrate Integrate Reflections Collect->Integrate Scale Scale and Merge Data Integrate->Scale

Caption: Workflow for X-ray Diffraction Data Collection.

Protocol: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting:

    • Under a microscope, carefully select a suitable single crystal.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[10]

  • Data Collection Strategy:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a few initial frames to determine the unit cell parameters and crystal quality.

    • Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected. Modern diffractometer software typically automates this process.

  • Data Collection:

    • Execute the data collection run. The crystal is rotated through a series of angles while being irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

    • A detector records the positions and intensities of the diffracted X-ray beams.

Structure Solution and Refinement: From Data to Molecular Structure

The collected diffraction data is a set of reflection intensities and positions. The goal of structure solution and refinement is to use this data to build and optimize a three-dimensional model of the atomic arrangement in the crystal.

The Phase Problem and Structure Solution

The diffraction data provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted waves. This is known as the "phase problem" in crystallography. For small molecules like 1H-Imidazole-4-carbothioamide, direct methods or charge-flipping algorithms are typically successful in determining the initial phases and generating an initial electron density map.

Refinement and Validation

The initial model is then refined using least-squares methods to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies.

Table 2: Key Parameters in Crystallographic Refinement

ParameterDescriptionIdeal Value
R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 for a good quality structure
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 is generally acceptable
Goodness-of-Fit (GooF) Should be close to 1 for a good model and appropriate weighting scheme.~1.0
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map should be minimal.< ±0.5 e-/ų

Validation: The final structure must be validated to ensure its chemical and crystallographic soundness. This includes checking bond lengths and angles against known values, analyzing intermolecular interactions, and using software tools like PLATON to check for missed symmetry or other potential issues.

Logical Flow of Structure Solution and Refinement

structure_solution_refinement Data Processed Diffraction Data (hkl file) Solve Structure Solution (Direct Methods/Charge Flipping) Data->Solve Model Initial Atomic Model Solve->Model Refine Iterative Least-Squares Refinement Model->Refine Validate Structure Validation (CheckCIF) Refine->Validate Check R-factors, residual density Validate->Refine Model needs adjustment Final Final Crystal Structure (CIF file) Validate->Final Model is satisfactory

Caption: Logical workflow for structure solution and refinement.

Data Presentation: Hypothetical Crystallographic Data for 1H-Imidazole-4-carbothioamide

As no public crystal structure is available, the following table presents a set of hypothetical but realistic crystallographic data for 1H-Imidazole-4-carbothioamide, based on typical values for similar heterocyclic compounds.

Table 3: Hypothetical Crystallographic Data for 1H-Imidazole-4-carbothioamide

ParameterValue
Chemical FormulaC₄H₅N₃S
Formula Weight127.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.54 Å
b5.88 Å
c11.21 Å
α90°
β105.2°
γ90°
Volume543.9 ų
Z4
Calculated Density1.55 g/cm³
Absorption Coefficient0.45 mm⁻¹
F(000)264
Crystal Size0.25 x 0.20 x 0.15 mm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Reflections Collected5680
Independent Reflections1250 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.055, wR2 = 0.128
Goodness-of-fit on F²1.05
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Conclusion

This guide has provided a detailed framework for the successful application of X-ray crystallography to determine the structure of 1H-Imidazole-4-carbothioamide. By understanding the principles behind each step, from crystallization to data analysis, researchers can confidently generate high-quality, publishable crystal structures. The insights gained from such studies are invaluable for advancing our understanding of molecular recognition and for the development of new and improved therapeutic agents.

References

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - MDPI. [Link]

  • Crystal Structures of two Imidazole Derivatives | Request PDF - ResearchGate. [Link]

  • 1H-Imidazole-4-thiocarboxamide | C4H5N3S | CID 2776276 - PubChem. [Link]

  • Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC - NIH. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold - MDPI. [Link]

  • Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents - An-Najah Staff. [Link]

  • Hydrogen Bonding Abilities of Thioamide | Request PDF - ResearchGate. [Link]

  • Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds - ResearchGate. [Link]

  • Study of Single Crystal X-Ray of Novel Heterocyclic Scaffolds - ResearchGate. [Link]

  • (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - ResearchGate. [Link]

  • Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole - PubMed. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction - MDPI. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]

  • Imidazole-4-carboxanilide | C10H9N3O | CID 312385 - PubChem - NIH. [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4) - Cheméo. [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives - MDPI. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. [Link]

  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. [Link]

  • Crystal structure of 1H-imidazole-1-methanol - PMC - NIH. [Link]

  • Crystal structure of 1 H -imidazole-1-methanol - NSF Public Access Repository. [Link]

  • Radiation damage in small-molecule crystallography: fact not fiction - PMC - NIH. [Link]

  • Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC - NIH. [Link]

Sources

Method

Application Note: Quantitative Analysis of 1H-Imidazole-4-carbothioamide and its Putative Metabolites in Human Plasma by LC-MS/MS

Abstract This application note presents a detailed protocol for the sensitive and selective quantification of 1H-Imidazole-4-carbothioamide, a novel therapeutic agent, and its putative metabolites in human plasma. The me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 1H-Imidazole-4-carbothioamide, a novel therapeutic agent, and its putative metabolites in human plasma. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlines a comprehensive workflow, including sample preparation by solid-phase extraction, optimized chromatographic separation on a reversed-phase C18 column, and validated mass spectrometric conditions. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of imidazole-based thioamide compounds. All procedures are designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Analytical Imperative for 1H-Imidazole-4-carbothioamide

1H-Imidazole-4-carbothioamide is a heterocyclic compound featuring both an imidazole ring and a thioamide functional group. The imidazole moiety is a common scaffold in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[4][5] The thioamide group, an isostere of the amide bond, can significantly alter a molecule's physicochemical properties, such as proteolytic stability and hydrogen bonding capacity, potentially enhancing its therapeutic profile.[6]

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1H-Imidazole-4-carbothioamide is critical for its development as a drug candidate. Mass spectrometry is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[7] This document provides a robust LC-MS/MS method designed to support such nonclinical and clinical studies, adhering to the principles of bioanalytical method validation.[8][9]

Predicted Metabolic Pathways

A critical aspect of drug development is the identification of metabolic pathways. Based on the structure of 1H-Imidazole-4-carbothioamide and established metabolic transformations for related compounds, two primary metabolic routes are proposed:

  • S-oxidation: The thioamide group is susceptible to oxidation, primarily forming the corresponding S-oxide (sulfoxide). This is a common metabolic pathway for thioamide-containing drugs like ethionamide.[10][11]

  • Hydrolysis: The thioamide can be hydrolyzed to the corresponding carboxylic acid, replacing the sulfur with an oxygen atom.

These predicted transformations are crucial for developing a comprehensive analytical method that can simultaneously monitor the parent drug and its major metabolites.

Diagram: Proposed Metabolic Pathway of 1H-Imidazole-4-carbothioamide

Metabolic Pathway Parent 1H-Imidazole-4-carbothioamide (Parent Drug) Metabolite1 1H-Imidazole-4-carbothioamide S-oxide (Metabolite 1) Parent->Metabolite1 S-oxidation Metabolite2 1H-Imidazole-4-carboxylic acid (Metabolite 2) Parent->Metabolite2 Hydrolysis

Caption: Proposed metabolic transformations of 1H-Imidazole-4-carbothioamide.

Experimental Protocol: A Validated Workflow

This section details the step-by-step methodology for the analysis. The rationale behind key decisions is explained to provide a deeper understanding of the protocol.

Materials and Reagents
  • Analytes: 1H-Imidazole-4-carbothioamide, 1H-Imidazole-4-carbothioamide S-oxide, and 1H-Imidazole-4-carboxylic acid reference standards.

  • Internal Standard (IS): A structurally similar compound, such as an isotope-labeled version of the parent drug (e.g., 1H-Imidazole-4-carbothioamide-¹³C,¹⁵N₂) is highly recommended for optimal accuracy. If unavailable, a compound like Prothionamide can be considered.[10]

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges are recommended due to their broad retention of polar and non-polar compounds.[12][13]

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point for separating imidazole-containing compounds.[12]

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a methanol:water (50:50, v/v) mixture to create working solutions for constructing the calibration curve and quality control (QC) samples.

  • Calibration Curve Standards (0.1 - 1000 ng/mL): Spike appropriate amounts of the working solutions into blank human plasma to create a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

The goal of sample preparation is to remove proteins and phospholipids that can interfere with the analysis and cause ion suppression.[14] SPE provides a cleaner extract compared to simple protein precipitation.[7]

  • Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly. Add 200 µL of 4% phosphoric acid in water to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

Diagram: Sample Preparation Workflow

Sample Preparation Workflow Start Plasma Sample (200 µL) Step1 Add Internal Standard & 4% H3PO4 Start->Step1 Step3 Load Sample Step1->Step3 Step2 SPE Cartridge Conditioning (Methanol, then Water) Step2->Step3 Step4 Wash Cartridge (5% Methanol) Step3->Step4 Step5 Elute Analytes (Methanol) Step4->Step5 Step6 Evaporate to Dryness Step5->Step6 Step7 Reconstitute in Mobile Phase Step6->Step7 End Inject into LC-MS/MS Step7->End

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Method Parameters

The following tables provide recommended starting parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like imidazoles.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA generic gradient suitable for initial method development.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveImidazole nitrogen atoms are readily protonated.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
Source Temp. 150°COptimizes desolvation.
Desolvation Temp. 400°CEnsures complete solvent evaporation.
Gas Flow Instrument DependentOptimize for best signal-to-noise ratio.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[12]
MRM Transitions and Fragmentation

The selection of precursor and product ions is fundamental to the selectivity of the MRM assay. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID). For imidazole-containing compounds, fragmentation often involves the loss of small neutral molecules from the ring or its substituents.[16][17] The thioamide group may also direct fragmentation.

Table 3: Predicted MRM Transitions for 1H-Imidazole-4-carbothioamide and Metabolites

CompoundFormulaExact Mass[M+H]⁺ (m/z)Proposed Product Ion (m/z)Fragmentation Pathway
Parent Drug C₄H₅N₃S127.02128.0111.0Loss of NH₃
82.1Loss of CSNH₂
Metabolite 1 (S-oxide) C₄H₅N₃OS143.01144.0127.0Loss of OH
98.0Loss of CS(O)NH₂
Metabolite 2 (Acid) C₄H₅N₃O₂127.04128.0111.0Loss of OH
84.0Loss of COOH
Internal Standard Dependent on selectionOptimizeOptimizeOptimize

Note: These are predicted transitions. The optimal product ions and collision energies must be determined experimentally by infusing each standard compound into the mass spectrometer. The fragmentation of the imidazole ring itself is generally not observed; rather, the substituents are lost.[16]

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for study sample analysis.[1][3] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix from at least six different sources.

  • Calibration Curve: Linearity, accuracy, and precision of the calibration standards over the defined concentration range. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Intra- and inter-day accuracy (% deviation from nominal) and precision (% relative standard deviation) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: Efficiency of the extraction process.

  • Stability: Stability of the analytes in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 1H-Imidazole-4-carbothioamide and its key putative metabolites in human plasma. By combining an efficient SPE sample preparation protocol with a sensitive and selective LC-MS/MS method, this workflow is well-suited for regulated bioanalysis in support of drug development programs. The principles and specific parameters outlined herein serve as a robust starting point for method development and validation, ultimately enabling the reliable characterization of the pharmacokinetic and metabolic profile of this novel compound.

References

  • U.S. Food and Drug Administration (FDA). (2013).
  • Bioanalytical Method Validation Guidance: Key Changes and Consider
  • U.S. Food and Drug Administration (FDA). (2022).
  • U.S. Food and Drug Administration (FDA). (2018).
  • U.S. Food and Drug Administration (FDA). (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Benchchem.Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Zuhair, M. et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online.
  • El-Kimary, E. et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Deshpande, A. Y. et al. (2011). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study. Sigma-Aldrich.
  • Jin, L. et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Ruiz-Bermejo, M. et al. (2017). Imidazole compounds in contemporary metabolism.
  • Vyskocilová, P. et al. (2006).
  • Falvo, F. et al. (2019). The mass spectra of imidazole and 1-methylimidazole.
  • Miller, L. M. & Kersten, C. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
  • Uchida, T. et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI.
  • A.A. AL-BASSAM. (2005). Biochemical and biomedical aspects of metabolic imidazoles. PubMed.
  • Deshpande, A. Y. et al. (2011). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study.

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Application

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of 1H-Imidazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Abstract The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Imidazole derivatives have emerged a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2][3][4] This document provides a comprehensive guide for the in vitro antimicrobial susceptibility testing of a novel imidazole compound, 1H-Imidazole-4-carbothioamide . The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[5] This guide will walk you through the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, providing a robust framework for the preliminary evaluation of this and other novel antimicrobial candidates.

Introduction: The Rationale for Testing 1H-Imidazole-4-carbothioamide

Imidazole, a five-membered heterocyclic aromatic compound, is a crucial scaffold in medicinal chemistry due to its presence in numerous biologically active molecules.[6] Derivatives of imidazole have demonstrated a wide range of therapeutic effects, including antibacterial and antifungal properties.[1][2][3][4][6][7] The proposed mechanisms of action for some imidazole-based antimicrobials include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.[3]

1H-Imidazole-4-carbothioamide, the subject of this guide, incorporates both the imidazole ring and a carbothioamide group. This combination of functional groups presents an intriguing candidate for antimicrobial activity. The carbothioamide moiety is also found in other compounds with demonstrated biological activity.

The following protocols are designed to be a foundational screen for the antimicrobial potential of 1H-Imidazole-4-carbothioamide. By systematically determining its inhibitory and bactericidal activity against a panel of clinically relevant microorganisms, researchers can gather the preliminary data necessary to justify further investigation.

Foundational Concepts in Antimicrobial Susceptibility Testing

A successful antimicrobial susceptibility testing (AST) workflow is built on a clear understanding of key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][8] This is the primary measure of the potency of an antimicrobial agent.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined after the MIC assay and provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

  • Time-Kill Kinetics: This assay provides a dynamic view of the antimicrobial agent's effect over time. It helps to understand the rate at which the compound kills the bacteria and can reveal concentration-dependent or time-dependent killing effects.[9]

Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for the in vitro evaluation of 1H-Imidazole-4-carbothioamide is depicted below. This systematic approach ensures that each step builds upon the last, from initial screening to a more detailed characterization of antimicrobial activity.

AST_Workflow cluster_prep Preparation cluster_testing Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of 1H-Imidazole-4-carbothioamide MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Prep->MIC Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Perform Time-Kill Kinetics Assay MIC->Time_Kill Data_Analysis Analyze and Interpret MIC, MBC, and Time-Kill Data MBC->Data_Analysis Time_Kill->Data_Analysis

Figure 1: A high-level overview of the experimental workflow for assessing the antimicrobial susceptibility of a novel compound.

Detailed Protocols

Materials and Reagents
  • Test Compound: 1H-Imidazole-4-carbothioamide

  • Solvent: Dimethyl sulfoxide (DMSO) for initial stock solution preparation.

  • Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Positive Control Antibiotics: Vancomycin (for Gram-positive bacteria) and Ciprofloxacin (for Gram-negative bacteria).

  • Equipment: 96-well microtiter plates, micropipettes, incubator, spectrophotometer, sterile culture tubes, spreaders, and other standard microbiology laboratory equipment.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the reference standard for AST.[10]

Step-by-Step Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a 10 mg/mL stock solution of 1H-Imidazole-4-carbothioamide in DMSO. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on MHA, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of 1H-Imidazole-4-carbothioamide to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 110 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[11]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Step-by-Step Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto an MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Time-Kill Kinetics Assay

This assay provides a dynamic assessment of the antimicrobial activity.[9]

Step-by-Step Procedure:

  • Preparation of Cultures: Prepare a logarithmic phase bacterial culture in CAMHB.

  • Exposure to Test Compound: Add 1H-Imidazole-4-carbothioamide at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.

  • Sampling over Time: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Data Presentation and Interpretation

Table 1: Hypothetical MIC and MBC Data for 1H-Imidazole-4-carbothioamide
MicroorganismGram Stain1H-Imidazole-4-carbothioamide MIC (µg/mL)1H-Imidazole-4-carbothioamide MBC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213Positive1632Vancomycin: 1
E. faecalis ATCC 29212Positive3264Vancomycin: 2
E. coli ATCC 25922Negative64>128Ciprofloxacin: 0.015
P. aeruginosa ATCC 27853Negative>128>128Ciprofloxacin: 0.25

Interpretation: In this hypothetical dataset, 1H-Imidazole-4-carbothioamide shows moderate activity against Gram-positive bacteria and limited activity against Gram-negative bacteria. The MBC/MIC ratio for S. aureus and E. faecalis is 2, suggesting a bactericidal mode of action.

Table 2: Hypothetical Time-Kill Kinetics Data for S. aureus with 1H-Imidazole-4-carbothioamide
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.34.63.92.9
88.53.82.5<2.0
249.1<2.0<2.0<2.0

Interpretation: The hypothetical time-kill data demonstrates that 1H-Imidazole-4-carbothioamide exhibits concentration-dependent killing of S. aureus. At 4x the MIC, a bactericidal effect (≥3-log₁₀ reduction) is achieved within 8 hours.

Visualization of Key Processes

MIC_MBC_Process cluster_mic MIC Determination cluster_mbc MBC Determination Start Start with Serially Diluted Compound in 96-well Plate Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate_MIC Incubate for 18-24 hours Inoculate->Incubate_MIC Read_MIC Visually Inspect for Growth (Lowest Concentration with no Visible Growth = MIC) Incubate_MIC->Read_MIC Plate_No_Growth Plate Aliquots from Wells with No Visible Growth onto Agar Read_MIC->Plate_No_Growth Incubate_MBC Incubate Agar Plates for 18-24 hours Plate_No_Growth->Incubate_MBC Read_MBC Count Colonies (Lowest Concentration with ≥99.9% Killing = MBC) Incubate_MBC->Read_MBC

Figure 2: Workflow for the determination of MIC and MBC, highlighting the sequential nature of these assays.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and standardized approach for the initial in vitro antimicrobial evaluation of 1H-Imidazole-4-carbothioamide. The data generated from these assays will be critical in determining the potential of this compound as a lead for further drug development. Should the compound demonstrate promising activity, subsequent studies could include:

  • Testing against a broader panel of clinical isolates, including resistant strains.

  • Evaluation of its activity against biofilms.

  • Cytotoxicity testing against mammalian cell lines to assess its therapeutic index.

  • Mechanism of action studies to elucidate its molecular target.

By adhering to these rigorous protocols, researchers can ensure the generation of high-quality, reproducible data that will be invaluable in the quest for novel antimicrobial agents.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents. BioMed Research International, 2015, 894923. [Link]

  • Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry, 59(12), 1-15. [Link]

  • Shalash, A. O., & El-Gamal, M. I. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(1), 1-11. [Link]

  • Al-Ghorbani, M., & Kumar, R. S. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 12-16. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(11), 4982-4984. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • EUCAST. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]

  • Simões, M., Lemos, M., & Sousa, M. (2019). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Microbiological Methods, 160, 1-10. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776276, 1H-Imidazole-4-thiocarboxamide. [Link]

  • van der Bij, A. K., & van der Zanden, A. G. (2024). Modification of antimicrobial susceptibility testing methods. JAC-Antimicrobial Resistance, 6(1), dlae002. [Link]

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Method

Application Notes and Protocols for Evaluating the Cytotoxicity of 1H-Imidazole-4-carbothioamide

Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer properties.[1][2][3] 1H-Imidazole-4-carbothioam...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer properties.[1][2][3] 1H-Imidazole-4-carbothioamide, as part of this promising class, warrants thorough investigation to characterize its potential as a therapeutic agent. A critical initial step in this evaluation is the assessment of its cytotoxicity—the degree to which it can cause cell damage or death.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic profile of 1H-Imidazole-4-carbothioamide. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. The protocols herein detail a multi-assay strategy designed to probe different cellular demise pathways, including metabolic compromise, loss of membrane integrity, and induction of programmed cell death (apoptosis). By employing a panel of assays, researchers can generate a more complete and nuanced understanding of the compound's biological effects.

PART 1: Foundational Experimental Design

A robust cytotoxicity assessment begins with careful selection of biological systems and preparation of the test article.

1.1 Rationale for Cell Line Selection

The choice of cell line is paramount and depends on the ultimate application of the research.[6][7] To gain meaningful insight into both efficacy and potential toxicity, a dual-cell-line strategy is recommended:

  • Cancer Cell Line: To evaluate the compound's potential as an anticancer agent, a relevant cancer cell line should be chosen. For example, MCF-7 (breast cancer) or HT-29 (colon cancer) are common starting points.[2] The selection can be further refined based on the specific cancer type being targeted.

  • Non-Cancerous "Normal" Cell Line: To assess the compound's selectivity and potential for off-target toxicity, a non-cancerous cell line is essential. Fibroblast cell lines such as L929 (mouse) or MRC-5 (human) are established standards for general cytotoxicity testing.[2][8]

A compound that demonstrates high potency against a cancer cell line but low potency against a normal cell line has a favorable therapeutic window and is a more promising candidate for further development.

1.2 General Cell Culture and Seeding Protocol

Consistency in cell culture is the bedrock of reproducible results.[7]

  • Maintenance: Culture the selected cell lines in their recommended complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells when they reach approximately 80-90% confluency to maintain them in the logarithmic growth phase.

  • Seeding for Assays:

    • Trypsinize adherent cells and perform a viable cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density for your specific cell line and assay (typically determined empirically, often between 5,000–20,000 cells/well for a 96-well plate).[9]

    • Dispense 100 µL of the cell suspension into the inner wells of a 96-well plate, leaving the perimeter wells filled with 200 µL of sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate overnight to allow cells to attach and resume logarithmic growth.

1.3 Preparation of 1H-Imidazole-4-carbothioamide

Proper handling of the test compound is crucial for accurate dosing.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 1H-Imidazole-4-carbothioamide in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). According to safety data, the compound is harmful if swallowed, so appropriate personal protective equipment should be worn.[10]

  • Solubility Check: Ensure the compound is fully dissolved. Sonication may be required.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of 2X working concentrations by performing serial dilutions in complete cell culture medium. This ensures that when 100 µL of the working solution is added to the 100 µL of medium in the cell plate, the final desired concentrations are achieved. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.[9]

G cluster_prep Pre-Assay Preparation cluster_treatment Compound Treatment & Incubation cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis culture Maintain & Passage Cell Lines seed Seed Cells in 96-Well Plate culture->seed incubate_attach Incubate Overnight (Attachment) seed->incubate_attach add_cpd Add Compound to Cells incubate_attach->add_cpd prepare_cpd Prepare Serial Dilutions of 1H-Imidazole-4-carbothioamide prepare_cpd->add_cpd incubate_treat Incubate for Exposure (e.g., 24, 48, 72h) add_cpd->incubate_treat perform_assay Perform Specific Assay (MTT, LDH, etc.) incubate_treat->perform_assay read_plate Measure Signal (Absorbance/Fluorescence/Luminescence) perform_assay->read_plate analyze Calculate % Viability vs. Control read_plate->analyze ic50 Generate Dose-Response Curve & Determine IC50 analyze->ic50 G node_viable Viable Cell Annexin V: Negative PI: Negative node_early Early Apoptotic Cell Annexin V: Positive PI: Negative node_viable->node_early PS Flipping node_late Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive node_early->node_late Membrane Permeabilization

Figure 2. Cell populations distinguished by Annexin V and Propidium Iodide staining.

Protocol:

  • Seed cells in a 6-well plate and treat with 1H-Imidazole-4-carbothioamide at concentrations around the determined IC50 value. Include untreated and vehicle controls. A positive control (e.g., staurosporine) is highly recommended. [11]2. After incubation, harvest both floating and adherent cells. Adherent cells should be detached using a gentle method like Trypsin-EDTA. Combine all cells from each treatment. [12]3. Centrifuge the cell suspension at ~500 x g for 5 minutes and wash the pellet once with cold 1X PBS. 4. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. 5. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working solution). [12]6. Gently vortex and incubate the tubes for 15-20 minutes at room temperature in the dark. [13]7. Add 400 µL of 1X Annexin V Binding Buffer to each tube. [13]8. Analyze the samples by flow cytometry as soon as possible, using appropriate compensation controls.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for Caspase-3 and -7. [14]When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity. [14]

G apoptotic_stimulus Apoptotic Stimulus (e.g., 1H-Imidazole-4-carbothioamide) initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) apoptotic_stimulus->initiator_caspases activates executioner_caspases Executioner Caspases (Caspase-3, -7) initiator_caspases->executioner_caspases activates substrate_cleavage Substrate Cleavage (e.g., PARP) executioner_caspases->substrate_cleavage cleaves apoptosis Apoptosis substrate_cleavage->apoptosis

Figure 3. Simplified schematic of the caspase cascade in apoptosis.

Protocol:

  • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with the compound as described previously.

  • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the buffer and lyophilized substrate. [15]4. Add 100 µL of the prepared reagent to each well (for a 1:1 ratio with the culture medium). [14]5. Mix the contents on a plate shaker at a low speed for 1-2 minutes.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

PART 4: Data Analysis and Interpretation

4.1 Data Normalization

For each assay, calculate the percentage of viability or cytotoxicity relative to the controls. For example, for the MTT assay:

  • % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

For the LDH assay, the calculation is slightly different:

  • % Cytotoxicity = [(Abssample - Absvehicle) / (Absmax LDH - Absvehicle)] x 100

4.2 IC50 Determination

Using graphing software (e.g., GraphPad Prism), plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., 50% loss of viability or 50% induction of cytotoxicity).

4.3 Data Summary and Interpretation

Summarize the calculated IC50 values in a table for easy comparison across assays and cell lines.

Assay Cell Line Parameter Measured IC50 (µM) after 48h
MTTMCF-7 (Cancer)Metabolic Activity[Insert Value]
MTTL929 (Normal)Metabolic Activity[Insert Value]
LDH ReleaseMCF-7 (Cancer)Membrane Permeability[Insert Value]
LDH ReleaseL929 (Normal)Membrane Permeability[Insert Value]
Neutral RedMCF-7 (Cancer)Lysosomal Integrity[Insert Value]
Neutral RedL929 (Normal)Lysosomal Integrity[Insert Value]

Interpreting the Panel of Results:

  • Potency & Selectivity: A low IC50 value in the cancer cell line indicates high potency. A significantly higher IC50 value in the normal cell line (a high selectivity index: IC50normal / IC50cancer) is desirable.

  • Mechanism of Death:

    • If the MTT, Neutral Red, and Caspase assays show potent IC50 values, while the LDH assay shows a much higher IC50, it suggests that the compound induces apoptosis at lower concentrations.

    • If the LDH assay IC50 is similar to the MTT IC50, it may indicate a primary necrotic mechanism or very rapid late-stage apoptosis.

    • Confirmation from the Annexin V/PI and Caspase-3/7 assays provides direct evidence for or against an apoptotic mechanism.

By systematically applying this multi-faceted approach, researchers can build a comprehensive and reliable cytotoxic profile for 1H-Imidazole-4-carbothioamide, providing a solid foundation for subsequent preclinical development.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bhatia, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3046. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J.J., & Wallert, M.A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Bio-Rad. The Annexin V Apoptosis Assay. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(1), 133-135. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • International Journal of Engineering and Science Invention. Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. [Link]

  • Bio-protocol. Caspase 3/7 activity assay. [Link]

  • Royal Society of Chemistry. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. [Link]

  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • protocols.io. Cytotoxicity Assay Protocol. [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • ACS Publications. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]

  • PubMed Central. Imidazoles as potential anticancer agents. [Link]

  • PubChem. 1H-Imidazole-4-thiocarboxamide. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

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Application

Application Notes &amp; Protocols: Molecular Docking Simulation of 1H-Imidazole-4-carbothioamide with Target Proteins

For Researchers, Scientists, and Drug Development Professionals Part 1: Foundational Principles and Strategic Overview The Rationale for Molecular Docking in Modern Drug Discovery Molecular docking is a computational met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Principles and Strategic Overview

The Rationale for Molecular Docking in Modern Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, this technique is indispensable for predicting the interaction between a small molecule ligand and a protein's binding site at an atomic level.[2] The fundamental goal is to computationally model this interaction, which allows for the characterization of binding modes and the estimation of binding affinity.[2] This process is guided by two primary models of interaction: the "lock-and-key" model, where a ligand fits into a rigid protein active site, and the more sophisticated "induced-fit" model, which accounts for the flexibility of both the ligand and the protein upon binding.[3] By leveraging these computational predictions, researchers can screen vast libraries of compounds, identify promising lead candidates, and optimize their properties for enhanced efficacy and specificity, significantly accelerating the preclinical drug development pipeline.[1][3]

Spotlight on 1H-Imidazole-4-carbothioamide: A Compound of Interest

1H-Imidazole-4-carbothioamide is a heterocyclic compound featuring an imidazole ring, a core structure found in many biologically active molecules, including the amino acid histidine. The presence of the carbothioamide group (-C(=S)NH2) imparts distinct chemical properties that make it an intriguing candidate for therapeutic development. Thioamides are known to be effective isosteres of amides and can participate in unique molecular interactions, including strong hydrogen bonding and metal coordination. This positions 1H-Imidazole-4-carbothioamide and its derivatives as potentially valuable scaffolds for targeting a range of protein classes, such as kinases, metalloproteinases, and transferases, where such interactions are critical for molecular recognition and biological function. This application note will use this molecule as a case study to demonstrate a robust molecular docking workflow.

Part 2: Rigorous Pre-Docking Preparation: Ensuring Simulation Fidelity

The accuracy of a molecular docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical, as errors or inaccuracies introduced here will propagate through the entire simulation, leading to unreliable results.

Ligand Preparation Protocol (1H-Imidazole-4-carbothioamide)

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with correct atom types and partial charges.[4]

Protocol:

  • 2D Structure Generation: Draw the 2D structure of 1H-Imidazole-4-carbothioamide using chemical drawing software like ChemDraw or MarvinSketch.

  • Conversion to 3D: Export the 2D structure and use a program like Open Babel to convert it into a 3D structure.[5][6] Open Babel is a versatile chemical toolbox that can read, write, and interconvert over 110 chemical file formats.[6][7]

    • Command Line Example (Open Babel): obabel -i smi "C1=C(NC=N1)C(=S)N" -o mol2 -O ligand.mol2 --gen3d

  • Energy Minimization: The initial 3D structure is often not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable conformation. This can also be accomplished with Open Babel.[5]

    • Command Line Example (Open Babel): obabel ligand.mol2 -o mol2 -O ligand_min.mol2 --minimize --ff MMFF94

  • Charge Assignment: Assign partial charges to each atom. Gasteiger charges are commonly used for AutoDock simulations. This step is crucial as electrostatic interactions are a major component of binding affinity.[8]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the protein's binding site.

  • Final Format Conversion: Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[9] AutoDock Tools (ADT) is typically used for this final conversion step.

Target Protein Preparation Protocol

Protein preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) to ensure it is suitable for docking.[10][11]

Protocol:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (PDB) ([Link]). For this example, we will hypothetically use a well-studied kinase.

  • Initial Cleaning (using UCSF Chimera):

    • Open the PDB file in a molecular visualization tool like UCSF Chimera .[12][13]

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands or inhibitors.[11] This is critical to ensure the binding site is accessible to the new ligand.

    • If the protein is multimeric, retain only the chain of interest for the docking simulation.[11]

  • Structural Refinement (using AutoDock Tools):

    • Add Hydrogens: PDB files often lack explicit hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.[11]

    • Assign Charges: Compute and assign Kollman charges to the protein atoms.

    • Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their adjacent carbon atoms to simplify the calculation.

  • Final Format Conversion: Save the prepared protein as a PDBQT file.

Active Site Definition: Focusing the Search

The docking simulation must be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box."

Protocol:

  • Identify the Binding Pocket:

    • Literature-Based: The active site may be well-documented in published research.

    • From Co-crystallized Ligand: If the downloaded PDB structure contains a bound ligand, its location can be used to define the center of the binding pocket.

    • Prediction Servers: Web servers like PDBsum can provide detailed analyses of clefts and cavities on the protein surface that are likely binding sites.[14][15][16]

  • Define the Grid Box (using AutoDock Tools):

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Center the grid box on the identified active site.

    • Adjust the dimensions of the grid box to be large enough to encompass the entire binding pocket, allowing sufficient space for the ligand to rotate and translate freely.[17]

Part 3: Executing the Molecular Docking Simulation

With the ligand and protein prepared and the binding site defined, the docking simulation can be performed.

Choice of Docking Software: AutoDock Vina

For this guide, we will use AutoDock Vina , a widely used open-source docking program. It is lauded for its improved accuracy and speed compared to its predecessor, AutoDock 4. Vina uses a sophisticated scoring function to estimate the binding affinity and a powerful optimization algorithm to explore the conformational space of the ligand.[18]

Step-by-Step Docking Protocol with AutoDock Vina

AutoDock Vina is a command-line tool. The simulation is controlled by a configuration text file that specifies the input files and search parameters.[18][19]

  • Create a Configuration File (conf.txt): Create a text file and specify the following parameters:

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the probability of finding the true binding minimum but also increase computation time. The num_modes parameter specifies the number of binding poses to be generated.[18]

  • Run the Vina Simulation: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    • Command: vina --config conf.txt

Comprehensive Docking Workflow Diagram

The entire process, from initial file retrieval to final analysis, can be visualized as a systematic workflow.

G cluster_prep Part 2: Pre-Docking Preparation cluster_dock Part 3: Docking Simulation cluster_analysis Part 4: Post-Docking Analysis PDB Download Protein (PDB) Clean_Protein Clean_Protein PDB->Clean_Protein Remove Water/Heteroatoms (UCSF Chimera) Ligand_2D Draw Ligand (2D) Ligand_3D Ligand_3D Ligand_2D->Ligand_3D Generate 3D Coords (Open Babel) Prep_Protein Prep_Protein Clean_Protein->Prep_Protein Add Hydrogens Assign Charges (AutoDock Tools) Protein_PDBQT Protein_PDBQT Prep_Protein->Protein_PDBQT Save as PDBQT Grid Define Grid Box (Active Site) Protein_PDBQT->Grid Config Create Config File Min_Ligand Min_Ligand Ligand_3D->Min_Ligand Energy Minimization Prep_Ligand Prep_Ligand Min_Ligand->Prep_Ligand Assign Charges Define Torsions Ligand_PDBQT Ligand_PDBQT Prep_Ligand->Ligand_PDBQT Save as PDBQT Ligand_PDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Output Generate Output Files (Poses & Log) Vina->Output Analysis Analyze Binding Affinity & Poses Output->Analysis Visualization Visualize Interactions (PyMOL, LigPlot+) Analysis->Visualization Report Summarize Findings Visualization->Report

Caption: Workflow for Molecular Docking Simulation.

Part 4: Post-Docking Analysis: From Data to Insight

Interpreting Binding Affinity and Docking Poses

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol in the log file.[21][22]

  • Binding Affinity (ΔG): This value represents the estimated free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[20][23] It's crucial to understand that this is a predicted value from a scoring function and not a direct measurement.[24]

  • Binding Poses: Vina generates multiple binding poses (controlled by num_modes), each with a corresponding binding affinity.[22][25] The pose with the lowest binding energy is typically considered the most likely, but other low-energy poses should also be examined.[22]

  • Root Mean Square Deviation (RMSD): The RMSD value compares the atomic coordinates of the docked poses. A low RMSD (< 2.0 Å) between the top-ranked poses suggests a well-defined and stable binding mode.[20][25]

Protocol for Visualizing Key Molecular Interactions

Visual inspection is essential to validate the docking results and understand the nature of the protein-ligand interactions.[20]

Protocol:

  • Load Structures: Open a molecular visualization program like PyMOL or UCSF Chimera .[12] Load the prepared protein PDBQT file and the docking output PDBQT file containing the predicted poses.

  • Focus on the Best Pose: Select and display the top-ranked binding pose (usually the first one in the output file).

  • Identify Interacting Residues: Identify the amino acid residues within a certain distance (e.g., 4-5 Å) of the ligand.

  • Analyze Interaction Types: Use the software's tools to identify and visualize specific non-covalent interactions:[26][27][28]

    • Hydrogen Bonds: Crucial for specificity and affinity.[28]

    • Hydrophobic Interactions: Often drive the initial binding event.[29]

    • π-π Stacking: Interactions between aromatic rings.

    • Electrostatic Interactions (Ionic Bonds): Between charged groups.[29]

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the ProteinsPlus web server to generate schematic 2D diagrams that clearly depict all interactions between the ligand and the protein residues.[21][30]

Data Presentation: Summarizing Docking Results

For clarity and comparison, the key quantitative data should be summarized in a table.

Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
1-8.5TYR 151, LYS 72, GLU 91, LEU 1352 H-bonds, 3 Hydrophobic, 1 π-π Stacking
2-8.2TYR 151, LYS 72, VAL 80, ILE 1491 H-bond, 4 Hydrophobic
3-7.9LYS 72, GLU 91, PHE 1502 H-bonds, 2 Hydrophobic
Visualization of Molecular Interactions

A diagram can effectively illustrate the key interactions stabilizing the protein-ligand complex.

G Ligand 1H-Imidazole-4- carbothioamide TYR151 TYR 151 Ligand->TYR151 π-π Stacking LYS72 LYS 72 Ligand->LYS72 H-Bond GLU91 GLU 91 Ligand->GLU91 H-Bond LEU135 LEU 135 Ligand->LEU135 Hydrophobic

Caption: Key interactions for the top-ranked pose.

Part 5: Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous protocol for performing a molecular docking simulation, using 1H-Imidazole-4-carbothioamide as a representative ligand. The results from such a simulation, including the predicted binding affinity and the detailed molecular interactions, provide a strong foundation for hypothesis-driven drug design.[2] A low binding energy and interactions with key active site residues suggest that the compound is a promising candidate for further investigation.

The next logical steps involve validating these in silico findings through experimental assays. This could include enzymatic assays to determine the IC50 value of the compound against the target protein, or biophysical techniques like Surface Plasmon Resonance (SPR) to directly measure binding kinetics. The computational predictions, when corroborated by experimental data, provide a powerful, synergistic approach to accelerate the journey from a chemical scaffold to a viable therapeutic agent.

References

  • ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]

  • Wikipedia. (2023). PDBsum. [Link]

  • Journal of Pharma Insights and Research. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Muhammed, M. T., & Aki-Yalcin, E. (2022). Molecular Docking: Principles, Advances, and its Applications in Drug Discovery. Letters in Drug Design & Discovery.
  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Wikipedia. (2023). Protein–ligand complex. [Link]

  • Sharma, P., & Singh, R. (2022). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 71-77.
  • QB3 Berkeley. (n.d.). UCSF Chimera Tutorial. [Link]

  • Laskowski, R. A., Jabłońska, J., Pravda, L., Vařeková, R. S., & Thornton, J. M. (2018). PDBsum: Structural summaries of PDB entries. Protein Science, 27(1), 129-134. [Link]

  • Database Commons. (n.d.). PDBsum. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Open Babel Project. (n.d.). User Guide — Open Babel. [Link]

  • EMBL-EBI. (2022). PDBsum1 home page. [Link]

  • Open Babel Project. (n.d.). API Documentation. [Link]

  • Muhammed, M. T., & Aki-Yalcin, E. (2024). Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. Letters in Drug Design & Discovery, 21(3), 480-495. [Link]

  • RCSB PDB. (2021). Tutorial 1 – Getting Started with UCSF Chimera. [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Longdom Publishing. (n.d.). Protein-Ligand Interactions: Its Biological Process and Molecular Choreography from Drug Development to Cell Signaling. [Link]

  • Fiveable. (n.d.). Protein-ligand interactions. [Link]

  • Deep Origin. (n.d.). Protein-Ligand Interactions - Computational Chemistry Glossary. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • RCSB PDB. (n.d.). Visualizing Structures with UCSF Chimera for Beginners. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]

  • CSC - IT Center for Science. (n.d.). Open Babel - Docs CSC. [Link]

  • StudySmarter. (2024). Protein-Ligand Interactions: Molecular Basis. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). PDBsum: summaries and analyses of PDB structures. Nucleic acids research, 39(Database issue), D428–D432. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • Open Babel Project. (n.d.). Open Babel - the chemistry toolbox. [Link]

  • Bioinformatics online. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Open Babel Project. (n.d.). obabel - Convert, Filter and Manipulate Chemical Data. [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • ResearchGate. (2015). Can anyone explain what is the relationship between binding energy and stability in docking?[Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]

  • Dr. S. S. Shirsekar. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]

  • CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key topics in molecular docking for drug design. Molecules, 20(7), 13384-13421. [Link]

  • ResearchGate. (2017). What is the role of electrostatic energy when interpreting docking result?[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H-Imidazole-4-carbothioamide

Welcome to the technical support center for the synthesis of 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

The conversion of an amide to a thioamide is a fundamental transformation in medicinal chemistry and organic synthesis. Thioamides are crucial isosteres of amides, offering altered physicochemical properties like enhanced stability against hydrolysis and different hydrogen bonding capabilities, which can be vital for biological activity.[1][2] The synthesis of 1H-Imidazole-4-carbothioamide, a valuable building block, typically involves the thionation of its corresponding amide, 1H-Imidazole-4-carboxamide. The most common and effective method for this transformation utilizes Lawesson's Reagent (LR).[1][3]

While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and product quality. This guide provides in-depth, experience-based solutions to these common problems.

Core Synthesis Pathway: Thionation of 1H-Imidazole-4-carboxamide

The primary route to 1H-Imidazole-4-carbothioamide is the reaction of 1H-Imidazole-4-carboxamide with a thionating agent, most notably Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1] The general reaction is as follows:

General Reaction Scheme: R-C(=O)NH₂ + 0.5 (ArPS₂)₂ → R-C(=S)NH₂ + Byproducts

The mechanism involves the dissociation of the dimeric Lawesson's Reagent into a reactive dithiophosphine ylide monomer, which then reacts with the amide carbonyl.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired thioamide. What are the likely causes and how can I fix this?

Potential Causes & Solutions

This is one of the most common issues, often stemming from reagent quality, reaction conditions, or solvent choice.

  • Cause 1: Inactive Lawesson's Reagent (LR).

    • Explanation: Lawesson's Reagent can degrade upon exposure to moisture. Its reactivity depends on the equilibrium with its more reactive monomeric form.[3][4] If it has been improperly stored, its efficacy will be severely compromised.

    • Solution:

      • Use Fresh Reagent: Always use freshly opened or properly stored LR. It should be a pale yellow powder. A strong, unpleasant smell is characteristic but does not guarantee activity.

      • Check Solubility: Before adding to the main reaction, test the solubility of a small amount of your LR in the chosen reaction solvent. Poor solubility can indicate degradation.

  • Cause 2: Inappropriate Solvent.

    • Explanation: The solvent plays a critical role in solubilizing both the starting amide and Lawesson's Reagent, and its boiling point dictates the reaction temperature. Amides are generally more reactive towards LR than esters or ketones.[3] For imidazole-based systems, which can have complex solubility profiles, the right solvent is key.

    • Solution:

      • Solvent Selection: Anhydrous (dry) solvents are mandatory. Toluene, xylene, or 1,4-dioxane are commonly used due to their high boiling points, which facilitate the reaction.[5][6] Tetrahydrofuran (THF) can also be effective, though its lower boiling point may require longer reaction times.[6]

      • Solubility Test: Before committing to a large-scale reaction, perform a small-scale solubility test with 1H-Imidazole-4-carboxamide in your chosen solvent. Poor solubility of the starting material will lead to a sluggish, incomplete reaction.

  • Cause 3: Insufficient Temperature or Reaction Time.

    • Explanation: Thionation reactions, particularly with less reactive amides, require thermal energy to proceed at a reasonable rate.[3]

    • Solution:

      • Optimize Temperature: If using toluene or a similar solvent, ensure the reaction is brought to reflux.

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mistake is to stop the reaction prematurely. These reactions can take anywhere from 2 to 24 hours.[3]

      • Stoichiometry: While 0.5 equivalents of LR are theoretically needed, using a slight excess (0.6-0.7 eq.) can sometimes drive the reaction to completion, especially if the reagent's purity is uncertain.

Q2: My TLC plate shows multiple spots, indicating significant impurity formation. What side reactions are occurring?

Potential Causes & Solutions

Impurity profiles often point towards side reactions of the imidazole ring or decomposition of the product.

  • Cause 1: Dehydration of Thioamide to Nitrile.

    • Explanation: At high temperatures, the newly formed primary thioamide can undergo dehydration to form the corresponding nitrile (1H-imidazole-4-carbonitrile). This is a common side reaction in thioamide synthesis.

    • Solution:

      • Temperature Control: Avoid excessive temperatures or prolonged heating once the reaction has reached completion (as determined by TLC).

      • Alternative Reagents: While LR is standard, other reagents like phosphorus pentasulfide (P₄S₁₀) can be used. However, P₄S₁₀ often requires harsher conditions and can lead to more side products.[4]

  • Cause 2: Reaction with the Imidazole Ring.

    • Explanation: The imidazole ring itself contains nucleophilic nitrogen atoms that could potentially react with the electrophilic phosphorus species of Lawesson's Reagent, leading to complex byproducts.

    • Solution:

      • Protecting Groups: If side reactions on the imidazole ring are suspected and proving difficult to control, consider protecting the imidazole nitrogen (e.g., with a BOC or Trityl group) before the thionation step. This adds steps to the synthesis but can result in a much cleaner reaction.

Q3: The reaction seems to work, but I'm struggling to isolate and purify the final product, resulting in low isolated yield.

Potential Causes & Solutions

Isolation and purification can be challenging due to the polar nature of the product and the phosphorus-based byproducts from Lawesson's Reagent.

  • Cause 1: Difficulty Removing Phosphorus Byproducts.

    • Explanation: The workup of an LR reaction leaves behind phosphorus-containing byproducts that can be difficult to separate from the desired thioamide.

    • Solution:

      • Aqueous Wash: After cooling the reaction, an aqueous wash (e.g., with saturated sodium bicarbonate solution) can help hydrolyze and remove some of the phosphorus byproducts.

      • Filtration through Silica: A common and effective method is to concentrate the crude reaction mixture and pass it through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., ethyl acetate/hexanes). This can remove a significant portion of the baseline impurities before a full column chromatography.

      • Crystallization: 1H-Imidazole-4-carbothioamide is a solid.[7] Attempting to crystallize the product from the crude mixture can be an effective purification strategy. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexanes.[8][9]

  • Cause 2: Product Solubility Issues.

    • Explanation: The product may be partially soluble in aqueous layers during extraction or may precipitate out prematurely.

    • Solution:

      • Careful Extraction: When performing an aqueous wash, be mindful of the product's polarity. Minimize the volume of the aqueous phase and perform multiple extractions with an organic solvent like ethyl acetate to ensure full recovery.

      • Solvent Choice for Purification: For column chromatography, a gradient elution is often necessary. Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product. A typical system might be a gradient of 0-10% methanol in dichloromethane.

Experimental Protocols & Data

Protocol: Synthesis of 1H-Imidazole-4-carbothioamide using Lawesson's Reagent
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-Imidazole-4-carboxamide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to create a suspension (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as the mobile phase) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.

    • Filter through a short plug of silica gel to remove baseline impurities.

    • Concentrate the filtrate.

  • Purification: Purify the resulting solid by column chromatography or recrystallization to obtain 1H-Imidazole-4-carbothioamide.

ParameterRecommended ConditionRationale
Thionating Agent Lawesson's ReagentMilder and often gives cleaner reactions and higher yields compared to P₄S₁₀.[1][4]
Equivalents of LR 0.5 - 0.7 eq.Stoichiometric amount is 0.5, but a slight excess can improve conversion.
Solvent Anhydrous Toluene, 1,4-DioxaneHigh boiling point helps drive the reaction; must be dry to prevent LR decomposition.[5][6]
Temperature Reflux (100-110 °C)Provides necessary activation energy for the thionation of the amide.
Workup Strategy Filtration through silica plugEfficiently removes a large portion of phosphorus byproducts before final purification.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield synthesis.

G cluster_start cluster_analysis cluster_paths cluster_solutions start Low Yield of Thioamide tlc Analyze TLC Plate of Crude Reaction start->tlc Begin Troubleshooting no_product Mostly Starting Material (SM) tlc->no_product Observation impurities Multiple Spots / Impurities tlc->impurities Observation product_streak Product Streaking / Baseline tlc->product_streak Observation sol_reagent Check LR Activity Increase Temperature Increase Reaction Time no_product->sol_reagent Potential Cause: Inactive Reagent or Suboptimal Conditions sol_side_reactions Lower Temperature Consider N-Protection impurities->sol_side_reactions Potential Cause: Decomposition or Side Reactions sol_workup Improve Workup Optimize Chromatography Attempt Recrystallization product_streak->sol_workup Potential Cause: Poor Isolation or Byproduct Contamination

Sources

Optimization

Technical Support Center: Purification of Crude 1H-Imidazole-4-carbothioamide

Welcome to the technical support center for the purification of 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity 1H-Imidazole-4-carbothioamide from crude reaction mixtures. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Purification Challenges

1H-Imidazole-4-carbothioamide is a polar heterocyclic compound containing both a basic imidazole ring and a thioamide functional group. This unique combination of functionalities presents several purification challenges:

  • Polarity: The high polarity of the molecule can make it challenging to separate from polar impurities and can lead to poor solubility in common non-polar chromatography solvents.

  • Basicity of Imidazole: The imidazole ring is basic and can interact strongly with acidic stationary phases like silica gel, often leading to peak tailing during column chromatography.[1]

  • Thioamide Stability: Thioamides can be sensitive to hydrolysis under strongly acidic or basic conditions, potentially converting to the corresponding carboxamide or carboxylic acid.[2]

  • Potential Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 4-cyanoimidazole), the corresponding amide or carboxylic acid, and by-products from the thionating agent.

This guide will provide systematic approaches to address these challenges and achieve high purity of the target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1H-Imidazole-4-carbothioamide in a question-and-answer format.

Question 1: My compound is showing significant tailing on a silica gel column, leading to poor separation.

Answer: Peak tailing is a common issue when purifying basic compounds like imidazoles on standard silica gel. This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent system (typically 0.1-1% v/v). This will compete with your compound for binding to the acidic sites on the silica, reducing tailing.

    • Use an Alcohol Co-solvent: Increasing the concentration of a polar protic solvent like methanol in your mobile phase (e.g., dichloromethane/methanol) can also help to disrupt the strong interactions causing tailing.

  • Stationary Phase Modification:

    • Use Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina has fewer acidic sites and is often more suitable for the purification of basic compounds.

    • Treated Silica Gel: Alternatively, you can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your column solvent before packing.

Question 2: I am observing a new spot on my TLC plate after leaving the crude material in the purification solvent for an extended period.

Answer: This suggests that your compound may be degrading under the purification conditions. The thioamide functional group can be susceptible to hydrolysis, especially in the presence of nucleophilic solvents or residual acid/base from the reaction workup.

Troubleshooting Steps:

  • Solvent Selection:

    • Avoid highly nucleophilic solvents like methanol for prolonged periods if possible. Consider using less nucleophilic polar aprotic solvents like acetonitrile or ethyl acetate as part of your solvent system.

    • Ensure your purification solvents are dry and free of acidic or basic contaminants.

  • Minimize Exposure Time:

    • Do not let your crude material or purified fractions sit in solution for extended periods. Process your material promptly after each purification step.

    • If you need to store your compound, it is best to do so as a dry solid at low temperature.

Question 3: I am having difficulty removing a very polar impurity that co-elutes with my product during column chromatography.

Answer: This is a common challenge when dealing with polar compounds. If optimizing your chromatography system does not provide adequate separation, a different purification technique may be necessary.

Troubleshooting Steps:

  • Recrystallization:

    • Recrystallization is an excellent technique for removing impurities with different solubility profiles. Experiment with various solvent systems to find one that dissolves your crude product at high temperature but has low solubility at room temperature or below.

    • Given the polar nature of 1H-Imidazole-4-carbothioamide, consider polar protic solvents like ethanol, isopropanol, or water, or a mixed solvent system like ethanol/water or acetonitrile/water.

  • Acid-Base Extraction:

    • This technique can be effective for separating your basic imidazole product from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic product should move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate your purified product, which can then be collected by filtration or extracted back into an organic solvent.

Question 4: My compound is not crystallizing from the chosen recrystallization solvent; it is "oiling out."

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming solid crystals. This can happen if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities present.

Troubleshooting Steps:

  • Optimize Cooling:

    • Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the surface of the solution can provide nucleation sites for crystal growth.[3]

  • Adjust Solvent System:

    • Add a small amount of a solvent in which your compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly turbid, then add a few drops of the hot soluble solvent to clarify the solution before cooling.

    • Try a different solvent system altogether.

  • Purify Further Before Recrystallization:

    • If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 1H-Imidazole-4-carbothioamide? A1: Due to the potential for hydrolysis of the thioamide, it is best to store the purified compound as a dry solid in a tightly sealed container at low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere (e.g., argon or nitrogen) if possible.

Q2: How can I assess the purity of my final product? A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of 1H-Imidazole-4-carbothioamide.[4][5][6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and by checking for a sharp melting point.

Q3: What are the expected chemical shifts for 1H-Imidazole-4-carbothioamide in ¹H NMR? A3: While specific literature values for this exact compound are not readily available, you can predict the approximate chemical shifts based on the structure. The imidazole ring protons would likely appear in the aromatic region (around 7-8 ppm). The NH₂ protons of the thioamide would be downfield and may be broad, and the imidazole NH proton would also be downfield and potentially broad.

Q4: Is 1H-Imidazole-4-carbothioamide soluble in water? A4: Given its polar functional groups (imidazole and thioamide), it is expected to have some solubility in water. Its solubility will be pH-dependent; it will be more soluble in acidic solutions due to the protonation of the imidazole ring.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 1H-Imidazole-4-carbothioamide using flash column chromatography. Optimization of the solvent system may be required.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.
  • Pack the column with silica gel in a non-polar solvent like hexane.

2. Sample Loading:

  • Dissolve the crude 1H-Imidazole-4-carbothioamide in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).
  • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the solution to dryness.
  • Carefully load the dried, adsorbed sample onto the top of the packed column.

3. Elution:

  • Begin eluting with a non-polar solvent (e.g., dichloromethane).
  • Gradually increase the polarity of the mobile phase by adding a polar solvent like methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1H-Imidazole-4-carbothioamide.
Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and may require some initial screening.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof).
  • An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude material in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Summary Table

Purification MethodTypical PurityTypical RecoveryAdvantages & Disadvantages
Flash Column Chromatography >95%60-90%Advantages: Good for complex mixtures and large-scale purification. Disadvantages: Can be time-consuming and may require large volumes of solvent. Potential for tailing with basic compounds.
Recrystallization >99%50-85%Advantages: Excellent for achieving high purity. Disadvantages: Requires finding a suitable solvent system; recovery can be lower than chromatography.
Acid-Base Extraction >90%70-95%Advantages: Effective for removing non-basic impurities. Disadvantages: Risk of hydrolysis if conditions are too harsh; may not remove basic impurities.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 1H-Imidazole-4-carbothioamide Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Initial Purification Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Alternative Initial Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Purity_Analysis Purity Analysis (HPLC, NMR, MP) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Acid_Base_Extraction->Recrystallization Further Purification Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: A typical purification workflow for 1H-Imidazole-4-carbothioamide.

References

  • BenchChem Technical Support Team. (2025).
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  • NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin. New England Biolabs.
  • Thermo Fisher Scientific. (n.d.).
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  • Sigma-Aldrich. (n.d.).
  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journal of Organic Chemistry, 17, 805–812.
  • BenchChem Technical Support Team. (2025).
  • What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. (n.d.). FAQ.
  • A novel method for heterocyclic amide–thioamide transformations. (2017). RSC Advances, 7(12), 7138–7145.
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  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2016). Molecules, 21(10), 1285.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). Scientific Reports, 11(1), 13054.
  • 4-cyanoimidazole-5-carboxamide. (1969).
  • 1H-Imidazole-4-carboxylic acid synthesis. (n.d.). ChemicalBook.
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  • A Convenient Synthesis of 4(5)-Alkylacyl-1H-imidazoles from 4(5)-Imidazolecarboxaldehyde. (2007).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2011). E-Journal of Chemistry, 8(1), 329-334.
  • Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. (2021). Organic Process Research & Development, 25(3), 658–663.
  • Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid. (2021). Analytical and Bioanalytical Electrochemistry, 13(1), 1-11.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). Molecules, 25(24), 5928.
  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (2004). Letters in Organic Chemistry, 1(2), 163-165.
  • Thioamide synthesis by thion
  • Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. (2021). Organic Process Research & Development, 25(3), 658–663.
  • 1H-Imidazole-4-carbothioic acid amide. (n.d.). Santa Cruz Biotechnology.
  • 95962-95-1 Cas No. | 1H-Imidazole-4-carbothioamide. (n.d.).
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2007). European Journal of Organic Chemistry, 2007(32), 5403-5413.
  • 1H-Imidazole-4-thiocarboxamide. (n.d.). PubChem.
  • Process for purifying imidazoles and imidazol-based agents by crystallis
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). Journal of Biological Chemistry, 295(10), 3034–3047.
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Sources

Troubleshooting

Technical Support Center: Crystallization of 1H-Imidazole-4-carbothioamide

Welcome to the technical support guide for the crystallization of 1H-Imidazole-4-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1H-Imidazole-4-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The guidance provided herein is based on established crystallographic principles and practical laboratory experience.

Physicochemical Profile of 1H-Imidazole-4-carbothioamide

A thorough understanding of the compound's properties is the foundation of successful crystallization. The imidazole ring and the carbothioamide group create a molecule capable of strong hydrogen bonding, which dictates its solubility and crystal packing behavior.[1][2]

PropertyValueSource
Molecular Formula C₄H₅N₃S[3]
Molecular Weight 127.17 g/mol [3]
Melting Point 204-207 °C[4]
Density 1.452 g/cm³[4]
IUPAC Name 1H-imidazole-5-carbothioamide[3]
Chemical Stability Stable under recommended storage conditions.[5]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of 1H-Imidazole-4-carbothioamide in a question-and-answer format.

Question 1: My compound oiled out, forming a viscous liquid instead of crystals. What happened and how can I fix it?

  • Probable Cause & Scientific Rationale: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to organize into a crystal lattice. This is common when the solution is too concentrated (highly supersaturated) or when the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. Given the melting point of 1H-Imidazole-4-carbothioamide (204-207 °C), this is more likely due to excessive supersaturation.[6]

  • Solutions:

    • Re-heat and Dilute: Re-heat the flask to dissolve the oil. Add a small amount (1-5% of the total volume) of the hot solvent to decrease the concentration slightly.[7] Allow the solution to cool much more slowly.

    • Lower the Cooling Temperature: If using a high-boiling point solvent, switch to a solvent with a lower boiling point.

    • Change Solvents: The current solvent may be too good a solvent. Consider using a solvent system where the compound has slightly lower solubility at elevated temperatures.

Question 2: No crystals have formed after cooling the solution. What are my next steps?

  • Probable Cause & Scientific Rationale: Crystal formation requires two stages: nucleation (the initial formation of a stable crystalline entity) and growth. A lack of crystals indicates that either the solution is not sufficiently supersaturated or the energy barrier for nucleation has not been overcome.[8]

  • Solutions Workflow:

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7]

    • Introduce a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.

    • Increase Concentration: If nucleation techniques fail, your solution is likely not saturated enough. Gently heat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the compound's concentration.[7] Allow it to cool again.

    • Add an Anti-Solvent: If using a solvent pair system, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).[8] This indicates the saturation point has been reached. Add a drop or two of the primary solvent to redissolve the cloudiness and then allow it to stand undisturbed.

    • Extreme Cooling: As a final resort, place the solution in a colder environment (e.g., an ice bath or freezer), but be aware this can lead to rapid precipitation of smaller, less pure crystals.[9]

Diagram: Troubleshooting a Failure to Crystallize A decision-making workflow for when no crystals are observed upon initial cooling.

G start Saturated Solution Cooled, No Crystals Formed scratch Scratch inner surface of the flask? start->scratch seed Add a seed crystal? scratch->seed No success Crystals Formed scratch->success Yes concentrate Gently boil off ~10% of solvent? seed->concentrate No seed->success Yes anti_solvent Add anti-solvent dropwise until turbid? concentrate->anti_solvent No concentrate->success Yes recover Recover solid by full solvent evaporation. Re-attempt with new solvent. anti_solvent->recover No anti_solvent->success Yes

Question 3: Crystallization occurred too quickly, yielding a fine powder instead of well-defined crystals. How can I improve crystal quality?

  • Probable Cause & Scientific Rationale: The formation of a fine powder indicates that nucleation occurred too rapidly and extensively, leaving little time for individual crystals to grow larger. This is a direct result of the solution becoming supersaturated too quickly.[7] An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.[7]

  • Solutions:

    • Slow Down the Cooling Process: Insulate the flask to slow heat loss. Place it on a cork ring or folded paper towels instead of directly on the benchtop.[7] Covering the top of the flask with a watch glass also helps trap heat.

    • Use More Solvent: Re-dissolve the powder by heating and add a slight excess of solvent (e.g., 1-2 mL for every 100 mg of solid).[7] This creates a less concentrated solution that will reach supersaturation at a lower temperature, promoting slower crystal growth.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and use vapor diffusion with an anti-solvent. This is one of the most reliable methods for growing high-quality single crystals as it ensures a very slow increase in concentration.[10]

Key Crystallization Protocols

Purity is paramount for successful crystallization. Ensure your starting material is at least 75% pure for best results.[9] If the solution is colored by impurities, consider a hot filtration step with activated charcoal.

Protocol 1: Recrystallization by Cooling (Solvent System: Ethanol/Water)

This method is effective for purifying moderate quantities of the compound.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to your crude 1H-Imidazole-4-carbothioamide to dissolve it completely. The goal is to create a saturated or near-saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Reaching Saturation: To the clear, hot ethanol solution, add hot water (the anti-solvent) dropwise while swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Protocol 2: Vapor Diffusion (for High-Quality Single Crystals)

This is the preferred method for growing X-ray quality crystals from a small amount of material.[10]

  • Preparation: Dissolve 5-10 mg of 1H-Imidazole-4-carbothioamide in a good solvent (e.g., 0.5 mL of methanol or ethanol) in a small, open vial.

  • Setup: Place this small vial inside a larger beaker or jar that contains a layer (e.g., 2-3 mL) of a volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or hexane).

  • Diffusion: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.

  • Crystallization: As the anti-solvent vapor dissolves into the primary solvent, it gradually reduces the solubility of your compound, leading to slow, controlled crystal growth over several days. Do not disturb the setup during this time.[9]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and quickly decant the mother liquor. Isolate the crystals and allow them to air dry briefly.

Frequently Asked Questions (FAQs)

  • Q: What are the best starting solvents to screen for 1H-Imidazole-4-carbothioamide?

    • A: Given the polar nature of the imidazole ring and the hydrogen-bonding capability of the thioamide group, polar protic solvents are a good starting point. Screen solvents like ethanol, methanol, and isopropanol.[6] Solvent mixtures, such as ethanol/water, methanol/dichloromethane, or acetonitrile/toluene, often provide the fine-tuned solubility needed for successful recrystallization.[6][11]

  • Q: How does the thioamide group affect crystallization compared to its amide analogue (1H-Imidazole-4-carboxamide)?

    • A: The thioamide group (C=S) is a weaker hydrogen bond acceptor than the amide group (C=O) but is more polarizable and bulkier. This can lead to different crystal packing arrangements and solubility profiles. Thioamides are often more soluble in less polar solvents compared to their amide counterparts.[12] This difference can be exploited when designing a crystallization strategy.

  • Q: How can I confirm the purity and identity of my final crystals?

    • A: After crystallization, it is crucial to verify the purity of your material. Standard analytical techniques include:

      • Melting Point Analysis: A sharp melting point close to the literature value (204-207 °C) indicates high purity. Impure compounds exhibit a depressed and broad melting range.

      • Spectroscopy (NMR, IR): ¹H NMR or ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining solvent or organic impurities.

      • Chromatography (HPLC, TLC): These techniques are excellent for quantifying purity and detecting trace impurities.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (1998).
  • PubChem. 1H-Imidazole-4-thiocarboxamide. [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

  • Al-Hourani, B. J., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. PMC. [Link]

  • CRYSTALIM. Guide for crystallization. [Link]

  • Iqbal, N., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Medical Research & Health Sciences. [Link]

  • Fun, H. K., et al. (2011). 1H-Imidazol-3-ium-4-carboxylate. PMC. [Link]

  • ProChemicals. (2024). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Devarajegowda, H. C., et al. (2000). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. ResearchGate. [Link]

  • LookChem. 1H-IMIDAZOLE-4-CARBOTHIOAMIDE Safety Data Sheets(SDS). [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • PubChem. Imidazole-4-carboxanilide. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]

  • Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Al-Adool, K. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. [Link]

  • Google Patents. (2012). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
  • Diva-portal.org. (2014). Aminocarbonylation of 4-Iodo-1H-imidazoles with an Amino Acid Amide Nucleophile : Synthesis of Constrained H-Phe-Phe-NH2 Analogues. [Link]

  • Synthesis. (2009). Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. [Link]

  • Potrzebowski, M. J., et al. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. MDPI. [Link]

  • Amerigo Scientific. 1H-imidazole-4-carbothioamide. [Link]

  • Google Patents. (2019).
  • RSC Publishing. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). [Link]

  • ResearchGate. (2022). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]

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Optimization

Overcoming side reactions in the synthesis of 1H-Imidazole-4-carbothioamide

Welcome to the technical support center for the synthesis of 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges, particularly side reactions, encountered during this synthesis.

Introduction: The Synthetic Challenge

The conversion of 1H-imidazole-4-carboxamide to its thioamide analogue, 1H-Imidazole-4-carbothioamide, is a crucial transformation in the synthesis of various biologically active compounds. This conversion is typically achieved through thionation, a reaction that replaces the carbonyl oxygen with a sulfur atom. The most common reagents for this purpose are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and complicate the purification of the desired product. The presence of the imidazole ring, with its unique electronic properties and reactive N-H group, introduces specific challenges not encountered in the thionation of simpler amides. This guide will address these issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Core Synthesis Pathway

The primary route for the synthesis of 1H-Imidazole-4-carbothioamide involves the direct thionation of 1H-imidazole-4-carboxamide.

Synthesis_Pathway 1H-imidazole-4-carboxamide 1H-imidazole-4-carboxamide 1H-Imidazole-4-carbothioamide 1H-Imidazole-4-carbothioamide 1H-imidazole-4-carboxamide->1H-Imidazole-4-carbothioamide Thionating Agent (Lawesson's Reagent or P4S10) Heat

Caption: General synthesis of 1H-Imidazole-4-carbothioamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with Lawesson's Reagent is giving a low yield of the desired thioamide. What are the likely side reactions?

A1: Low yields when using Lawesson's Reagent are often due to several competing side reactions. Understanding these pathways is key to mitigating them.

Expertise & Experience: The imidazole ring, being electron-rich and containing a nucleophilic nitrogen, can interact with the electrophilic phosphorus species of the thionating reagent.

Potential Side Reactions:

  • N-Thionation/Phosphorylation: The N-H of the imidazole ring is acidic and can be deprotonated, leading to reaction at the nitrogen atom with the thionating reagent. This can result in the formation of complex phosphorus- and sulfur-containing byproducts.

  • Ring Degradation: Under harsh reaction conditions (prolonged heating, high temperatures), the imidazole ring itself can be susceptible to degradation, leading to a complex mixture of unidentifiable products.

  • Formation of Unreactive Adducts: The starting material or product can form stable complexes with the byproducts of Lawesson's Reagent, preventing further reaction or complicating purification.

Troubleshooting Workflow:

Troubleshooting_Low_Yield cluster_Problem Problem Identification cluster_Causes Potential Causes cluster_Solutions Solutions Low_Yield Low Yield of Thioamide Side_Reactions Side Reactions Low_Yield->Side_Reactions Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Degradation Product Degradation Low_Yield->Degradation Optimize_Temp Optimize Temperature Side_Reactions->Optimize_Temp Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Alternative_Reagent Consider Alternative Reagent Side_Reactions->Alternative_Reagent Incomplete_Reaction->Optimize_Temp Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere

Caption: Troubleshooting workflow for low thioamide yield.

Recommended Protocol Adjustments:

ParameterStandard ConditionOptimized ConditionRationale
Temperature Reflux in Toluene (~110°C)80-90°CMinimizes thermal degradation of the imidazole ring.
Reaction Time 12-24 hours4-8 hours (monitor by TLC)Prevents prolonged exposure to heat and reactive byproducts.
Stoichiometry 0.5-1.0 eq. Lawesson's Reagent0.5-0.6 eq. Lawesson's ReagentUsing a slight excess of the amide can help drive the reaction to completion while minimizing reagent-based side products.
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidative side reactions.
Q2: I am using Phosphorus Pentasulfide (P₄S₁₀) and my reaction is messy, with a lot of baseline material on the TLC plate. How can I improve this?

A2: P₄S₁₀ is a more aggressive thionating agent than Lawesson's Reagent and can lead to a higher degree of side product formation, especially with sensitive heterocyclic systems.

Expertise & Experience: P₄S₁₀ is a polymeric reagent that can generate highly electrophilic phosphorus species. These can react non-selectively with the imidazole ring. The N-H proton of imidazole is particularly susceptible to reaction under the acidic conditions that can be generated in situ.

Common Issues with P₄S₁₀:

  • Over-thionation and Dehydration: Aggressive thionation can lead to the dehydration of the primary thioamide to the corresponding nitrile (1H-imidazole-4-carbonitrile).

  • Polymerization: P₄S₁₀ can induce polymerization of the starting material or product.

  • Formation of Insoluble Byproducts: The reaction often produces inorganic phosphorus-sulfur byproducts that are difficult to remove.

Mitigation Strategies:

  • Use of a Base: Adding a non-nucleophilic base like pyridine or triethylamine can neutralize acidic byproducts and temper the reactivity of P₄S₁₀.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 60-80°C in dioxane or THF) to improve selectivity.

  • Use of Additives: Hexamethyldisiloxane (HMDO) can be used as an additive with P₄S₁₀ to generate a more soluble and reactive thionating species, often leading to cleaner reactions and easier workup.[1]

Detailed Protocol using P₄S₁₀/Pyridine:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1H-imidazole-4-carboxamide (1.0 eq).

  • Solvent and Base: Add anhydrous pyridine (10-20 volumes).

  • Reagent Addition: Cool the mixture to 0°C and add P₄S₁₀ (0.4-0.5 eq) portion-wise, keeping the internal temperature below 10°C.

  • Reaction: Slowly warm the reaction to 60-70°C and monitor by TLC.

  • Workup: After completion, cool the reaction and quench by carefully pouring it onto ice-water. The product often precipitates and can be collected by filtration. Further purification by recrystallization or column chromatography may be necessary.

Q3: My main problem is purification. The crude product is a sticky solid and column chromatography is difficult. Are there better purification methods?

A3: Purification of 1H-Imidazole-4-carbothioamide can be challenging due to its polarity and the presence of polar byproducts from the thionating reagents.

Expertise & Experience: The phosphorus-containing byproducts from both Lawesson's Reagent and P₄S₁₀ are often polar and can co-elute with the product on silica gel. Recrystallization is often a more effective method for obtaining a pure product.

Purification Troubleshooting:

ProblemRecommended SolutionDetailed Steps
Sticky Crude Product Trituration: Stir the crude solid with a non-polar solvent like diethyl ether or hexanes to remove less polar impurities. The desired product should remain as a solid.
Difficult Column Chromatography Recrystallization: 1. Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetonitrile). 2. If the solution is colored, treat with a small amount of activated charcoal and hot filter. 3. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. 4. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Persistent Phosphorus Byproducts Aqueous Wash: During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to hydrolyze and remove some of the phosphorus-containing byproducts.

Recrystallization Solvent Screening:

A small-scale solvent screen is highly recommended to find the optimal recrystallization solvent or solvent system for your specific crude material.

Q4: Can the N-H of the imidazole ring react with the thionating agent? If so, how can I prevent this?

A4: Yes, the N-H proton of the imidazole ring is acidic and can react with the thionating agent or be deprotonated by a base, leading to undesired side reactions at the nitrogen.

Expertise & Experience: The pKa of the imidazole N-H is approximately 14.5, making it susceptible to deprotonation under certain conditions. The resulting imidazolate anion is highly nucleophilic.

Prevention Strategies:

  • N-Protection: Protecting the imidazole nitrogen with a suitable protecting group prior to thionation is the most effective strategy. A trityl (Tr) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group are common choices as they are stable to the thionation conditions and can be removed later.

Workflow for N-Protection Strategy:

N_Protection_Workflow Carboxamide 1H-imidazole-4-carboxamide Protected_Carboxamide N-Protected-imidazole- 4-carboxamide Carboxamide->Protected_Carboxamide Protection (e.g., Tr-Cl, NaH) Protected_Thioamide N-Protected-imidazole- 4-carbothioamide Protected_Carboxamide->Protected_Thioamide Thionation (Lawesson's or P4S10) Final_Product 1H-Imidazole-4-carbothioamide Protected_Thioamide->Final_Product Deprotection (e.g., TFA)

Caption: N-Protection strategy for the synthesis of 1H-Imidazole-4-carbothioamide.

  • Careful Control of Reaction Conditions: If N-protection is not feasible, careful control of the reaction temperature and stoichiometry becomes even more critical to favor thionation of the amide over reaction at the imidazole nitrogen.

Summary of Key Parameters and Expected Outcomes

Thionating AgentTypical ConditionsCommon Side ReactionsPurification NotesExpected Yield Range
Lawesson's Reagent Toluene or Dioxane, 80-110°CN-thionation, ring degradation, formation of phosphorus byproductsRecrystallization is often preferred over column chromatography.40-70%
P₄S₁₀ Pyridine or Dioxane, 60-100°COver-thionation to nitrile, polymerization, formation of insoluble phosphorus byproductsQuenching on ice and filtration. Recrystallization is crucial.30-60%

References

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  • Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553. [Link]

  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]

  • Gompper, R., & Schmidt, R. R. (1963). Synthese von Thioamiden. Angewandte Chemie, 75(1), 29-30.
  • Scheeren, J. W., Ooms, P. H. J., & Nivard, R. J. F. (1973). The chemistry of Lawesson's reagent. Part 1. Preparation of thioamides from amides. Synthesis, 1973(03), 149-151.
  • Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625–1628. [Link]

Sources

Troubleshooting

Stability issues of 1H-Imidazole-4-carbothioamide in solution

Introduction: Navigating the Solution Chemistry of 1H-Imidazole-4-carbothioamide 1H-Imidazole-4-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the sol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solution Chemistry of 1H-Imidazole-4-carbothioamide

1H-Imidazole-4-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the solid-state form of this compound is generally stable under recommended storage conditions, its behavior in solution can be complex and is a critical parameter for ensuring experimental reproducibility and the integrity of downstream applications.[1] This guide provides field-proven insights and troubleshooting protocols to address the common stability challenges encountered when working with 1H-Imidazole-4-carbothioamide in a solution environment. Our goal is to equip researchers with the knowledge to anticipate, diagnose, and mitigate stability issues, thereby ensuring the accuracy and validity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 1H-Imidazole-4-carbothioamide in solution?

The stability of 1H-Imidazole-4-carbothioamide in solution is primarily dictated by a combination of chemical and physical factors.[2][3] Understanding these is the first step to controlling them:

  • pH: The thioamide functional group is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The imidazole ring itself contains nitrogen atoms that can be protonated or deprotonated, which can influence the overall electron density and reactivity of the molecule.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature.[2] Storing solutions at elevated temperatures can accelerate hydrolysis and other decomposition pathways.

  • Light Exposure: Imidazole-containing compounds can be sensitive to photodegradation.[4][5] Exposure to UV or even ambient laboratory light can provide the energy to initiate decomposition reactions, often through oxidative pathways.

  • Oxidizing Agents: The thioamide group is readily oxidized. The presence of dissolved oxygen, peroxide contaminants in solvents (e.g., older ethers or THF), or other oxidizing species can lead to the formation of undesired byproducts.

  • Solvent Choice: The nature of the solvent is critical. Protic solvents (e.g., water, methanol) can participate directly in hydrolytic degradation. While highly polar aprotic solvents like DMSO and DMF are excellent for solubilization, their purity and water content must be considered.

Q2: My stock solution of 1H-Imidazole-4-carbothioamide in DMSO has turned a faint yellow after a week. What is likely happening?

A color change is a common visual indicator of chemical degradation. For a thioamide compound, this yellowing is often associated with oxidation of the sulfur atom or the formation of conjugated degradation products. The most probable causes are:

  • Oxidation: Slow reaction with dissolved atmospheric oxygen in the solvent.

  • Hydrolysis: Reaction with trace amounts of water in the DMSO, which can be hygroscopic. This may lead to the formation of the corresponding carboxamide or carboxylic acid.

  • Photodegradation: If the solution was not stored in a light-protected container (e.g., an amber vial), ambient light could have initiated degradation.[4][5]

Recommendation: Prepare fresh stock solutions more frequently. For longer-term storage, consider aliquoting the stock solution into smaller, single-use vials and purging with an inert gas (like argon or nitrogen) before sealing to minimize headspace oxygen. Always use high-purity, anhydrous DMSO.

Q3: What are the optimal conditions for preparing and storing solutions of 1H-Imidazole-4-carbothioamide?

To maximize the shelf-life of your solutions, we recommend a multi-faceted approach based on controlling the factors outlined in Q1.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO or DMF for primary stock solutions.Minimizes the presence of water and other reactive impurities that can initiate hydrolysis or oxidation.
Temperature Store stock solutions at -20°C or -80°C. Store working solutions (in aqueous buffer) at 2-8°C for short-term use (e.g., <24 hours).Low temperatures significantly slow the rate of all potential degradation reactions.[2]
Light Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil.Prevents photodegradation, a common issue for heterocyclic and aromatic compounds.[6][7]
Atmosphere For long-term storage, overlay the solution with an inert gas (Ar or N₂) before capping.Displaces oxygen from the headspace, preventing oxidative degradation of the thioamide group.
Preparation Prepare stock solutions at a high concentration. Dilute into aqueous buffers immediately prior to the experiment.Minimizes the time the compound is exposed to potentially destabilizing aqueous environments.

Troubleshooting Guide: Inconsistent Experimental Results

Scenario: You are observing a gradual or sudden loss of compound activity, poor reproducibility between experiments, or unexpected peaks in your analytical chromatograms.

Primary Suspicion: The compound is degrading in your stock solution or, more likely, in your experimental (e.g., aqueous assay) buffer.

This troubleshooting workflow provides a logical path to diagnose the root cause.

G cluster_stability_test Buffer Stability Test start Inconsistent Results Observed prep_fresh Prepare a fresh solution of 1H-Imidazole-4-carbothioamide and repeat the experiment. start->prep_fresh results_ok Results are now consistent. prep_fresh->results_ok Yes issue_persists Inconsistency remains. prep_fresh->issue_persists No diagnosis1 Diagnosis: Original stock solution had degraded. Implement stricter storage protocols. results_ok->diagnosis1 check_other Problem is likely unrelated to compound stability. Investigate other reagents, instrument performance, or protocol variations. issue_persists->check_other incubate Incubate compound in assay buffer at experimental temperature for varying times (0h, 2h, 4h, 8h) before initiating the assay. issue_persists->incubate activity_plot Plot compound activity vs. incubation time. incubate->activity_plot stable Activity is constant. activity_plot->stable Flat Line unstable Activity decreases over time. activity_plot->unstable Downward Trend diagnosis3 Compound is stable in your buffer. Re-evaluate other experimental parameters. stable->diagnosis3 diagnosis2 Diagnosis: Compound is unstable in the experimental buffer. Mitigation: Prepare compound in buffer immediately before each use, or investigate buffer modification (e.g., pH adjustment, additives). unstable->diagnosis2

Caption: Troubleshooting workflow for stability issues.

In-Depth Protocols for Stability Assessment

For a definitive assessment of stability in your specific experimental context, a forced degradation study is the industry-standard approach. This involves subjecting the compound to exaggerated stress conditions to rapidly identify potential degradation pathways.[5][8]

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to test the stability of 1H-Imidazole-4-carbothioamide under various stress conditions.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate 24h) cluster_analysis Analysis prep Prepare 1 mg/mL Solution in Acetonitrile:Water (50:50) acid Acidic Add 0.1 M HCl prep->acid base Basic Add 0.1 M NaOH prep->base ox Oxidative Add 3% H₂O₂ prep->ox thermal Thermal Heat at 60°C prep->thermal photo Photolytic Expose to 1.2 million lux hours and 200 W h/m² UV light (ICH Q1B Guideline) prep->photo control Control Store at 4°C in dark prep->control analysis Analyze all samples by Reverse-Phase HPLC-UV (see Protocol 2) acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis control->analysis compare Compare chromatograms to the control sample. Look for: - Decrease in parent peak area - Appearance of new peaks analysis->compare

Caption: Experimental workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the parent compound and its degradation products.[9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from Protocol 1 with Mobile Phase A to a final concentration of ~20 µg/mL.

Analysis: Calculate the percentage degradation by comparing the peak area of 1H-Imidazole-4-carbothioamide in the stressed samples to the control sample.

Potential Degradation Pathways

Based on the chemistry of the thioamide and imidazole moieties, the following degradation pathways are plausible. The exact products would need to be confirmed by techniques like LC-MS.

G parent 1H-Imidazole-4-carbothioamide hydrolysis_amide 1H-Imidazole-4-carboxamide parent->hydrolysis_amide Hydrolysis (H₂O, H⁺/OH⁻) oxidation_sulfoxide Oxidized Species (e.g., Sulfoxide analog) parent->oxidation_sulfoxide Oxidation ([O], H₂O₂) photodegradation Ring-Opened or Rearranged Products parent->photodegradation Photolysis (UV/Vis Light) hydrolysis_acid 1H-Imidazole-4-carboxylic acid hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Caption: Plausible degradation pathways for 1H-Imidazole-4-carbothioamide.

References

  • LookChem. (2017). 1H-IMIDAZOLE-4-CARBOTHIOAMIDE Safety Data Sheets(SDS). LookChem. [Link]

  • Haggag, S. S. (2005). Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). 1H-Imidazole-4-thiocarboxamide. PubChem. [Link]

  • Yin, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ACS Publications. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • ResearchGate. (2025). Hemolysis of the synthesized N-acyl-1H-imidazole- 1-carbothioamide... ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Klinger, J., et al. (2015). Main reaction pathways for the formation of 1H-imidazole derivatives... ResearchGate. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (2025). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]

  • ResearchGate. (2025). The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). ResearchGate. [Link]

  • Pienimäki, P. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • ResearchGate. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

  • Amerigo Scientific. 1H-imidazole-4-carbothioamide. Amerigo Scientific. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Gontrani, L., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. CNR-IRIS. [Link]

  • van Pinxteren, M., et al. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Wei, H., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]

  • Pienimäki, P. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

  • Li, Y., et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

  • Larin, A. V., et al. (2024). Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. PMC. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Yang, Q., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. [Link]

Sources

Optimization

Optimizing reaction conditions for the N-alkylation of 1H-Imidazole-4-carbothioamide

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the N-alkylation of 1H-imidazole-4-carbothioamide. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the N-alkylation of 1H-imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. The following content moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of 1H-imidazole-4-carbothioamide, presented in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve the outcome?

Answer: Low conversion in the N-alkylation of this substrate typically stems from one of four key areas: incomplete deprotonation, suboptimal solvent choice, low reactivity of the alkylating agent, or steric hindrance.

  • Inadequate Deprotonation: The N-H proton of the imidazole ring must be removed to form the highly nucleophilic imidazolate anion. The carbothioamide group at the C4 position is electron-withdrawing, which increases the acidity of the N-H proton compared to unsubstituted imidazole. While this helps, the choice of base remains critical.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are safer to handle. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents and the "cesium effect," which promotes faster alkylation.[1] If yields are low with potassium carbonate, switching to cesium carbonate is a logical first step.

    • Strong Bases (e.g., NaH): For less reactive alkylating agents or to ensure complete and irreversible deprotonation, a strong base like sodium hydride (NaH) is recommended.[1][2] This approach requires strictly anhydrous (moisture-free) conditions, as NaH reacts violently with water. Incomplete deprotonation is a common cause of low yields.[1]

  • Suboptimal Solvent System: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are standard choices.[1][3] They effectively dissolve the imidazolate salt and promote Sₙ2 reactions. If your starting material or base has poor solubility, the reaction will be slow and inefficient.[3] DMF is an excellent choice when using NaH, while Acetonitrile is often paired with carbonate bases.[2]

  • Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is paramount. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing low reactivity, consider converting it to the corresponding bromide or iodide to accelerate the reaction.

  • Temperature: Most N-alkylations of imidazoles proceed well at room temperature or with gentle heating (e.g., 50-60 °C).[4][5] If the reaction is sluggish at room temperature, increasing the temperature can significantly improve the rate and yield.[5] However, excessive heat may promote side reactions.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Incomplete Deprotonation start->cause1 cause2 Poor Solubility start->cause2 cause3 Low Reagent Reactivity start->cause3 cause4 Low Temperature start->cause4 sol1 Use Stronger Base (NaH) or more soluble base (Cs₂CO₃) cause1->sol1 Evaluate Base sol2 Switch to Polar Aprotic Solvent (DMF, DMSO) cause2->sol2 Evaluate Solvent sol3 Use More Reactive Alkylating Agent (R-I > R-Br) cause3->sol3 Evaluate Electrophile sol4 Increase Reaction Temperature (e.g., 60 °C) cause4->sol4 Optimize Conditions

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am getting a mixture of two regioisomers. How can I improve selectivity for the desired N-1 alkylated product?

Answer: This is the most common challenge with unsymmetrically substituted imidazoles.[6] The formation of two products (1-alkyl-1H-imidazole-4-carbothioamide and 1-alkyl-1H-imidazole-5-carbothioamide) arises from alkylation at either the N-1 or N-3 nitrogen of the imidazole ring. Regioselectivity is governed by a delicate balance of electronic and steric factors.[7][8][9]

  • Electronic Effects: The carbothioamide group at C4 is electron-withdrawing. This effect deactivates the adjacent nitrogen (N-3) through induction, making the distal nitrogen (N-1) more electron-rich and therefore more nucleophilic.[2][7] Consequently, alkylation is electronically favored at the N-1 position. Under most conditions, the 1,4-disubstituted product should be the major isomer.

  • Steric Hindrance: Steric bulk on either the imidazole ring or the alkylating agent can influence the reaction site.[7][9] If a very bulky alkylating agent is used, it may preferentially attack the less sterically hindered nitrogen, further enhancing selectivity for the N-1 position.

  • Reaction Conditions: The choice of solvent and base can also impact the isomeric ratio. While basic conditions favor the formation of the imidazolate anion, where electronic effects dominate, "neutral" conditions (without a strong base) can be more complex and may lead to different product ratios due to tautomeric equilibria.[7] For 1H-imidazole-4-carbothioamide, consistently using a base to form the anion is the most reliable strategy for maximizing N-1 selectivity.

If you are observing poor selectivity, ensure your starting material is pure and that the reaction conditions (especially the base) are appropriate to favor the thermodynamically controlled pathway.

regioselectivity General reaction scheme showing potential regioisomers. cluster_reaction N-Alkylation of 1H-Imidazole-4-carbothioamide cluster_products Potential Products start_material @@0 plus + reagents R-X, Base Solvent arrow_node product1 @@1 arrow_node->product1 product2 @@2 arrow_node->product2 and_node &

Caption: N-alkylation can yield two regioisomeric products.

Question 3: I am observing a significant amount of a dialkylated byproduct. How can I prevent this?

Answer: The formation of a quaternary imidazolium salt occurs when the N-alkylated product, which is still nucleophilic, undergoes a second alkylation.[10] This side reaction is particularly prevalent under certain conditions:

  • High Reactivity of Alkylating Agent: Highly reactive agents like methyl iodide or benzyl bromide are more prone to causing dialkylation.

  • Stoichiometry: Using a large excess of the alkylating agent will drive the reaction towards the dialkylated product.

  • High Temperature or Prolonged Reaction Time: These conditions increase the likelihood of the slower, second alkylation occurring.[10]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the alkylating agent, but avoid larger amounts.[2][10]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction as soon as the starting imidazole is gone to prevent further reaction of the product.[10]

  • Control Temperature: If dialkylation is an issue, consider running the reaction at a lower temperature to reduce the rate of the second alkylation.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base and solvent for this reaction?

A1: The choice of base and solvent are interconnected and crucial for success. The table below summarizes common combinations and their rationale.

BaseSolvent(s)Rationale & Considerations
Sodium Hydride (NaH) DMF, THF (anhydrous)Strong, non-nucleophilic base. Ensures complete, irreversible deprotonation.[2] Use Case: When weaker bases fail or with unreactive alkylating agents. Requires strict anhydrous conditions.
Potassium Carbonate (K₂CO₃) Acetonitrile, DMFMild, inexpensive base. Sufficient for many reactive alkylating agents.[2][5] Safer and easier to handle than NaH. Reaction may be slower.
Cesium Carbonate (Cs₂CO₃) Acetonitrile, DMFHighly effective mild base. More soluble than K₂CO₃, often leading to faster reactions and higher yields (the "cesium effect").[1] A good alternative if K₂CO₃ is inefficient.
Potassium Hydroxide (KOH) DMSO, DMFStrong, but nucleophilic base. Can be effective but may introduce water into the reaction and could potentially lead to hydrolysis of sensitive functional groups.[1][4]

Q2: What is the general mechanism for this N-alkylation?

A2: The reaction proceeds via a nucleophilic substitution mechanism. Under basic conditions, the process involves two main steps:

  • Deprotonation: The base removes the acidic proton from the N-1 position of the imidazole ring, creating a resonance-stabilized imidazolate anion. The negative charge is shared between both nitrogen atoms.[6]

  • Nucleophilic Attack: The more nucleophilic N-1 atom of the anion attacks the electrophilic carbon of the alkylating agent (R-X), displacing the leaving group (X⁻) and forming the new N-C bond. This is typically an Sₙ2 reaction.[7]

Q3: How should I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel TLC plate. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). A good starting point is 70:30 Hexane:Ethyl Acetate; adjust as needed.

  • Procedure: On the baseline of the plate, spot your starting material (1H-imidazole-4-carbothioamide), your alkylating agent (if UV active), and the reaction mixture.

  • Interpretation: The starting imidazole is quite polar and will have a low Rf value (it won't travel far up the plate). The N-alkylated product will be less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method is suitable for reactive alkylating agents (e.g., benzyl bromide, alkyl iodides) and offers a safer, more straightforward procedure.[2]

  • Reaction Setup: To a round-bottom flask, add 1H-imidazole-4-carbothioamide (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (a typical concentration is 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with fresh acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel.[2]

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in DMF

This method is ideal for less reactive alkylating agents or when Protocol 1 fails. It requires strict anhydrous and inert atmosphere techniques.[2]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole-4-carbothioamide (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir at room temperature and monitor the progress by TLC. Gentle heating may be required depending on the alkylating agent's reactivity.

  • Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. 1.

  • University of Otago. (n.d.). N-Alkylation of imidazoles. 7.

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. 8.

  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. 9.

  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. 2.

  • BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. 10.

  • Reddit r/OrganicChemistry. (2020). This is why selective N-alkylation of imidazoles is difficult. .

  • BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole. 3.

  • Boga, S. L., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. NIH Public Access. .

  • Google Patents. (1991). Process for preparing 1-alkylimidazoles. .

  • Der Pharma Chemica. (2017). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. .

Sources

Troubleshooting

Removal of residual starting materials from 1H-Imidazole-4-carbothioamide product

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the removal of residual starting materials from the final 1H-Imi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the removal of residual starting materials from the final 1H-Imidazole-4-carbothioamide product. Our focus is on providing scientifically-grounded, field-proven protocols to ensure the highest purity of your target compound.

Introduction: The Challenge of Purity

The synthesis of 1H-Imidazole-4-carbothioamide, a valuable heterocyclic building block, often involves the thionation of its corresponding amide, 1H-imidazole-4-carboxamide. Incomplete conversion is a common issue, leading to a final product contaminated with this highly polar starting material. The structural similarity between the product and the residual amide can make separation non-trivial. This guide addresses this specific purification challenge head-on.

Frequently Asked Questions (FAQs): Impurity Identification

Before any purification attempt, it is critical to confirm the presence and identity of the impurity.

Q1: My ¹H NMR spectrum shows extra peaks. How can I confirm the presence of residual 1H-imidazole-4-carboxamide?

A: The primary difference you will observe is in the chemical shifts of the protons on the amide/thioamide group and potentially the adjacent imidazole ring protons.

  • 1H-imidazole-4-carboxamide (Amide): You will typically see two distinct, broad singlets for the -CONH₂ protons in the 7.0-8.0 ppm range in DMSO-d₆.

  • 1H-Imidazole-4-carbothioamide (Thioamide): The -CSNH₂ protons are significantly deshielded and appear further downfield, often as two broad singlets between 9.0 and 10.0 ppm in DMSO-d₆.

Look for the persistence of peaks in the 7.0-8.0 ppm region as a clear indicator of amide contamination. The imidazole ring protons will also show distinct patterns, which should be compared against a pure reference standard if available. For definitive identification of trace impurities, consulting established NMR data is recommended.[1][2][3]

Q2: How can I use Thin-Layer Chromatography (TLC) to assess the contamination?

A: TLC is an indispensable tool for quickly assessing the purity of your product and for developing a column chromatography purification method. The key principle is the polarity difference between the amide and the thioamide.

  • Polarity: The C=O bond in the amide is more polar than the C=S bond in the thioamide. Therefore, 1H-imidazole-4-carboxamide is significantly more polar than 1H-Imidazole-4-carbothioamide.

  • TLC Analysis: When spotted on a normal-phase silica gel TLC plate and eluted with a moderately polar solvent system (e.g., 10% Methanol in Dichloromethane), the less polar thioamide product will travel further up the plate (higher Rf value), while the more polar amide starting material will remain closer to the baseline (lower Rf value). A "smear" or two distinct spots confirms the presence of the impurity.

CompoundStructurePolarityExpected Rf
1H-Imidazole-4-carbothioamide (Product) Imidazole ring with -CSNH₂Less PolarHigher
1H-imidazole-4-carboxamide (Impurity) Imidazole ring with -CONH₂More PolarLower

Q3: Besides the amide, what other impurities should I consider?

A: If you are using a thionating agent like Lawesson's reagent, you may have phosphorus-containing byproducts.[4] These are often highly polar and can sometimes be removed with a simple aqueous workup or a plug of silica. However, the primary challenge typically remains the separation of the structurally similar amide and thioamide.

Troubleshooting Guide: Purification Protocols

This section provides step-by-step protocols for the most effective purification strategies. The choice of method depends on the scale of your reaction and the degree of impurity.

Logical Flow for Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Start Crude Product Analysis Initial Analysis (TLC, ¹H NMR) Start->Analysis Decision Is Amide Impurity Present? Analysis->Decision Pure Product is Pure Decision->Pure No Recrystallize Method 1: Recrystallization (High Purity, Large Scale) Decision->Recrystallize Yes, and Separation is >0.2 R_f Column Method 2: Column Chromatography (Difficult Separations, Small Scale) Decision->Column Yes, and Separation is <0.2 R_f FinalAnalysis Final Purity Verification (TLC, NMR, HPLC) Recrystallize->FinalAnalysis Column->FinalAnalysis Success Pure Product Obtained FinalAnalysis->Success

Caption: Purification workflow from initial analysis to final verification.

Method 1: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a crystalline solid, provided a suitable solvent can be found. It is highly scalable and avoids the use of large volumes of silica gel.[5][6]

Q4: How do I select the best solvent for recrystallization?

A: The ideal solvent should dissolve your crude product (both thioamide and amide) at high temperatures but dissolve only the thioamide product poorly at low temperatures, causing it to crystallize out while the more soluble amide impurity remains in the mother liquor.

Protocol 1: Step-by-Step Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product (approx. 20-30 mg) in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate).[5]

  • Dissolution: Place the crude 1H-Imidazole-4-carbothioamide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Q5: My product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[5]

  • Solution 1: Add slightly more solvent to the hot solution to ensure it is not oversaturated.

  • Solution 2: Try a lower-boiling point solvent or a mixed solvent system.

  • Solution 3: After cooling, scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.

Method 2: Flash Column Chromatography

For difficult separations where recrystallization is ineffective, or for smaller scale reactions, flash column chromatography is the method of choice.[7][8]

Q6: The Rf values of my product and impurity are very close. How can I improve separation?

A: Fine-tuning the mobile phase is crucial.

  • Solvent System: For polar compounds like imidazoles, common systems include Dichloromethane/Methanol or Ethyl Acetate/Hexane with a polar modifier.[5]

  • Gradient Elution: Start with a less polar solvent mixture to elute the less polar thioamide product first. Then, gradually increase the polarity of the mobile phase to wash out the more polar amide impurity that is more strongly adsorbed to the silica.[9]

Q7: My imidazole compound is tailing on the silica gel column. How can I fix this?

A: Tailing is a classic problem for basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape and separation.[5]

  • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine will neutralize the acidic sites on the silica gel, leading to sharp, symmetrical peaks and significantly improved separation.

Protocol 2: Step-by-Step Flash Column Chromatography

  • TLC Optimization: First, find a solvent system that gives good separation on a TLC plate, with the product Rf value around 0.25-0.35. Remember to add 0.5% NEt₃ to the solvent system if you observe tailing.

  • Column Packing: Pack a column with silica gel (slurry packing with the initial, non-polar mobile phase is recommended).[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]

  • Elution: Run the column, starting with your optimized mobile phase. If using a gradient, slowly increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1H-Imidazole-4-carbothioamide.

Troubleshooting Purification Methods

This decision tree can help you troubleshoot common issues during purification.

Troubleshooting Start Problem Encountered Recrystallization Recrystallization Issue Start->Recrystallization Chromatography Chromatography Issue Start->Chromatography OilingOut Product 'Oiling Out'? Recrystallization->OilingOut NoCrystals No Crystals Forming? Recrystallization->NoCrystals Tailing Compound Tailing? Chromatography->Tailing PoorSep Poor Separation? Chromatography->PoorSep Sol1 Add more solvent or use lower-boiling solvent. OilingOut->Sol1 Yes Sol2 Scratch flask wall or add seed crystal. NoCrystals->Sol2 Yes Sol3 Add 0.5-1% NEt₃ to mobile phase. Tailing->Sol3 Yes Sol4 Use a shallower solvent gradient or try dry loading. PoorSep->Sol4 Yes

Sources

Optimization

Preventing the degradation of the carbothioamide functional group during reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of working with the carbothioamide functional group. Thioamides ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of working with the carbothioamide functional group. Thioamides are invaluable isosteres of amides, finding applications from medicinal chemistry to materials science.[1][2][3] However, their unique electronic properties also make them susceptible to degradation under various reaction conditions.[1][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you preserve the integrity of your carbothioamide-containing molecules during chemical synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with carbothioamides.

Q1: My carbothioamide is unexpectedly converting to the corresponding amide. What are the likely causes?

This is one of the most common degradation pathways. The primary culprits are:

  • Oxidation: Thioamides are more easily oxidized than amides.[5] Trace oxidizing agents or even atmospheric oxygen under certain conditions can lead to the formation of the corresponding amide. Reagents like hydrogen peroxide, as well as tetrachloro- and tetrachloroglycolurils, are known to efficiently convert thioamides to amides.[6][7][8][9]

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis of the thioamide to the amide.[1][5] While thioamides are generally more resistant to hydrolysis than amides, this pathway can become significant under harsh conditions or with prolonged reaction times.[4] Metal salts, such as those of silver and mercury, can also promote hydrolysis.[5]

  • Reaction with Residual Water During Coupling: In peptide synthesis, for example, residual water can react with thioamide precursors during coupling reactions, resulting in an S-to-O exchange to yield the amide.[1]

Q2: What are the best general practices for storing and handling carbothioamides to prevent degradation?

To ensure the long-term stability of your carbothioamide-containing compounds, consider the following:

  • Inert Atmosphere: Store sensitive thioamides under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen and moisture.

  • Low Temperature: Storage at low temperatures can help slow down potential degradation pathways.[10]

  • Solvent Choice: For long-term storage in solution, choose a non-polar, aprotic solvent. Avoid protic solvents like methanol, which can act as nucleophiles.[10] Dichloromethane and benzene are generally considered stable options.[10]

Q3: My reaction involves a nucleophilic attack. Is my carbothioamide at risk?

Yes, the carbothioamide group is more reactive towards nucleophiles than the corresponding amide.[1] The carbon of the C=S bond is electrophilic and can be attacked by strong nucleophiles. This can lead to a variety of outcomes, including addition to the C=S bond or, in some cases, cleavage of the C-N bond, especially if the nitrogen is activated (e.g., by an N-Boc group).[4][11][12]

Q4: I am planning a reaction under acidic conditions. Will my carbothioamide be stable?

Prolonged exposure to strongly acidic conditions can be problematic. While thioamides are compatible with reagents like trifluoroacetic acid (TFA) used in Fmoc-based solid-phase peptide synthesis, harsh conditions can lead to side reactions.[1] One potential issue is an Edman-type degradation that results in cleavage of the peptide backbone at the n+1 site relative to the thioamide.[1] Acid-catalyzed hydrolysis is also a concern, particularly in the presence of water.

Q5: Can I use standard reducing agents with my carbothioamide-containing molecule?

Care must be taken when choosing a reducing agent. Thioamides can be reduced to amines.[13] While this can be a useful transformation, it is an undesired side reaction if you wish to retain the thioamide group. For instance, Raney nickel is a popular reagent for this reduction, but it's important to be aware that the sulfur can poison hydrogenation catalysts.[5] More recent methods utilize reagents like SmI2 in the presence of D2O for the reductive deuteration of thioamides to α,α-dideuterio amines.[13]

Troubleshooting Guides

This section provides a more detailed approach to troubleshooting common problems encountered during reactions involving carbothioamides.

Scenario 1: Unexpected Amide Formation
Observed Problem Potential Cause(s) Recommended Solution(s)
Significant conversion to the corresponding amide, confirmed by LC-MS or NMR. 1. Oxidative Degradation: Presence of oxidizing impurities in reagents or solvents, or exposure to air.- Degas all solvents prior to use. - Run the reaction under a strict inert atmosphere (N2 or Ar). - Purify reagents to remove any oxidizing impurities.
2. Hydrolysis: Presence of water in the reaction mixture, especially under acidic or basic conditions.- Use anhydrous solvents and reagents. Dry glassware thoroughly. - Add a drying agent if compatible with the reaction conditions. - Buffer the reaction mixture to maintain a neutral pH if possible. - In peptide synthesis, use anhydrous methylene chloride during coupling to minimize S-to-O exchange.[1]
3. Metal-Promoted Hydrolysis: Use of certain metal salts (e.g., Ag+, Hg2+).[5]- Avoid the use of thiophilic metals if the thioamide needs to be preserved. - If a metal is required, consider alternative catalysts or stoichiometric reagents that are less thiophilic.
Scenario 2: Low Reaction Yield or Formation of Multiple Byproducts
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction or a complex mixture of products. 1. Nucleophilic Attack on the Thioamide: The carbothioamide is more electrophilic than an amide and may be reacting with nucleophiles present in the reaction mixture.[1]- If possible, use less nucleophilic reagents or solvents. - Consider protecting the thioamide group (see Protocol 1). - Lowering the reaction temperature may help to control reactivity.[10]
2. Electrophilic Attack on Sulfur: The sulfur atom of the thioamide is nucleophilic and can react with electrophiles.[5]- This can be a desired reaction (e.g., for protection as a thioimidate). - If it is an undesired side reaction, choose less electrophilic reagents or protect other nucleophilic sites in your molecule first.
3. Thermal Instability: The carbothioamide may be degrading at elevated temperatures.- Attempt the reaction at a lower temperature. - Ensure the purity of the starting material, as impurities can catalyze thermal degradation.[14]
4. Epimerization at the α-carbon: The Cα proton of a thioamide is more acidic than that of the corresponding amide, making it more prone to epimerization, especially under basic conditions.[1]- Use milder bases or shorter reaction times. - Protect the thioamide as a thioimidate, which has been shown to prevent epimerization during solid-phase peptide synthesis.[15]

Degradation and Protection Strategies

The following diagrams illustrate the primary degradation pathways for carbothioamides and a general workflow for reaction planning.

Carbothioamide Carbothioamide (R-C(=S)-NR'R'') Oxidation Oxidation ([O]) Carbothioamide->Oxidation Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Carbothioamide->Hydrolysis Reduction Reduction ([H]) Carbothioamide->Reduction Amide Amide (R-C(=O)-NR'R'') Oxidation->Amide Common Side Reaction Hydrolysis->Amide Requires Water & Acid/Base Amine Amine (R-CH₂-NR'R'') Reduction->Amine e.g., Raney Ni

Caption: Key Degradation Pathways of Carbothioamides.

Start Plan Reaction with Carbothioamide CheckConditions Are Oxidizing Agents, Strong Acids/Bases, or Thiophilic Metals Present? Start->CheckConditions CheckNucleophiles Are Strong Nucleophiles or Electrophiles Present? CheckConditions->CheckNucleophiles No Protect Consider Protecting the Thioamide Group CheckConditions->Protect Yes Proceed Proceed with Caution (Use Anhydrous/Inert Conditions) CheckNucleophiles->Proceed No CheckNucleophiles->Protect Yes RunReaction Run Reaction Proceed->RunReaction Protect->RunReaction

Caption: Decision Workflow for Thioamide-Compatible Reactions.

Key Experimental Protocols

Protocol 1: Protection of a Carbothioamide as an S-Alkyl Thioimidate

This protocol describes a general method for protecting the thioamide functional group to enhance its stability towards certain reagents and to prevent side reactions like epimerization.[15] The resulting thioimidate can be deprotected under reductive conditions.

Materials:

  • Carbothioamide-containing substrate

  • Anhydrous solvent (e.g., DCM, THF, or MeCN)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Mild, non-nucleophilic base (e.g., potassium carbonate, DIPEA), if necessary

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Dissolve the carbothioamide substrate in the chosen anhydrous solvent under an inert atmosphere.

  • If the thioamide is not particularly acidic, add 1.1 equivalents of a mild, non-nucleophilic base.

  • Cool the reaction mixture to 0 °C.

  • Slowly add 1.05 equivalents of the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude thioimidate by flash column chromatography.

Deprotection: The S-alkyl thioimidate can often be converted back to the thioamide using a reducing agent such as dithiothreitol (DTT).[15]

Thioamide Carbothioamide Thioimidate S-Alkyl Thioimidate (Protected) Thioamide->Thioimidate Alkylation (e.g., R-X) Protection Thioimidate->Thioamide Reduction (e.g., DTT) Deprotection

Caption: Thioimidate Protection/Deprotection Cycle.

References

  • Boudebouza, I., Arrousa, S., & Parunova, I. V. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55(12), 1874–1877.
  • Dunbar, K. L., & Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 546–565.
  • Thioamide. In Wikipedia. Retrieved January 12, 2026.
  • Zhang, J., & Szostak, M. (2022). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Organic & Biomolecular Chemistry, 20(15), 3046-3053.
  • Porter, A. E. A., & Taylor, E. P. (1982). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS.
  • Boudebouza, I., Arrousa, S., & Parunova, I. V. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55(12), 1874-1877.
  • Boudebouz, I., Arrous, S., & Parunov, I. V. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55(12), 1874-1877.
  • Shi, S., & Szostak, M. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.
  • Albreht, A. (2013). Stability of thioamides?.
  • Various Authors. (n.d.). Synthesis of thioamides using nucleophilic sulfur species.
  • Zhang, J., & Szostak, M. (2022). Thioamide N–C(S)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by thioamide reduction.
  • Jensen, K. J., & To, P. K. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Zhang, J., & Szostak, M. (2022). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S)
  • Mojtahedi, M. M., & Abaee, M. S. (2006). MICROWAVE-ASSISTED RAPID HYDROLYSIS AND PREPARATION OF THIOAMIDES BY WILLGERODT-KINDLER REACTION.
  • Mojtahedi, M. M., & Abaee, M. S. (2006). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction.
  • Micallef, J. V., & Satchell, D. P. N. (1983). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1635-1640.
  • Benchchem. (n.d.).
  • Hurd, R. N., & DeLaMater, G. (1961). THE PREPARATION AND CHEMICAL PROPERTIES OF THIONAMIDES. Chemical Reviews, 61(1), 45-86.
  • Sharma, S., & Kumar, A. (2022). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Current Topics in Medicinal Chemistry, 22(14), 1185–1205.
  • VanVeller, B., & Raines, R. T. (2014). Protection of the thioamide as a thioimidate protects against epimerization during SPPS. Organic letters, 16(5), 1434–1437.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1H-Imidazole-4-carbothioamide for Preclinical Studies

Welcome to the technical support guide for the synthesis and scale-up of 1H-Imidazole-4-carbothioamide. This document is designed for researchers, chemists, and process development professionals who are transitioning fro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1H-Imidazole-4-carbothioamide. This document is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to producing multi-gram quantities required for preclinical evaluation. Our focus is on providing practical, field-tested advice to anticipate and troubleshoot common challenges in this synthesis, ensuring robustness, scalability, and purity of the final active pharmaceutical ingredient (API).

Section 1: Synthesis Overview and Baseline Protocol

The most direct and widely adopted method for preparing 1H-Imidazole-4-carbothioamide on a significant scale is the thionation of its corresponding amide precursor, 1H-Imidazole-4-carboxamide. This transformation is most effectively achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). While other thionating agents like phosphorus pentasulfide (P₄S₁₀) exist, Lawesson's Reagent (LR) is preferred for its milder reaction conditions and generally higher yields for amide thionation.[1]

The overall transformation is as follows:

Scheme 1: Thionation of 1H-Imidazole-4-carboxamide

Baseline Protocol: Synthesis of 1H-Imidazole-4-carbothioamide (20 g Scale)

This protocol is designed as a robust starting point for process optimization.

Materials & Reagents:

Reagent/MaterialMolecular WeightQuantityMolesEquivalents
1H-Imidazole-4-carboxamide111.11 g/mol 20.0 g0.1801.0
Lawesson's Reagent (LR)404.47 g/mol 39.6 g0.0980.54
Anhydrous Tetrahydrofuran (THF)-400 mL-20 vol
Saturated aq. NaHCO₃-200 mL--
Brine-200 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~30 g--
Ethyl Acetate (EtOAc)-As needed--
Hexanes-As needed--

Step-by-Step Methodology:

  • Reaction Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1H-Imidazole-4-carboxamide (20.0 g, 0.180 mol) and anhydrous THF (400 mL).

  • Reagent Addition: Stir the resulting suspension at room temperature. Add Lawesson's Reagent (39.6 g, 0.098 mol, 0.54 equiv) portion-wise over 15 minutes.

    • Scientist's Note: The reaction is typically heterogeneous at the start. LR has limited solubility. The stoichiometry is based on the LR dimer providing two equivalents of the reactive ylide species.[2] A slight excess (0.54 eq vs. 0.50 eq) is used to ensure complete conversion on scale.

  • Reaction Execution: Heat the reaction mixture to reflux (~66°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • Checkpoint: Use a mobile phase of 10:1 Dichloromethane:Methanol. The starting amide is highly polar (Rf ≈ 0.1-0.2), while the thioamide product is significantly less polar (Rf ≈ 0.5-0.6).

  • Reaction Quench: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate (200 mL).

    • Rationale: This step quenches any unreacted Lawesson's Reagent and helps to neutralize acidic byproducts. Be aware of potential gas evolution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 150 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product will contain phosphorus byproducts. The most scalable purification method is recrystallization. Perform solvent screening, starting with systems like Ethyl Acetate/Hexanes or Toluene.

    • For Preclinical Batches: Avoid column chromatography if possible, as it is costly and introduces potential leachables (silica). If required, a silica plug filtration may be used to remove baseline impurities.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why use 0.5-0.55 equivalents of Lawesson's Reagent and not a full equivalent? A1: Lawesson's Reagent exists as a dimer. In solution, this dimer is in equilibrium with two molecules of the reactive dithiophosphine ylide (R-PS₂), which is the active thionating species.[2][4] Therefore, one mole of the LR dimer can thionate two moles of the amide, making ~0.5 equivalents the stoichiometric requirement.

Q2: What are the primary safety hazards associated with this process at scale? A2: The primary hazard is the potential evolution of hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor.[2] This can occur if the Lawesson's Reagent is exposed to moisture or if the reaction is quenched with water or acid improperly. Always perform the reaction and quench in a well-ventilated fume hood. The phosphorus byproducts are also malodorous. A bleach (sodium hypochlorite) bath can be used to treat glassware and waste to neutralize these odors.[2]

Q3: Can I use a different solvent instead of THF? A3: Yes, other anhydrous, high-boiling point ethers or aromatic hydrocarbons are suitable. Dioxane and toluene are common alternatives. Toluene is often preferred for larger scale operations due to its higher boiling point, which can accelerate the reaction, and its favorable properties for azeotropic removal of water if needed.

Q4: How stable is the final 1H-Imidazole-4-carbothioamide product? A4: The compound is generally stable when stored under recommended conditions (cool, dry, and in a well-sealed container).[5] Thioamides can be susceptible to hydrolysis back to the amide under harsh acidic or basic conditions, so exposure to strong acids/bases during workup or storage should be minimized.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process.

Issue 1: Incomplete or Stalled Reaction

Q: My LC-MS analysis shows >20% of the 1H-Imidazole-4-carboxamide remaining after 8 hours at reflux. What is the likely cause?

A: This is a common scale-up issue. Let's diagnose the potential causes:

  • Cause A: Reagent Quality: Lawesson's Reagent can slowly hydrolyze upon exposure to atmospheric moisture. For preclinical campaigns, always use a freshly opened bottle or a well-stored reagent from a desiccator.

  • Cause B: Insufficient Temperature: Ensure your heating mantle and internal thermometer are calibrated. A drop of just 5-10°C can significantly slow the reaction rate.

  • Cause C: Solvent Purity: The presence of water in the THF will consume the Lawesson's Reagent, reducing its effective concentration. Always use a freshly dried, anhydrous solvent.

  • Cause D: Interaction with Imidazole Ring: The basic nitrogen atoms in the imidazole ring can interact with the Lewis acidic phosphorus center of Lawesson's Reagent.[3] This can sometimes sequester the reagent. In these cases, a slightly higher loading of LR (e.g., 0.6 equivalents) may be required to drive the reaction to completion.

Solution Workflow:

G start Reaction Stalled? check_reagent Verify LR Quality (Fresh Bottle?) start->check_reagent Yes check_temp Confirm Internal Reaction Temp ≥ 65°C check_reagent->check_temp Quality OK check_solvent Use Anhydrous Solvent? check_temp->check_solvent Temp OK add_lr Add additional LR (0.1 eq) and reflux for 2 more hours check_solvent->add_lr Solvent OK

Caption: Troubleshooting workflow for a stalled reaction.

Issue 2: Difficult Purification of Phosphorus Byproducts

Q: I have a high yield of crude product, but it's contaminated with phosphorus-containing impurities that are difficult to remove by recrystallization or chromatography. How can I improve the purification?

A: This is the most critical challenge for scaling up this reaction. The primary byproduct is an an P-O-P species derived from the LR. These byproducts are often greasy, non-polar solids.[6]

  • Strategy A: Optimized Aqueous Workup:

    • After the quench, perform the extractions as described.

    • Before the brine wash, wash the combined organic layers with a 1 M NaOH solution. This can help hydrolyze and extract some phosphorus residues into the aqueous phase. Follow this with a water wash to remove residual NaOH before the brine wash.

    • Trustworthiness Check: Be cautious with a strong base wash if your molecule has other base-sensitive functional groups. For 1H-Imidazole-4-carbothioamide, this is generally safe.

  • Strategy B: Liquid-Assisted Grinding (LAG) / Trituration:

    • Concentrate the crude product to a thick oil or solid.

    • Add a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or a 1:1 mixture of hexanes and ethyl acetate).

    • Stir or mechanically agitate the slurry vigorously for 1-2 hours at room temperature.

    • Filter the solid product and wash the cake with fresh cold solvent. This method is highly effective at removing non-polar, greasy byproducts and is very scalable.

  • Strategy C: Strategic Recrystallization:

    • If a single solvent system fails, consider a two-step process. First, dissolve the crude material in a minimal amount of a good solvent (like THF or Acetone) and precipitate it by adding a non-polar anti-solvent (like hexanes) to crash out the product, leaving impurities behind. Then, perform a second, slower recrystallization from a single solvent (like Toluene) to improve crystal morphology and purity.

Issue 3: Product Degradation on Silica Gel

Q: I had to use column chromatography, and my yield dropped significantly. LC-MS of the fractions shows the presence of the starting amide. Why is this happening?

A: Thioamides can be unstable on silica gel, which is weakly acidic. The silica surface can catalyze the hydrolysis of the thioamide back to the more stable amide, especially when using protic solvents like methanol in the eluent.[3]

  • Solution A: Deactivate the Silica: If chromatography is unavoidable, neutralize the silica gel before use. Prepare a slurry of silica in your starting eluent (e.g., Dichloromethane) and add 1% triethylamine (v/v). Swirl well and then pack the column. The triethylamine will neutralize the acidic sites on the silica surface, preventing product degradation.

  • Solution B: Use an Alternative Stationary Phase: For preclinical work, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil if compatible with your molecule.

  • Solution C: Minimize Contact Time: Use flash chromatography with a steep gradient rather than a long, shallow gradient. The goal is to get the product off the column as quickly as possible.[6]

Section 4: Analytical Quality Control for Preclinical Batches

For preclinical studies, robust analytical methods are required to ensure the purity and identity of the API. HPLC is the primary technique for purity assessment.

Recommended HPLC-UV Method
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Prep 0.5 mg/mL in 1:1 Acetonitrile:Water
  • Rationale: This method provides excellent separation of the polar starting material from the less polar thioamide product and can resolve most process-related impurities. This method should be fully validated according to regulatory guidelines.[7][8]

Overall Process and Quality Control Workflow

G cluster_0 Synthesis Phase cluster_1 Purification & Isolation Phase cluster_2 Final API Quality Control Start 1. Starting Material QC (1H-Imidazole-4-carboxamide) Reaction 2. Thionation Reaction (Monitor by LC-MS) Start->Reaction Workup 3. Quench & Extraction Reaction->Workup Purification 4. Recrystallization or Trituration Workup->Purification Isolation 5. Filtration & Drying Purification->Isolation QC 6. Final API Testing - HPLC Purity (>98%) - Identity (NMR, MS) - Residual Solvents (GC) - Heavy Metals Isolation->QC Release 7. Release for Preclinical Studies QC->Release

Caption: High-level workflow for preclinical batch production.

References

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

  • Shaikh, A. et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7015. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

  • Cunico, R. F. et al. (2008). Mild Method for the Conversion of Amides to Thioamides. Synthetic Communications, 38(7), 1029-1038. [Note: A general reference, specific article may vary, linking to a relevant ResearchGate search page]. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Diagram]. Available from: [Link]

  • ResearchGate. General methods for synthesis of thioamides. [Diagram]. Available from: [Link]

  • Wikipedia. Lawesson's reagent. Available from: [Link]

  • ResearchGate. Mechanism of amide thiocarbonylation via Lawesson's reagent. [Diagram]. Available from: [Link]

  • Yin, J. et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 666-672. Available from: [Link]

  • LookChem. 1H-IMIDAZOLE-4-CARBOTHIOAMIDE Safety Data Sheets(SDS). Available from: [Link]

  • Reddit. Anybody worked with Lawesson's reagent? : r/Chempros. Available from: [Link]

  • PubChem. 1H-Imidazole-4-thiocarboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Stack Exchange. How do you remove residual Lawesson's reagent after thionation? Available from: [Link]

  • Amerigo Scientific. 1H-imidazole-4-carbothioamide. Available from: [Link]

  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

Optimization

Technical Support Center: Strategies to Enhance the Regioselectivity of 1H-Imidazole-4-carbothioamide Reactions

Welcome to the technical support center for 1H-Imidazole-4-carbothioamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Imidazole-4-carbothioamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for controlling the regioselectivity of this versatile heterocyclic building block. As Senior Application Scientists, we understand that achieving precise molecular architecture is paramount, and this resource is structured to help you navigate the common challenges associated with the functionalization of this unsymmetrical imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 1H-Imidazole-4-carbothioamide and what factors influence their reactivity?

A1: 1H-Imidazole-4-carbothioamide has several potential sites for reaction, primarily the two ring nitrogen atoms (N1 and N3) and, to a lesser extent, the C2 and C5 carbon atoms. The regioselectivity is governed by a combination of factors:

  • Electronic Effects: The carbothioamide group at the C4 position is electron-withdrawing. This effect deactivates the adjacent N3 nitrogen towards electrophilic attack, making the more remote N1 nitrogen the more electronically favorable site for reactions like alkylation and acylation.[1][2]

  • Steric Hindrance: The C4-carbothioamide substituent provides significant steric bulk around the N3 position, further encouraging electrophiles to attack the less hindered N1 nitrogen.[1]

  • Tautomerism: Unsymmetrically substituted imidazoles exist as a mixture of tautomers. For this molecule, the 4-substituted tautomer is dominant. Reaction conditions determine whether the reaction proceeds on the more abundant (but less reactive) tautomer or via a common deprotonated anion.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases favor the formation of an imidazolide anion, where selectivity is governed by electronics and sterics. "Neutral" or weakly basic conditions can lead to more complex outcomes influenced by the tautomeric equilibrium.[1][2]

Q2: I am performing an N-alkylation and getting a mixture of N1 and N3 isomers. Which should be the major product and why?

A2: In most cases, the N1-alkylated isomer is the expected major product. This preference is a direct consequence of the electronic and steric effects of the 4-carbothioamide group. The electron-withdrawing nature of this group reduces the nucleophilicity of the adjacent N3 atom, while its physical size sterically blocks access to it.[1] Therefore, electrophiles, especially bulky ones, will preferentially react at the more accessible and electronically richer N1 position. If you are observing poor selectivity, it is likely an issue with reaction conditions, which is addressed in the troubleshooting section below.

Q3: Is it possible to selectively functionalize the C-H bonds of the imidazole ring instead of the nitrogens?

A3: Yes, but it typically requires a specific strategy. The N-H proton is significantly more acidic than any C-H proton, meaning N-functionalization or deprotonation will occur preferentially. To achieve selective C-H functionalization (e.g., arylation or halogenation), it is standard practice to first install a protecting group on the N1 nitrogen. This blocks N-reactivity and allows for subsequent, directed C-H activation, most commonly at the C5 or C2 positions.[3][4]

Troubleshooting Guides
Problem 1: Poor N1/N3 Selectivity in N-Alkylation Reactions

Symptom: Your reaction is producing a difficult-to-separate mixture of N1 and N3 alkylated regioisomers, with the N3 isomer forming in higher-than-expected amounts.

Analysis: This is a classic regioselectivity challenge in unsymmetrical imidazoles. The outcome is highly dependent on whether the reaction proceeds through an SE2' mechanism on the neutral imidazole tautomers or via an SN2 reaction on the deprotonated imidazolide anion. Achieving high N1 selectivity hinges on ensuring the reaction proceeds through the anionic pathway.

Solutions:

  • Evaluate Your Base and Solvent System:

    • Causality: A weak base (e.g., K₂CO₃) or neutral conditions (e.g., heating in ethanol) may not fully deprotonate the imidazole. This allows the reaction to occur on the two different tautomers in equilibrium, often leading to mixed products.[1]

    • Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in a polar aprotic solvent such as anhydrous DMF or THF. This combination irreversibly forms the imidazolide anion. On this anion, the inherent electronic and steric factors strongly direct the electrophile to the N1 position, yielding excellent regioselectivity.[5]

  • Consider the Electrophile's Steric Profile:

    • Causality: Small, highly reactive electrophiles (e.g., methyl iodide) are less sensitive to steric hindrance and can sometimes overcome the electronic bias, leading to a decrease in N1 selectivity.

    • Solution: If your synthesis allows, use an alkylating agent with greater steric bulk. An increase in the size of the incoming electrophile will amplify the steric repulsion from the C4-carbothioamide group, thus enhancing the preference for the less-hindered N1 site.[1]

  • Control the Temperature:

    • Causality: Initial deprotonation with strong bases like NaH is often performed at 0 °C to control the exothermic reaction. However, the subsequent alkylation may be sluggish at low temperatures.

    • Solution: After the initial deprotonation at 0 °C, allow the reaction to warm to room temperature or slightly above (e.g., 40-50 °C) to ensure the alkylation proceeds to completion. Monitor via TLC to avoid decomposition at higher temperatures.

Diagram 1: Troubleshooting Workflow for Poor N-Alkylation Regioselectivity

G start Problem: Poor N1/N3 Regioselectivity check_base Is the base strong enough (e.g., NaH, NaHMDS)? start->check_base check_solvent Is the solvent polar aprotic (e.g., DMF, THF)? check_base->check_solvent Yes solution_base Action: Switch to NaH in DMF. Ensure anhydrous conditions. check_base->solution_base No check_electrophile Is the electrophile sterically demanding? check_solvent->check_electrophile Yes solution_solvent Action: Replace protic or nonpolar solvents with anhydrous DMF or THF. check_solvent->solution_solvent No solution_electrophile Action: If possible, use a bulkier alkylating agent. check_electrophile->solution_electrophile No end_node Outcome: Improved N1 Selectivity check_electrophile->end_node Yes solution_base->end_node solution_solvent->end_node solution_electrophile->end_node G cluster_0 Deprotonation cluster_1 Electrophilic Attack (Sₙ2) cluster_2 Justification cluster_3 Product start_mol 1H-Imidazole-4-carbothioamide anion Imidazolide Anion (Resonance Stabilized) start_mol->anion + NaH - H₂ N1_attack Attack at N1 (Favored) anion->N1_attack R-X N3_attack Attack at N3 (Disfavored) anion->N3_attack R-X N1_just ✓ Less Steric Hindrance ✓ Higher Electron Density product N1-Alkylated Product (Major Isomer) N1_attack->product N3_just ✗ Sterically Blocked ✗ Electron Withdrawing Group (EWG)   reduces nucleophilicity G cluster_0 Step 1: N1-Protection cluster_1 Step 2: C5-Arylation cluster_2 Step 3: Deprotection start 1H-Imidazole-4- carbothioamide step1_reagents Reagents: 1. NaH, THF, 0°C 2. SEM-Cl start->step1_reagents protected N1-SEM Protected Imidazole step1_reagents->protected step2_reagents Catalysis: Pd(OAc)₂, PPh₃ Base (e.g., K₂CO₃) Aryl-Br, Toluene, 110°C protected->step2_reagents arylated N1-SEM, C5-Aryl Protected Imidazole step2_reagents->arylated step3_reagents Conditions: TBAF or HCl THF/H₂O arylated->step3_reagents final_product C5-Aryl-1H-Imidazole- 4-carbothioamide step3_reagents->final_product

Sources

Troubleshooting

Identifying and characterizing byproducts in 1H-Imidazole-4-carbothioamide synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole-4-carbothioamide. As a pivotal scaffold in medicinal chemistry, the purity...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole-4-carbothioamide. As a pivotal scaffold in medicinal chemistry, the purity of this compound is paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed characterization protocols to help you identify and manage potential byproducts, ensuring the integrity of your synthesis.

I. Understanding the Synthesis and Potential Pitfalls

The most common route to 1H-Imidazole-4-carbothioamide involves the thionation of a precursor, typically 1H-imidazole-4-carbonitrile or 1H-imidazole-4-carboxamide. While seemingly straightforward, this reaction is susceptible to side reactions and incomplete conversions that can lead to a range of impurities. Understanding the underlying chemistry is the first step in effective troubleshooting.

The primary reaction involves the conversion of a nitrile or amide to a thioamide, often employing reagents like Lawesson's reagent or hydrogen sulfide.[1][2][3]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of 1H-Imidazole-4-carbothioamide.

FAQ 1: My reaction seems incomplete, and I have a significant amount of starting material left. What could be the cause?

Answer:

Incomplete conversion is a common issue and can stem from several factors:

  • Insufficient Reagent: Thionating agents like Lawesson's reagent can decompose upon exposure to moisture.[4] Ensure you are using a fresh, dry batch and an adequate stoichiometric ratio. For challenging substrates, an excess of the thionating agent may be necessary.

  • Low Reaction Temperature: While milder conditions are often preferred to minimize side reactions, the thionation of heteroaromatic systems can require higher temperatures to proceed at a reasonable rate. A modest increase in temperature, while carefully monitoring for byproduct formation, can improve conversion.

  • Poor Solubility: If your starting material, 1H-imidazole-4-carbonitrile or -carboxamide, has poor solubility in the chosen solvent, the reaction will be slow. Consider using a co-solvent or a different solvent system that can better dissolve the reactants. Dioxane, toluene, or DMF are common choices for reactions with Lawesson's reagent.[3]

Troubleshooting Workflow:

start Incomplete Reaction Observed check_reagent Verify Thionating Reagent Quality & Stoichiometry start->check_reagent increase_temp Incrementally Increase Reaction Temperature check_reagent->increase_temp Reagent OK success Complete Conversion check_reagent->success Reagent Issue Identified & Corrected check_solubility Assess Substrate Solubility increase_temp->check_solubility Still Incomplete increase_temp->success Improved Conversion change_solvent Screen Alternative Solvents check_solubility->change_solvent Poor Solubility change_solvent->success Nitrile 1H-imidazole-4-carbonitrile Carboxamide 1H-imidazole-4-carboxamide (Byproduct/Intermediate) Nitrile->Carboxamide Hydrolysis (H2O) Thioamide 1H-Imidazole-4-carbothioamide (Desired Product) Nitrile->Thioamide Thionation (e.g., H2S) Carboxamide->Thioamide Thionation (e.g., Lawesson's Reagent)

Caption: Pathways to the desired product and a key byproduct.

FAQ 3: My mass spectrometry data shows a peak with a mass corresponding to a dimer of my product. Is this common?

Answer:

While not the most common byproduct, dimerization can occur under certain conditions. Imidazole rings can participate in various intermolecular interactions. [5]It's also possible that under harsh reaction conditions, side reactions leading to dimeric structures could occur. To confirm the presence of a dimer, consider the following:

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass to confirm the elemental composition of the proposed dimer.

  • NMR Spectroscopy: A dimeric structure will have a distinct NMR spectrum, likely with a more complex set of signals compared to the monomer.

  • Chromatographic Behavior: Dimers will typically have a longer retention time in reverse-phase HPLC compared to the monomer.

III. Byproduct Characterization Guide

Accurate identification of byproducts is crucial for optimizing your reaction and ensuring the purity of your final compound. Below are protocols for characterizing the most likely impurity, 1H-imidazole-4-carboxamide.

Byproduct Profile: 1H-imidazole-4-carboxamide
Property1H-Imidazole-4-carbothioamide (Product)1H-imidazole-4-carboxamide (Byproduct)
Molecular Formula C₄H₅N₃SC₄H₅N₃O
Molecular Weight 127.17 g/mol [6][7]127.11 g/mol
Appearance Typically a yellow to off-white solidTypically a white to off-white solid
Polarity Less polarMore polar
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is an excellent first-pass technique to assess purity and quantify the relative amounts of product and byproducts.

  • Objective: To separate and quantify 1H-Imidazole-4-carbothioamide and 1H-imidazole-4-carboxamide.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or a mixture of the mobile phases).

  • Expected Results: Due to its higher polarity, 1H-imidazole-4-carboxamide will have a shorter retention time than the desired, less polar 1H-Imidazole-4-carbothioamide.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides molecular weight information for the separated peaks, confirming their identities.

  • Objective: To confirm the molecular weights of the product and byproducts.

  • Methodology: Use the same HPLC method as above, coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Expected Results:

    • 1H-Imidazole-4-carbothioamide: Look for an [M+H]⁺ ion at m/z 128.03.

    • 1H-imidazole-4-carboxamide: Look for an [M+H]⁺ ion at m/z 128.05.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, allowing for unambiguous identification.

  • Objective: To structurally differentiate between the thioamide and carboxamide.

  • Methodology:

    • Dissolve the purified byproduct or a crude mixture in a deuterated solvent such as DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectral Data (in DMSO-d₆):

    • 1H-imidazole-4-carboxamide: The protons on the imidazole ring typically appear as singlets. For example, in similar structures, imidazole protons can be found around 7.6-8.3 ppm. [8][9]The amide protons (-CONH₂) will appear as two broad singlets, often downfield.

    • 1H-Imidazole-4-carbothioamide: The chemical shifts of the imidazole ring protons will be slightly different from the carboxamide. The thioamide protons (-CSNH₂) are also expected to be downfield and may be broader than their amide counterparts.

  • ¹³C NMR Spectral Data (in DMSO-d₆):

    • The most significant difference will be the chemical shift of the carbonyl vs. thiocarbonyl carbon.

    • 1H-imidazole-4-carboxamide: The carbonyl carbon (C=O) will typically appear in the range of 160-170 ppm.

    • 1H-Imidazole-4-carbothioamide: The thiocarbonyl carbon (C=S) will be significantly downfield, typically in the range of 180-200 ppm.

By combining these analytical techniques, you can confidently identify and characterize the byproducts in your 1H-Imidazole-4-carbothioamide synthesis, leading to a more robust and reproducible process.

IV. References

  • Bioorganic & Medicinal Chemistry Letters. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. [Link]

  • Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • ACS Omega. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. NIH. [Link]

  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • ResearchGate. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

  • Wikipedia. Lawesson's reagent. [Link]

  • NIH. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazole Antimycotis in Antidandruff Cosmetic Products. [Link]

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]

  • PubMed. (2004). 4-cyanoimidazolate: A New Pseudo-Cyanide?. [Link]

  • ACS Publications. (2022). Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. [Link]

  • ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. [Link]

  • PubChem. 1H-Imidazole-4-thiocarboxamide. [Link]

  • Rapid Photo-Oxidation Reaction of Imidazole Derivatives Accelerated by Planar Quinoid Oxidation State. [Link]

  • Der Pharma Chemica. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • ResearchGate. (2025). Ligating properties of 1H-imidazole-4-carboxylic acid. [Link]

  • ResearchGate. Development of a Telescoped Synthesis of 4-(1H)-Cyanoimidazole Core Accelerated by Orthogonal Reaction Monitoring. [Link]

  • Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. [Link]

  • Georgia Southern University. (2018). Parallel Synthesis of an Oligomeric Imidazole-4,5-Dicarboxamide Library. [Link]

  • NIH. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • PubMed Central. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. [Link]

  • Amerigo Scientific. 1H-imidazole-4-carbothioamide. [Link]

  • ResearchGate. (2025). Synthesis, Self-assembly, and Catalytic Activity of 1H-Imidazole Amphiphiles. [Link]

  • PubMed. (2022). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. [Link]

Sources

Optimization

Method development for the chiral separation of 1H-Imidazole-4-carbothioamide derivatives

Welcome to the technical support center for the method development and troubleshooting of chiral separations for 1H-Imidazole-4-carbothioamide derivatives. This guide is designed for researchers, analytical scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method development and troubleshooting of chiral separations for 1H-Imidazole-4-carbothioamide derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with resolving enantiomers of this specific class of molecules. The content herein is structured in a practical, question-and-answer format to directly address common challenges, from initial screening to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Getting Started

This section addresses foundational questions that arise during the initial planning and setup of a chiral separation method.

Q1: What are the key molecular features of 1H-Imidazole-4-carbothioamide that I should consider for chiral method development?

A1: Understanding the analyte's structure is the first step. 1H-Imidazole-4-carbothioamide derivatives possess several key features that dictate the strategy for chiral separation:

  • Imidazole Ring: This is a basic, nitrogen-containing heterocycle. The nitrogen atoms can participate in hydrogen bonding and ionic interactions.

  • Carbothioamide Group: The thioamide group (-CSNH₂) offers multiple sites for hydrogen bonding (both donor and acceptor) and dipole-dipole interactions.

  • Acidity/Basicity: The imidazole moiety confers basic properties to the molecule. This is a critical consideration, as secondary interactions with the stationary phase can occur, often leading to peak tailing.[1]

  • Chiral Center: The location and nature of the stereocenter will significantly influence how the molecule interacts with the Chiral Stationary Phase (CSP).

These features suggest that CSPs capable of multiple interaction modes (e.g., hydrogen bonding, π-π stacking, dipole-dipole) will be most effective. Polysaccharide-based CSPs are excellent candidates.[1][2]

Q2: Which type of chiral stationary phase (CSP) is the best starting point for screening these derivatives?

A2: There is no single "best" column for all molecules, and empirical screening is always necessary.[3] However, for nitrogen-containing heterocyclic compounds like your target molecule, polysaccharide-based CSPs are the most successful and widely used.[1][4][5]

Start your screening with columns based on:

  • Amylose Derivatives: e.g., Amylose tris(3,5-dimethylphenylcarbamate). These are often effective for a broad range of compounds.

  • Cellulose Derivatives: e.g., Cellulose tris(3,5-dimethylphenylcarbamate). These offer complementary selectivity to amylose phases.

An initial screening should include at least two to four different polysaccharide columns to maximize the chances of finding a separation.[6] Modern immobilized polysaccharide columns are highly recommended as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be tested.[7]

Q3: What are the recommended initial screening conditions for HPLC and SFC?

A3: A systematic screening approach is the most efficient path to success.[2] Supercritical Fluid Chromatography (SFC) is often faster and can provide different selectivity compared to High-Performance Liquid Chromatography (HPLC). It is highly recommended to screen in both modes if the instrumentation is available.[8][9]

Parameter HPLC (Normal Phase) SFC (Supercritical Fluid)
Columns Daicel CHIRALPAK® IA, IB, IC, ID / Lux® Amylose-1, Cellulose-1, etc.Same as HPLC
Mobile Phase A n-Hexane or HeptaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA) and Ethanol (EtOH)Methanol (MeOH), EtOH, IPA
Gradient/Isocratic Start with Isocratic: 80:20 (A:B), 90:10 (A:B)Start with Isocratic: 20-40% Modifier (B)
Additive 0.1% Diethylamine (DEA) for the basic imidazole group.[10][11]0.1% DEA (in the modifier) for the basic imidazole group.[10]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)3.0 mL/min
Temperature 25 °C (ambient)40 °C
Detection UV (e.g., 220 nm, 254 nm, or λmax of your compound)UV (same as HPLC)

Note on Additives: The addition of a basic modifier like DEA is crucial. It acts as a competing agent for active sites (residual silanols) on the silica support, preventing unwanted interactions that cause severe peak tailing with basic analytes like imidazole derivatives.[1][12]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section provides solutions to specific experimental issues in a direct question-and-answer format.

Problem: No Separation or Poor Resolution (Rs < 1.5)
Q: I've screened four different polysaccharide columns in normal phase, but I'm seeing no separation (a single peak) or very poor resolution (Rs < 0.8). What should I do next?

A: This is a common scenario. Here is a logical troubleshooting workflow:

G start Poor Resolution (Rs < 0.8) step1 Change the Alcohol Modifier (e.g., from IPA to EtOH or vice-versa) start->step1 First step step2 Screen Different Mobile Phase Modes (Polar Organic, Reversed-Phase) step1->step2 If no improvement step3 Optimize Temperature (Try 10°C and 40°C) step2->step3 If still no separation step4 Change Additive Type/Concentration (e.g., Butylamine instead of DEA) step3->step4 For fine-tuning step5 Screen a Different Class of CSP (e.g., Cyclodextrin or Pirkle-type) step4->step5 Last resort

Caption: Troubleshooting workflow for poor resolution.

Detailed Explanation:

  • Change the Alcohol Modifier: The structure of the alcohol modifier (e.g., isopropanol vs. ethanol) can significantly alter the hydrogen bonding interactions between the analyte, mobile phase, and CSP, sometimes dramatically improving selectivity.[13]

  • Switch to a Different Mode: If Normal Phase (NP) fails, do not assume the column won't work.

    • Polar Organic Mode: Use a mobile phase like 100% Methanol or Acetonitrile (with 0.1% DEA). This is only possible with immobilized polysaccharide columns.[7]

    • Reversed-Phase Mode: Use a mobile phase like Acetonitrile/Water or Methanol/Water with a suitable buffer or additive.

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.[1] Lowering the temperature often increases resolution but also increases retention time and pressure. Screen at both a lower (e.g., 10-15°C) and higher (e.g., 40°C) temperature to see the effect.

  • Vary the Additive: While DEA is a standard choice, other amines like triethylamine (TEA), butylamine, or ethanolamine can sometimes offer better peak shape or even induce separation.[10]

  • Try a Different CSP Class: If polysaccharide columns fail in all modes, consider a CSP with a different recognition mechanism, such as a cyclodextrin-based or Pirkle-type (π-acidic/π-basic) phase.[2]

Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing significantly (Tailing Factor > 2.0), which is compromising my resolution and integration. How can I fix this?

A: Peak tailing for a basic compound like an imidazole derivative is almost always due to undesirable secondary ionic interactions.[1]

Primary Causes & Solutions:

  • Cause 1: Insufficient Basic Additive: The 0.1% DEA concentration may not be enough to fully mask the active silanol sites on the column's silica support.

    • Solution: Increase the DEA concentration incrementally to 0.2%, then 0.3%. Monitor peak shape and retention. Be aware that excessive amine can sometimes reduce selectivity.

  • Cause 2: Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., DMSO or DMF when the mobile phase is Hexane/IPA) can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can dissolve the sample.

  • Cause 3: Column Overload: Injecting too much mass on the column can lead to peak tailing or fronting.[14]

    • Solution: Reduce the sample concentration by a factor of 5 or 10 and re-inject. Chiral separations are often more sensitive to overload than achiral separations.

  • Cause 4: Column Contamination/Age: Strongly retained impurities from previous injections can create active sites at the column inlet.[15]

    • Solution: Flush the column according to the manufacturer's instructions. For immobilized columns, stronger solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used for cleaning.[7][15] If the problem persists, the column may need to be replaced.

G start Peak Tailing Observed (Tf > 2.0) check1 Is Basic Additive (e.g., DEA) Present? start->check1 solution1a Add 0.1% DEA to Mobile Phase check1->solution1a No solution1b Increase DEA to 0.2-0.3% check1->solution1b Yes, but still tailing check2 Check Sample Solvent solution1b->check2 If tailing persists solution2 Dissolve sample in mobile phase check2->solution2 If solvent is stronger than mobile phase check3 Check Injection Mass check2->check3 If solvent is okay solution3 Dilute sample 5-10x check3->solution3 Try this regardless

Caption: Decision tree for troubleshooting peak tailing.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Chiral Stationary Phase Screening

This protocol outlines a step-by-step procedure for efficiently screening multiple CSPs.

  • System Preparation:

    • Ensure the HPLC/SFC system is clean and free of contaminants.

    • Prime all solvent lines thoroughly.

  • Column Installation & Equilibration:

    • Install the first chiral column (e.g., CHIRALPAK® IA).

    • Equilibrate the column with the initial mobile phase (e.g., Hexane/IPA 90:10 + 0.1% DEA) for at least 20 column volumes (approx. 30-40 minutes at 1 mL/min).

  • Sample Preparation:

    • Prepare a stock solution of your racemic 1H-Imidazole-4-carbothioamide derivative at ~1 mg/mL in a suitable solvent.

    • Dilute this stock to a working concentration of 0.1-0.2 mg/mL using the mobile phase.[1]

  • Injection & Analysis:

    • Inject a small volume (e.g., 1-5 µL) of the working sample solution.

    • Run the analysis for a sufficient time to ensure both enantiomers have eluted.

  • Data Evaluation:

    • Assess the chromatogram for any sign of peak splitting or separation. Calculate the resolution (Rs). A value of Rs ≥ 1.5 is desired for baseline separation.

  • Iterate:

    • Repeat steps 2-5 for each screening mobile phase (e.g., Hexane/EtOH 90:10 + 0.1% DEA).

    • After completing all mobile phases for the first column, switch to the next column in your screening set (e.g., CHIRALCEL® OD-H) and repeat the entire process.

Protocol 2: Mobile Phase Optimization for Improved Resolution

This protocol is for when you have identified a promising CSP but the resolution needs improvement.

  • Identify the Promising Condition: Start with the column and mobile phase combination that showed the best (even if incomplete) separation from your initial screen.

  • Adjust Organic Modifier Percentage:

    • If retention times are very short (k' < 1), decrease the percentage of the alcohol modifier. For example, move from 90:10 Hexane/IPA to 95:5 Hexane/IPA. This increases retention and often improves resolution.

    • If retention times are excessively long, increase the percentage of the alcohol modifier.

  • Fine-Tune the Additive:

    • If peak shape is still suboptimal, adjust the basic additive concentration between 0.05% and 0.4%.

    • Consider testing an alternative basic additive (e.g., TEA) to see if it improves selectivity or peak shape.[1]

  • Evaluate Temperature Effects:

    • Set the column thermostat to 15°C. Equilibrate and inject the sample.

    • Set the column thermostat to 40°C. Equilibrate and inject the sample.

    • Compare the resolution at all three temperatures (ambient, 15°C, 40°C) and select the optimal one.

  • Verify Robustness: Once an optimal condition is found, perform several replicate injections to ensure the retention times and resolution are stable and reproducible.

References
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • 1H-Imidazole-4-thiocarboxamide. PubChem, National Center for Biotechnology Information. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Journal of Chromatographic Science. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • EASY CHIRAL METHOD DEVELOPMENT SOLUTIONS. Phenomenex. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

  • Application guide helps to find the right chiral separation approach. Scientist Live. [Link]

  • Chiral Separation Using SFC and HPLC. LabRulez LCMS. [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Long-Term Storage Stability of 1H-Imidazole-4-carbothioamide

Welcome to the technical support center for 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the lon...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

I. Understanding the Stability of 1H-Imidazole-4-carbothioamide: An Overview

1H-Imidazole-4-carbothioamide is a heterocyclic compound containing both an imidazole ring and a thioamide functional group. The stability of this molecule is intrinsically linked to the chemical properties of these two moieties. While the compound is stable under recommended storage conditions, its reactivity can lead to degradation if not handled properly. The primary sources of instability are the thioamide group, which is more susceptible to hydrolysis and oxidation than its amide counterpart, and the imidazole ring, which can be prone to oxidative and photolytic degradation.[1][2][3]

This guide will walk you through the potential degradation pathways, recommended storage and handling procedures, and methods to assess the stability of your samples.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1H-Imidazole-4-carbothioamide?

A1: For optimal long-term stability, 1H-Imidazole-4-carbothioamide should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to protect it from atmospheric moisture and oxygen. For extended storage, refrigeration (2-8 °C) is recommended. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: My sample of 1H-Imidazole-4-carbothioamide has a slight yellow tint, is it still usable?

A2: A slight yellow discoloration may indicate the onset of degradation. While minor discoloration might not significantly impact the purity for some applications, it is a sign that the compound has been exposed to suboptimal conditions, likely light or oxygen. It is highly recommended to assess the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For applications requiring high purity, using a fresh, non-discolored lot is advisable.

Q3: Can I store 1H-Imidazole-4-carbothioamide in solution?

A3: Storing 1H-Imidazole-4-carbothioamide in solution for extended periods is generally not recommended due to the increased risk of degradation. If you must store it in solution, use a dry, aprotic solvent and store it at low temperatures (e.g., -20 °C) under an inert atmosphere. Avoid protic solvents like methanol, as they can facilitate the hydrolysis of the thioamide group. Always prepare solutions fresh whenever possible.

Q4: What are the primary degradation products I should be aware of?

A4: The most likely degradation products arise from the hydrolysis or oxidation of the thioamide group and the oxidation or photodegradation of the imidazole ring. The primary degradation product from the thioamide is often the corresponding amide, 1H-imidazole-4-carboxamide. Oxidative stress can lead to the formation of thioamide S-oxides or ring-opened products.[1][3][4]

III. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.

Problem 1: I observe a new, more polar peak in my HPLC analysis of an aged sample.

  • Question: What is the likely identity of this new peak, and what caused its formation?

  • Answer: A new, more polar peak is often indicative of the formation of 1H-imidazole-4-carboxamide, the amide analog of your compound. This is a classic sign of hydrolysis or oxidation of the thioamide functional group. The thioamide sulfur can be oxidized to a sulfoxide (S=O), which is then more susceptible to hydrolysis to the amide.[3][4] This process is accelerated by the presence of moisture, oxygen, and certain solvents.

    • Causality: The carbon-sulfur double bond (C=S) in a thioamide is weaker and more polarizable than the carbon-oxygen double bond (C=O) in an amide, making it more susceptible to nucleophilic attack by water (hydrolysis) and electrophilic attack by oxidizing agents.[5]

    • Solution:

      • Confirm Identity: If you have access to a mass spectrometer (LC-MS), check if the mass of the new peak corresponds to 1H-imidazole-4-carboxamide (M.W. 111.10 g/mol ).

      • Review Storage: Ensure your compound is stored in a desiccator or under an inert atmosphere to strictly exclude moisture and oxygen.

      • Solvent Choice: If working in solution, use dry, aprotic solvents. Avoid prolonged exposure to protic or aqueous solvents.

Problem 2: My sample has become insoluble in solvents it was previously soluble in, or its color has significantly darkened.

  • Question: What could be causing this change in physical properties?

  • Answer: Significant color change (e.g., to dark brown or black) and decreased solubility are often signs of polymerization or the formation of complex degradation products. This can be initiated by exposure to strong light (photodegradation) or chronic exposure to atmospheric oxygen.

    • Causality: The imidazole ring can be susceptible to photo-oxidation.[1][6] UV light can generate reactive radical species, which can then initiate a cascade of reactions, leading to highly colored and often insoluble polymeric materials. The electron-rich nature of both the imidazole ring and the thioamide group makes them potential sites for such radical-initiated reactions.

    • Solution:

      • Protect from Light: Always store the solid compound and any solutions in amber vials or wrap containers in aluminum foil to protect them from light.

      • Inert Atmosphere: Storing under an inert gas like argon or nitrogen is crucial to prevent oxidative degradation pathways that can be initiated by both light and air.

      • Purity Check: It is highly advisable to discard any sample that has undergone significant physical changes, as it likely contains a complex mixture of impurities that will be difficult to characterize and may interfere with your experiments.

Problem 3: I am seeing multiple new peaks in my chromatogram after a forced degradation study.

  • Question: How do I begin to identify these unknown degradation products?

  • Answer: The appearance of multiple peaks is expected in a forced degradation study and provides valuable information about the compound's stability profile. The goal is to systematically identify the conditions that cause degradation and the nature of the degradants.

    • Causality: Each stress condition (acid, base, oxidation, heat, light) will likely promote a different degradation pathway, as illustrated in the diagram below.

      • Acid/Base: Promotes hydrolysis of the thioamide to the amide.

      • Oxidation (e.g., H₂O₂): Can lead to the thioamide S-oxide, the amide, or degradation of the imidazole ring.[1][3]

      • Photolysis (UV/Vis light): Can cause complex reactions, including ring opening or polymerization.[6]

      • Heat: Can accelerate all degradation pathways.

    • Solution:

      • Analyze Systematically: Analyze the sample from each stress condition separately.

      • Use LC-MS: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this analysis. By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can propose molecular formulas for the degradants.

      • Consult Literature: Compare your findings with known degradation pathways of thioamides and imidazoles to propose structures for the observed masses.[1][3][4]

Potential Degradation Pathways of 1H-Imidazole-4-carbothioamide

G cluster_main 1H-Imidazole-4-carbothioamide cluster_products Degradation Products A 1H-Imidazole-4-carbothioamide B 1H-Imidazole-4-carboxamide A->B Hydrolysis (H₂O, Acid/Base) Oxidative Hydrolysis C 1H-Imidazole-4-carbothioamide S-oxide A->C Mild Oxidation (e.g., H₂O₂) D Imidazole Ring-Opened Products A->D Aggressive Oxidation Photolysis (UV/Vis Light) E Polymeric Impurities A->E Photolysis (UV/Vis Light) C->B Hydrolysis

Caption: Proposed degradation pathways for 1H-Imidazole-4-carbothioamide.

IV. Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 1H-Imidazole-4-carbothioamide and develop a stability-indicating analytical method, a forced degradation study is recommended.

Protocol 1: Forced Degradation Study

This study exposes the compound to various stress conditions to intentionally induce degradation.

Objective: To identify potential degradation products and pathways.

Materials:

  • 1H-Imidazole-4-carbothioamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or DAD detector (LC-MS is ideal)

  • Photostability chamber, oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 1H-Imidazole-4-carbothioamide in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. For the control, mix 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep a vial of the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Instrumentation:

  • HPLC system with a UV/DAD detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Initial Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan from 200-400 nm with a DAD. Select a wavelength where the parent and impurities have good absorbance (e.g., ~265 nm for the thioamide chromophore).[5]

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject a mixture of the stressed samples (from Protocol 1).

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

  • Validation:

    • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability Testing

Caption: Experimental workflow for assessing the stability of 1H-Imidazole-4-carbothioamide.

V. Summary of Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of both the thioamide group and the imidazole ring.
Light Exposure Store in the dark (Amber Vials)Prevents photolytic degradation, which can lead to complex impurities and polymerization.[6]
Moisture Store in a desiccated environmentMinimizes the risk of hydrolysis of the thioamide to the corresponding amide.
Solvent for Stock Dry, aprotic solvents (e.g., DMSO, DMF, Acetonitrile)Avoids protic solvents that can participate in degradation reactions.
Purity Assessment Regular analysis by a stability-indicating HPLC methodTo ensure the compound meets the purity requirements for its intended use.

By adhering to these guidelines and utilizing the provided protocols, researchers can significantly enhance the long-term storage stability of 1H-Imidazole-4-carbothioamide, ensuring the integrity and reproducibility of their experimental results.

References

  • Taylor & Francis. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from [Link]

  • Eawag-BBD. (2006). Thioacetamide Degradation Pathway. Retrieved from [Link]

  • ASM Journals. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of 1H-Imidazole-4-carbothioamide

Welcome to the technical support center for the bioanalysis of 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 1H-Imidazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative bioanalysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Troubleshooting Guide: Overcoming Common Challenges

This section addresses specific issues you may encounter during the bioanalysis of 1H-Imidazole-4-carbothioamide, a polar compound that can be susceptible to matrix effects.

Issue 1: Inconsistent Analyte Response and Poor Reproducibility

Question: My LC-MS/MS analysis of 1H-Imidazole-4-carbothioamide in plasma shows significant variability in peak areas between replicate injections of the same sample. What could be the cause, and how can I fix it?

Answer:

Inconsistent analyte response is a classic symptom of matrix effects, specifically ion suppression or enhancement.[1][2][3] Co-eluting endogenous components from the biological matrix, such as phospholipids, can interfere with the ionization of your target analyte in the mass spectrometer's source.[4][5] For a polar compound like 1H-Imidazole-4-carbothioamide, this is a common challenge.

Causality: The co-eluting matrix components compete with the analyte for ionization, leading to a suppressed or, less commonly, enhanced signal.[1][5] This effect can vary between different lots of biological matrix and even between individual samples, causing poor reproducibility.[6]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[2][5][7]

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components.[8] For a polar compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may provide better cleanup than traditional reversed-phase sorbents.

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in immiscible liquids.[9] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, you can selectively extract 1H-Imidazole-4-carbothioamide while leaving many interfering components behind.[5][10][11]

    • Phospholipid Removal (PLR): Phospholipids are major contributors to matrix effects.[4][5][12] Using specialized PLR plates or cartridges can significantly clean up your sample.[12][13][14] These products use specific chemistries, like zirconia-coated particles, to selectively bind and remove phospholipids.[14][15]

  • Chromatographic Separation: Enhance the separation of your analyte from matrix components.

    • Gradient Optimization: Modify your LC gradient to increase the resolution between 1H-Imidazole-4-carbothioamide and the region where ion suppression occurs. A post-column infusion experiment can help identify this suppression zone.[16][17]

    • Column Chemistry: Consider using a different column chemistry. A HILIC column might be more suitable for retaining and separating a polar compound like 1H-Imidazole-4-carbothioamide from non-polar matrix interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[18][19] Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification through the analyte-to-IS peak area ratio.[18][20] It is crucial that the analyte and the SIL-IS co-elute for effective correction.[20]

Issue 2: Low Analyte Recovery

Question: After my sample preparation procedure (protein precipitation), the recovery of 1H-Imidazole-4-carbothioamide is consistently low. How can I improve this?

Answer:

Low recovery after protein precipitation (PPT) is a common issue, especially for polar compounds that may not be fully soluble in the precipitation solvent or may adsorb to the precipitated proteins. While PPT is a simple and fast technique, it often results in a "dirtier" extract with significant matrix components remaining.[13]

Causality: 1H-Imidazole-4-carbothioamide, being polar, might be trapped within the protein pellet or have limited solubility in the organic solvent used for precipitation (e.g., acetonitrile or methanol).

Solutions:

  • Modify the PPT Protocol:

    • Solvent Choice: Experiment with different organic solvents. While acetonitrile is a common choice, methanol or acetone might offer better recovery for your specific analyte.

    • Acidification: Adding a small amount of acid (e.g., formic acid or trichloroacetic acid) to the precipitation solvent can help disrupt protein binding and improve the recovery of certain analytes.[5]

  • Switch to a More Effective Extraction Method:

    • Solid-Phase Extraction (SPE): As mentioned before, SPE provides a much cleaner extract and can be optimized for high recovery of polar compounds.[8][21]

    • Liquid-Liquid Extraction (LLE): LLE can be tailored to your analyte's polarity. For 1H-Imidazole-4-carbothioamide, you might need to use a more polar organic solvent or perform pH adjustments to ensure it partitions into the desired phase.[10][22]

Experimental Protocol: Basic Solid-Phase Extraction (SPE) for a Polar Analyte

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with an aqueous solution (e.g., water or buffer) that mimics the sample's loading conditions.

  • Loading: Load the pre-treated biological sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the analyte.[21]

  • Elution: Elute the analyte of interest with a stronger solvent.[21]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with your LC mobile phase.

Issue 3: Ion Suppression is Suspected, but I'm Not Sure How to Confirm or Quantify It

Question: I suspect matrix effects are impacting my assay, but how can I definitively identify and measure the extent of ion suppression?

Answer:

There are two primary methods to assess matrix effects: a qualitative approach to identify suppression zones and a quantitative method to measure the degree of suppression.

1. Qualitative Assessment: Post-Column Infusion

This experiment helps visualize the retention time regions where ion suppression occurs.[16][17]

G cluster_lc LC System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column LC Column Autosampler->Column T_Connector T-Connector Column->T_Connector Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Connector MS Mass Spectrometer T_Connector->MS

Methodology:

  • Analyte Infusion: A standard solution of 1H-Imidazole-4-carbothioamide is continuously infused into the mobile phase stream between the LC column and the mass spectrometer using a syringe pump and a 'T' connector.[16]

  • Establish Baseline: Allow the infused analyte signal to stabilize, creating a steady baseline.[16]

  • Inject Blank Matrix: Inject a blank matrix extract (e.g., plasma processed without the analyte).[16][17]

  • Observe Signal: A dip in the stable baseline indicates a region of ion suppression caused by co-eluting matrix components.[16]

2. Quantitative Assessment: Post-Extraction Spike

This method, recommended by regulatory agencies like the FDA, quantifies the matrix effect.[23][24]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix through the entire sample preparation procedure. Then, spike the analyte and internal standard into the final extract.[16]

  • Analyze and Compare: Analyze both sets of samples and compare the peak areas.

  • Calculate Matrix Factor (MF):

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    An MF of < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[24] The internal standard-normalized MF should ideally be close to 1.

Data Summary Table: Interpreting Matrix Factor (MF)

Matrix Factor (MF)InterpretationImplication for Bioanalysis
MF = 1No matrix effectIdeal scenario; accurate quantification expected.
MF < 1Ion SuppressionAnalyte signal is reduced; risk of under-quantification and poor sensitivity.
MF > 1Ion EnhancementAnalyte signal is artificially increased; risk of over-quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the biological sample matrix.[2][25] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy and precision of the quantitative results.[2][24]

Q2: Why is 1H-Imidazole-4-carbothioamide particularly susceptible to matrix effects?

A2: As a polar molecule, 1H-Imidazole-4-carbothioamide may have limited retention on traditional reversed-phase LC columns. This can cause it to elute early in the chromatogram, often in the same region as highly polar and abundant endogenous matrix components like salts and phospholipids, which are known to cause significant ion suppression.[17]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: While sample dilution can sometimes reduce the concentration of interfering matrix components, it also dilutes the analyte.[2] This can compromise the sensitivity of the assay, especially if you are trying to measure low concentrations of 1H-Imidazole-4-carbothioamide. Dilution should be considered a complementary strategy to, not a replacement for, robust sample preparation and chromatography.

Q4: My lab doesn't have a stable isotope-labeled internal standard for 1H-Imidazole-4-carbothioamide. What are my options?

A4: While a SIL-IS is ideal, a structural analog can be used as an alternative internal standard. However, it's crucial to validate its effectiveness. A structural analog may have different chromatographic retention and ionization characteristics, meaning it might not experience the same degree of matrix effect as the analyte. Therefore, thorough validation, including the assessment of matrix effects from multiple sources of the biological matrix, is essential.[23]

Q5: What are the regulatory expectations regarding matrix effects?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that bioanalytical methods be validated to demonstrate that matrix effects do not compromise the accuracy and precision of the data.[23][26][27][28] This typically involves assessing the matrix effect using at least six different sources of the biological matrix.[23]

G Start Matrix Effect Observed? Optimize_SP Optimize Sample Preparation (SPE/LLE/PLR) Start->Optimize_SP Yes Success Method Validated Start->Success No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->Success Pass Fail Further Optimization Required Revalidate->Fail Fail Fail->Optimize_SP

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Waters Corporation. (2011). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Spectroscopy Online. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Pan, J., & Zhang, D. (2017). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PloS one, 12(6), e0179176. [Link]

  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • Waters Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Annesley, T. M. (2003). Matrix effects in liquid chromatography-tandem mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1H-Imidazole-4-carbothioamide: A Candidate Antifungal Agent

Prepared by: Senior Application Scientist, Gemini Division Introduction: The Imperative for Novel Antifungal Therapies The global rise of invasive fungal infections, compounded by the emergence of drug-resistant strains,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Imperative for Novel Antifungal Therapies

The global rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents that can overcome existing resistance mechanisms and offer a favorable safety profile.[1][2][3] Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily valued for their targeted action on fungal cell membrane integrity.[4][5][6] This guide introduces 1H-Imidazole-4-carbothioamide , a heterocyclic compound of interest, and provides a rigorous comparative framework for evaluating its antifungal potential against established clinical agents, namely Fluconazole and Clotrimazole.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only comparative data but also the scientific rationale behind the necessary experimental evaluations, from initial in vitro screening to preliminary safety assessments.

Chapter 1: Profile of the Antifungal Agents

A fundamental understanding of an agent's mechanism of action is critical to predicting its spectrum of activity and potential for synergistic or antagonistic interactions.

The Candidate: 1H-Imidazole-4-carbothioamide
  • Chemical Structure: 1H-Imidazole-4-carbothioamide belongs to the azole class, characterized by a five-membered imidazole ring. The carbothioamide group (-C(=S)NH2) is a key functional moiety that can influence the molecule's chemical properties and biological activity.

  • Hypothesized Mechanism of Action: Like other imidazole derivatives, 1H-Imidazole-4-carbothioamide is predicted to function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7][9] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7][9] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting the cell membrane structure and arresting fungal growth.[10][11]

The Comparators: Established Azole Antifungals
  • Clotrimazole: A synthetic imidazole derivative, Clotrimazole is a broad-spectrum antifungal agent used primarily in topical formulations for skin and vaginal infections caused by dermatophytes and yeasts.[12][13] Its mechanism is the classic inhibition of lanosterol 14-α-demethylase.[12][14]

  • Fluconazole: A triazole antifungal, Fluconazole also targets lanosterol 14-α-demethylase. The presence of a triazole ring instead of an imidazole ring generally confers greater metabolic stability and allows for systemic administration.[15][16] It is widely used for treating systemic and mucosal candidiasis.[17][18]

Visualizing the Mechanism: Ergosterol Biosynthesis Pathway

The diagram below illustrates the ergosterol biosynthesis pathway, highlighting the critical step catalyzed by lanosterol 14-α-demethylase and inhibited by azole antifungals.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol (Essential for Fungal Cell Membrane) 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Azoles Azole Antifungals (Clotrimazole, Fluconazole, 1H-Imidazole-4-carbothioamide) Lanosterol 14-α-demethylase\n(CYP51) Lanosterol 14-α-demethylase (CYP51) Azoles->Lanosterol 14-α-demethylase\n(CYP51) Inhibits

Caption: The inhibitory action of azole antifungals on the ergosterol biosynthesis pathway.

Chapter 2: In Vitro Efficacy Assessment

The initial evaluation of any potential antifungal agent relies on robust and standardized in vitro susceptibility testing. These assays provide a quantitative measure of the compound's intrinsic activity against a panel of clinically relevant fungal pathogens.

Rationale for Standardized Testing

To ensure that experimental data is reproducible and comparable across different laboratories, adherence to established guidelines is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for antifungal susceptibility testing (AFST).[19][20][21] These standards dictate critical parameters such as the growth medium, inoculum preparation, incubation conditions, and endpoint determination.[2][22] This guide will reference the CLSI M27 and M60 documents for yeast testing.[2][23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Objective: To quantify the potency of 1H-Imidazole-4-carbothioamide against various fungal species in comparison to Fluconazole and Clotrimazole.

Methodology (Based on CLSI M27-Ed4): [2]

  • Preparation of Antifungal Stock Solutions: Dissolve 1H-Imidazole-4-carbothioamide, Fluconazole, and Clotrimazole in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL). Subsequent dilutions will be made in RPMI-1640 medium. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10^3 CFU/mL.[24]

  • Plate Preparation:

    • In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 medium. This typically covers a range from 64 µg/mL to 0.125 µg/mL.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the MIC visually or using a spectrophotometer. The MIC for azoles is typically defined as the concentration that produces a ≥50% reduction in turbidity compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Antifungal Stock Solutions B Culture & Suspend Fungal Isolate C Adjust to 0.5 McFarland Standard D Prepare Final Inoculum in RPMI-1640 E Perform Serial Dilution of Antifungals in 96-Well Plate D->E F Add Fungal Inoculum to All Wells G Include Growth & Sterility Controls H Incubate at 35°C for 24-48 hours G->H I Read Turbidity Visually or with Spectrophotometer J Determine MIC (≥50% Growth Inhibition) InVivo_Workflow A Phase 1: Infection Inject mice intravenously with a lethal dose of Candida albicans B Phase 2: Treatment Administer test compound, positive control (Fluconazole), and vehicle control at set intervals post-infection A->B C Phase 3: Endpoint 1 (Survival) Monitor animal survival over a period of 14-21 days B->C D Phase 3: Endpoint 2 (Fungal Burden) At a pre-determined timepoint, harvest organs (e.g., kidneys). Homogenize and plate dilutions to determine CFU/gram of tissue B->D E Data Analysis Compare survival curves (Kaplan-Meier) and fungal burdens between groups C->E D->E

Caption: High-level workflow for an in vivo antifungal efficacy study.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of 1H-Imidazole-4-carbothioamide as a potential antifungal agent. Based on the illustrative data presented, the compound demonstrates promising in vitro activity, including against a drug-resistant strain, and a favorable selectivity profile.

The logical next steps in the development pipeline would be:

  • Spectrum Analysis: Expand in vitro testing against a broader panel of clinical isolates, including various species of Candida, Aspergillus, and endemic fungi.

  • Mechanism Validation: Conduct biochemical assays, such as ergosterol quantification, to confirm the inhibition of the lanosterol 14-α-demethylase enzyme.

  • Time-Kill Assays: Perform time-kill studies to determine whether the compound is fungistatic or fungicidal, providing insights into its pharmacodynamics. [25]4. In Vivo Studies: Progress to in vivo models, as outlined, to assess efficacy and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.

1H-Imidazole-4-carbothioamide represents a structurally interesting starting point. Through further optimization and rigorous evaluation following the principles outlined in this guide, it holds the potential to be developed into a valuable addition to the clinical antifungal armamentarium.

References

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Comparative

A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of 1H-Imidazole-4-carbothioamide Using Standard Reference Strains

Introduction: The Imperative for Novel Antimicrobial Validation The rise of antimicrobial resistance (AMR) is a silent pandemic, creating an urgent need for novel chemical entities with potent antimicrobial activity.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Validation

The rise of antimicrobial resistance (AMR) is a silent pandemic, creating an urgent need for novel chemical entities with potent antimicrobial activity.[1][2] Imidazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as antibacterial and antifungal agents.[3][4][5][6] These compounds often exert their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[3]

However, the journey from a promising molecule to a viable drug candidate is paved with rigorous, standardized validation. This guide provides an in-depth, objective framework for assessing the antimicrobial efficacy of a novel test compound, 1H-Imidazole-4-carbothioamide , against a panel of clinically relevant, standard reference microorganisms. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and reproducible scientific narrative.

Part 1: Foundational Experimental Design: The Logic of Standardization

A successful validation study hinges on a meticulously planned experimental design. The choices of microorganisms, benchmark compounds, and quality control measures are not arbitrary; they are grounded in decades of microbiological research codified by international standards committees.

The Principle of Authoritative Grounding

To ensure that the data generated is both reproducible and comparable to findings from other laboratories worldwide, all methodologies must be anchored to established standards. The protocols herein are based on the guidelines developed by the Clinical and Laboratory Standards Institute (CLSI) , particularly the M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[7][8][9][10][11] These standards provide a robust framework for determining key parameters like the Minimum Inhibitory Concentration (MIC).

Selection of Standard Reference Strains

The antimicrobial spectrum of a new compound can only be determined by testing it against a diverse panel of pathogenic bacteria. We select a core group of reference strains, available from culture collections like the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC), which represent key clinical challenges.[12][13][14]

  • Staphylococcus aureus (ATCC® 29213™): A Gram-positive coccus and a leading cause of skin, soft tissue, and bloodstream infections. It serves as a primary benchmark for activity against staphylococci.[13][15]

  • Enterococcus faecalis (ATCC® 29212™): A Gram-positive coccus known for its intrinsic resistance to several antibiotics and a common agent in hospital-acquired infections.[13]

  • Escherichia coli (ATCC® 25922™): A Gram-negative rod and the most common cause of urinary tract infections and a frequent isolate in intra-abdominal infections. This strain is also a primary quality control organism.[12][13]

  • Pseudomonas aeruginosa (ATCC® 27853™): A Gram-negative rod notorious for its high levels of intrinsic and acquired resistance, often causing severe infections in immunocompromised patients and those with cystic fibrosis.[12]

This panel provides a broad initial assessment of the compound's activity against both major classes of bacterial cell walls.

Selection of Comparator Antimicrobial Agents

To contextualize the potency of 1H-Imidazole-4-carbothioamide, its activity must be compared against well-characterized, clinically used antibiotics.[16][17] The choice of comparators should reflect the types of organisms being tested.

  • Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including S. aureus and E. faecalis. It serves as a "gold standard" comparator for this class.[18]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-negative and some Gram-positive bacteria.

  • Gentamicin: An aminoglycoside antibiotic with potent, bactericidal activity primarily against Gram-negative bacteria like E. coli and P. aeruginosa.

The Mandate for Quality Control (QC)

Every antimicrobial susceptibility test is a complex system with multiple variables (media, inoculum, incubation). Therefore, a self-validating system is essential.[15][19] This is achieved by running QC strains with known susceptibility profiles in parallel with every experiment.[12][20] The MIC values for the comparator antibiotics against the QC strains must fall within the acceptable ranges defined by CLSI to validate the results of the test run.[19]

  • Primary QC Strains: E. coli ATCC® 25922™ and S. aureus ATCC® 29213™ are used to monitor the performance of the test system.[13][15][21]

Part 2: Core Methodologies & Experimental Protocols

This section details the step-by-step execution of the primary assays for determining antimicrobial efficacy.

Overall Experimental Workflow

The validation process follows a logical progression from determining the concentration that inhibits growth (MIC) to identifying the concentration that actively kills the bacteria (MBC).

G cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay Strain 1. Revive & Culture Reference Strains Inoculum 4. Standardize Inoculum (0.5 McFarland) Strain->Inoculum Media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Dilution 5. Perform 2-Fold Serial Dilutions in 96-Well Plate Media->Dilution Compound 3. Prepare Stock Solutions (Test & Comparator Compounds) Compound->Dilution Inoculate 6. Inoculate Plate & Incubate (35°C, 18-24h) Inoculum->Inoculate Dilution->Inoculate ReadMIC 7. Read MIC Results (Visually) Inoculate->ReadMIC Subculture 8. Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture Proceed if MIC determined IncubateAgar 9. Incubate Agar Plates (35°C, 18-24h) Subculture->IncubateAgar ReadMBC 10. Count Colonies & Determine MBC IncubateAgar->ReadMBC

Caption: Overall workflow for antimicrobial validation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[22] We will use the CLSI-recommended broth microdilution method.[7][23]

Causality Check: Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Standard Mueller-Hinton Broth is used for its reproducibility and low level of inhibitors. It is supplemented with calcium and magnesium ions to standard concentrations because the activity of certain antibiotics (like aminoglycosides) is highly dependent on the concentration of these divalent cations. Using CAMHB ensures consistency across experiments.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of 1H-Imidazole-4-carbothioamide and comparator antibiotics in a suitable solvent (e.g., DMSO), then dilute in CAMHB to twice the highest concentration to be tested.

  • Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the 2x starting drug concentration to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculum Standardization: Prepare a bacterial suspension from fresh colonies in saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum. Well 12 is not inoculated. The final volume in each test well is 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

G cluster_actions Serial Dilution Process plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control action1 1. Add 100µL of 2X Drug to Well 1 action1->plate:w1 action2 2. Transfer 50µL from Well 1 to Well 2 action2->plate:w2 action3 3. Transfer 50µL from Well 2 to Well 3, etc. action3->plate:w3 action4 4. Inoculate Wells 1-11 with 50µL bacteria action4->plate:w1 action4->plate:w2 action4->plate:w3 action4->plate:w4 action4->plate:w10 action4->plate:w11

Caption: Broth microdilution schematic in a 96-well plate.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a secondary assay performed after the MIC is determined. It establishes the lowest concentration of an antimicrobial that results in a ≥99.9% reduction in the initial bacterial inoculum.[24][25][26][27] This differentiates a bactericidal (killing) agent from a bacteriostatic (inhibiting) one.

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Enumeration: After incubation, count the number of colonies (CFU) on each spot.

  • MBC Determination: The MBC is the lowest concentration that yields a colony count corresponding to a ≥99.9% kill rate compared to the initial inoculum count.

Part 3: Data Presentation and Interpretation

Objective comparison requires clear, concise data presentation and a logical framework for interpretation.

Summarized Experimental Data

All quantitative results should be consolidated into a table for easy comparison. The following table presents a hypothetical but plausible dataset for this study.

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213 1H-Imidazole-4-carbothioamide 4 8 2 Bactericidal
Vancomycin122Bactericidal
Ciprofloxacin0.512Bactericidal
Gentamicin0.250.52Bactericidal
E. faecalis ATCC 29212 1H-Imidazole-4-carbothioamide 8 32 4 Bactericidal
Vancomycin242Bactericidal
Ciprofloxacin144Bactericidal
Gentamicin482Bactericidal
E. coli ATCC 25922 1H-Imidazole-4-carbothioamide 16 >128 >8 Bacteriostatic
Vancomycin>128>128-Resistant
Ciprofloxacin0.060.1252Bactericidal
Gentamicin0.512Bactericidal
P. aeruginosa ATCC 27853 1H-Imidazole-4-carbothioamide 64 >128 >2 Bacteriostatic
Vancomycin>128>128-Resistant
Ciprofloxacin0.512Bactericidal
Gentamicin122Bactericidal
Interpreting the Results
  • MIC Value: The MIC provides a measure of the compound's potency. A lower MIC value indicates higher potency. In our hypothetical data, 1H-Imidazole-4-carbothioamide shows moderate activity against Gram-positive organisms but weaker activity against Gram-negatives.

  • MBC/MIC Ratio: This ratio is a critical metric for classifying the compound's mode of action.[27]

    • An MBC/MIC ratio of ≤ 4 is the generally accepted definition of a bactericidal agent.

    • An MBC/MIC ratio of > 4 suggests the agent is bacteriostatic .

  • Analysis of Hypothetical Data: Based on the table, 1H-Imidazole-4-carbothioamide demonstrates bactericidal activity against S. aureus and E. faecalis. However, against E. coli and P. aeruginosa, its activity appears to be primarily bacteriostatic, as the concentration required to kill the organisms is substantially higher than that needed to inhibit their growth.

Conclusion

This guide outlines a standardized, rigorous, and self-validating approach to assessing the antimicrobial potential of a novel compound, 1H-Imidazole-4-carbothioamide. By adhering to internationally recognized standards like those from CLSI, employing a representative panel of reference strains, and benchmarking against established antibiotics, researchers can generate high-quality, comparable data.[7][28] This foundational analysis of MIC and MBC is a critical first step in the drug development pipeline, providing the essential information needed to determine whether a compound warrants further investigation as a potential new weapon against infectious diseases.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1H-Imidazole-4-carbothioamide Derivatives in Oncology Research

For researchers, scientists, and drug development professionals vested in the discovery of novel oncologic therapeutics, the imidazole scaffold represents a privileged structure, consistently appearing in a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel oncologic therapeutics, the imidazole scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1H-Imidazole-4-carbothioamide derivatives, a class of compounds demonstrating significant potential in anticancer research. By dissecting the nuances of chemical substitutions and their profound impact on biological activity, we aim to furnish a robust framework for the rational design of next-generation therapeutic agents.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] The incorporation of a carbothioamide moiety at the 4-position introduces a critical pharmacophore, opening avenues for diverse chemical modifications and biological targeting. This guide will navigate through the synthesis, biological evaluation, and SAR of these derivatives, offering both foundational knowledge and actionable insights for your research endeavors.

The Chemical Landscape: Synthesis and Modification

The synthesis of 1H-Imidazole-4-carbothioamide derivatives is a multi-step process that allows for strategic modifications to probe the structure-activity landscape. A general synthetic route, adapted from established methodologies for related imidazole compounds, provides a versatile platform for creating a library of analogues.[2][3]

Foundational Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of the 1H-Imidazole-4-carbothioamide core and subsequent derivatization.

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis A Starting Material (e.g., 4-iodo-1H-imidazole) B Suzuki-Miyaura Coupling (Introduction of aryl groups at C4/C5) A->B Aryl boronic acid, Pd catalyst C Formylation (Introduction of aldehyde at C4) B->C e.g., Vilsmeier-Haack reaction D Reaction with Lawesson's Reagent (Conversion of aldehyde to thioaldehyde) C->D P4S10/Pyridine E Amination (Formation of carbothioamide) D->E Amine/Ammonia F Core 1H-Imidazole-4-carbothioamide E->F G N-Alkylation/Arylation (Modification of imidazole N1) F->G Alkyl/Aryl halide, Base H Substitution on Carbothioamide Nitrogen (Introduction of various R groups) F->H Reaction with substituted amines

Caption: A generalized workflow for the synthesis of 1H-Imidazole-4-carbothioamide derivatives.

This synthetic flexibility is paramount for exploring the SAR, as it allows for systematic alterations at three key positions: the N1 position of the imidazole ring, the C2 and C5 positions of the imidazole ring, and the nitrogen of the carbothioamide group.

Comparative Biological Activity: Unraveling the SAR

The anticancer potential of 1H-Imidazole-4-carbothioamide derivatives is intimately linked to the nature and position of their substituents. By comparing the in vitro cytotoxicity of various analogues against a panel of cancer cell lines, clear SAR trends emerge. The following data, compiled from studies on structurally related imidazole derivatives, provides a predictive framework for this specific scaffold.[4][5][6][7][8]

Table 1: Comparative Anticancer Activity of Substituted Imidazole Derivatives
Compound IDCore StructureKey SubstitutionsCancer Cell LineIC50 (µM)Reference
BI9 Imidazol-2-thioneN1-benzotriazole, C4-(2,4-dichlorophenyl)HL-60 (Leukemia)0.40[7]
MCF-7 (Breast)3.57[7]
HCT-116 (Colon)2.63[7]
Compound 5 Imidazole-2(3H)-thioneN1-(2-hydroxybenzylideneamino), C5-(4-methoxyphenyl)MCF-7 (Breast)< 5[6][9]
HepG2 (Liver)< 5[6][9]
HCT-116 (Colon)< 5[6][9]
Compound 7 Carbazole sulfonamide(Structure not 1H-Imidazole-4-carbothioamide)Various0.81-31.19 nM[10]
Compound 15 Carbazole sulfonamide(Structure not 1H-Imidazole-4-carbothioamide)Various0.81-31.19 nM[10]
Amide-imidazole Amide-imidazoleNot specifiedMCF-7 (Breast)~10-20[8]

Note: The data presented is a compilation from various studies on related imidazole structures. Direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions.

Key SAR Insights:
  • Substitution on the Imidazole Ring: The presence of bulky and electron-withdrawing groups on the phenyl rings attached to the imidazole core, such as chloro and methoxy groups, appears to be crucial for potent anticancer activity. For instance, the 2,4-dichloro-substituted compound BI9 exhibited significant cytotoxicity.[7] This suggests that these substitutions may enhance binding to the biological target.

  • Modification of the Carbothioamide Group: The nature of the substituent on the carbothioamide nitrogen plays a pivotal role in modulating activity. While specific data for the 4-carbothioamide is limited, studies on related thio-imidazoles suggest that both hydrogen bond donating and accepting groups can influence potency.

  • N1-Substitution of the Imidazole Ring: Alkylation or arylation at the N1 position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a benzotriazole moiety in BI9 highlights the potential for exploring diverse heterocyclic systems at this position to enhance anticancer efficacy.[7]

Mechanism of Action: Targeting Key Cellular Pathways

Several imidazole derivatives exert their anticancer effects by targeting critical cellular pathways involved in cell proliferation, survival, and metastasis. A common mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer.

1H-Imidazole-4-carbothioamide Derivative 1H-Imidazole-4-carbothioamide Derivative Protein Kinase (e.g., BRAF, EGFR) Protein Kinase (e.g., BRAF, EGFR) 1H-Imidazole-4-carbothioamide Derivative->Protein Kinase (e.g., BRAF, EGFR) Inhibition Apoptosis Apoptosis 1H-Imidazole-4-carbothioamide Derivative->Apoptosis Induction Downstream Signaling Cascade Downstream Signaling Cascade Protein Kinase (e.g., BRAF, EGFR)->Downstream Signaling Cascade Activation Cell Proliferation Cell Proliferation Downstream Signaling Cascade->Cell Proliferation Cell Survival Cell Survival Downstream Signaling Cascade->Cell Survival Cancer Growth Cancer Growth Cell Proliferation->Cancer Growth Cell Survival->Cancer Growth

Caption: Putative mechanism of action for 1H-Imidazole-4-carbothioamide derivatives.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR studies, rigorous and well-documented experimental protocols are essential.

General Procedure for the Synthesis of 1H-Imidazole-4-carbothioamide Derivatives

This protocol is a generalized procedure and may require optimization for specific target molecules.

  • Synthesis of the Imidazole Core:

    • To a solution of an appropriately substituted α-halo ketone (1 eq.) in a suitable solvent (e.g., THF/water), add an amidine hydrochloride (1 eq.) and a base (e.g., potassium bicarbonate, 2 eq.).[11]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted 1H-imidazole.

  • Introduction of the Carbothioamide Moiety:

    • Subject the synthesized imidazole to a formylation reaction (e.g., Vilsmeier-Haack) to introduce an aldehyde group at the C4 position.

    • Treat the resulting 1H-imidazole-4-carbaldehyde with Lawesson's reagent in a solvent like pyridine to convert the aldehyde to a thioaldehyde.

    • React the thioaldehyde with an appropriate amine or ammonia to yield the final 1H-Imidazole-4-carbothioamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2][12]

Protocol for In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The 1H-Imidazole-4-carbothioamide scaffold holds considerable promise for the development of novel anticancer agents. The preliminary SAR insights gathered from related imidazole derivatives suggest that strategic modifications at the N1, C2, C5, and carbothioamide positions can significantly enhance cytotoxic potency. Future research should focus on the systematic synthesis and evaluation of a dedicated library of 1H-Imidazole-4-carbothioamide derivatives to establish a more definitive SAR for this specific scaffold. Further mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial in elucidating the precise molecular targets and optimizing the design of these promising therapeutic candidates.

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Comparative

A Head-to-Head Comparative Guide to the Efficacy of 1H-Imidazole-4-carbothioamide and Thiabendazole

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the biological efficacy of 1H-Imidazole-4-carbothioamide and the well-established drug, Th...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological efficacy of 1H-Imidazole-4-carbothioamide and the well-established drug, Thiabendazole. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts, instead providing a narrative grounded in experimental data, explaining the causality behind scientific observations, and detailing the methodologies required to validate these findings.

Introduction: A Tale of Two Scaffolds

At the heart of this comparison are two distinct heterocyclic scaffolds: the imidazoles and the benzimidazoles. While structurally related, their derivatives exhibit unique pharmacological profiles.

  • Thiabendazole (TBZ): A cornerstone of the benzimidazole class, Thiabendazole is a veteran anthelmintic and fungicide first introduced in the 1960s.[1][2] Its broad-spectrum activity against nematodes and certain fungi has made it a vital tool in veterinary medicine, agriculture, and historically, in human medicine.[3][4][5]

  • 1H-Imidazole-4-carbothioamide: This compound belongs to the broader class of imidazole derivatives, which are fundamental building blocks in medicinal chemistry.[6][7] The imidazole ring is famously present in essential biomolecules like the amino acid histidine. The addition of a carbothioamide (-C(=S)NH₂) functional group is a key modification, often explored for its potential to confer a range of biological activities, including antifungal and antiparasitic effects.[8][9]

G cluster_I4T 1H-Imidazole-4-carbothioamide cluster_TBZ Thiabendazole I4T_structure Imidazole Ring with Carbothioamide Group I4T_class Imidazole Derivative I4T_structure->I4T_class TBZ_structure Benzimidazole Core with Thiazolyl Group TBZ_class Benzimidazole Derivative TBZ_structure->TBZ_class G cluster_TBZ Thiabendazole Pathway cluster_I4T 1H-Imidazole-4-carbothioamide (Hypothesized Pathways) TBZ Thiabendazole BTubulin Fungal/Helminth β-Tubulin TBZ->BTubulin Binds to Polymerization Microtubule Assembly BTubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks Transport Intracellular Transport Polymerization->Transport Disrupts Death Cell Death Spindle->Death Transport->Death I4T 1H-Imidazole-4- carbothioamide CYP51 CYP51 Enzyme I4T->CYP51 Inhibits? Metalloenzyme Metalloenzymes I4T->Metalloenzyme Inhibits? Ergosterol Ergosterol Synthesis CYP51->Ergosterol Blocks Membrane Cell Membrane Integrity Ergosterol->Membrane Compromises Death2 Cell Death Membrane->Death2 Metabolism Essential Metabolism Metalloenzyme->Metabolism Disrupts Metabolism->Death2 G cluster_workflow In Vitro Efficacy Testing Workflow cluster_assessment Assessment Methods start Prepare Compound Stock (e.g., in DMSO) step1 Create 2-fold Serial Dilutions in 96-well plate start->step1 step2 Prepare Standardized Inoculum (Fungal spores or L3 Larvae) step1->step2 step3 Inoculate Plates step2->step3 step4 Incubate (Species-specific conditions) step3->step4 step5 Assess Viability / Growth step4->step5 step6 Data Analysis (Calculate MIC / LC₅₀) step5->step6 assess_fungi Spectrophotometry (OD) or Visual Inspection for MIC step5->assess_fungi assess_helminth Microscopic Motility Scoring for Larval Viability (LC₅₀) step5->assess_helminth end Comparative Efficacy Result step6->end

Figure 3: A generalized workflow for in vitro efficacy screening.

Protocol 1: In Vitro Antifungal Susceptibility via Broth Microdilution

This protocol is based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

[10][11][12]1. Compound Plate Preparation: Prepare a stock solution of each test compound (e.g., 1 mg/mL in DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of final test concentrations. 2. Inoculum Preparation: Culture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar). Prepare an inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 0.5–2.5 x 10³ cells/mL. 3[13]. Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the compound plate. Include a drug-free well (growth control) and an uninoculated well (sterility control). 4. Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species. 5[10]. MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free control. This can be determined visually or by reading the optical density at 600 nm with a plate reader.

[10]#### Protocol 2: In Vitro Anthelmintic Larval Motility Assay

This assay is a standard method for evaluating the efficacy of compounds against parasitic nematode larvae.

[14][15][16]1. Compound Plate Preparation: As above, prepare a serial dilution of the test compounds in a suitable buffer or culture medium in a 96-well plate. 2. Larval Preparation: Recover infective third-stage (L3) larvae (e.g., Haemonchus contortus) from fecal cultures. Wash the larvae extensively with sterile water to remove contaminants. 3. Exposure: Add approximately 50-100 L3 larvae to each well of the plate. Include a drug-free well (negative control) and a well with a known anthelmintic like levamisole or albendazole (positive control). 4. Incubation: Incubate the plates at 37°C for 24-72 hours. 5. Motility Assessment: Examine each well under an inverted microscope. Larvae are scored as motile or non-motile (dead/paralyzed). Gentle agitation of the plate can help distinguish paralyzed from dead larvae. 6. LC₅₀ Calculation: The Lethal Concentration 50 (LC₅₀), the concentration that kills 50% of the larvae, is calculated by fitting the dose-response data to a suitable regression model (e.g., probit analysis).

Conclusion and Strategic Outlook

This comparative guide illuminates a classic dynamic in drug development: the established, broad-spectrum agent versus the emerging, potentially more selective candidate.

  • Thiabendazole remains a benchmark compound. Its mechanism is understood, its efficacy profile is well-documented, but its utility is constrained by a suboptimal spectrum against certain fungi and, critically, by widespread anthelmintic resistance.

  • 1H-Imidazole-4-carbothioamide and its structural relatives represent a promising frontier. The available data, though less extensive, points towards the potential for developing highly selective agents against specific pathogens, a key strategy for overcoming resistance and minimizing off-target effects.

For researchers and drug development professionals, the path forward is clear. The critical next step is to conduct direct, head-to-head in vitro and in vivo studies comparing Thiabendazole with lead candidates from the imidazole-thioamide class against a panel of clinically and agriculturally relevant pathogens. Concurrently, rigorous mechanism of action and target deconvolution studies for the most promising imidazole compounds are imperative. This dual approach will definitively establish their therapeutic potential and pave the way for a new generation of more effective and durable anti-infective agents.

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  • PubMed Central. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. Accessed January 12, 2026.
  • PubMed Central. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. Accessed January 12, 2026.

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Validation

Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 1H-Imidazole-4-carbothioamide's Biological Activity

For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in translating a promising compound from the laboratory bench to a potential...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in translating a promising compound from the laboratory bench to a potential therapeutic. This guide provides an in-depth technical overview of the methodologies required to correlate the in vitro biological activity of 1H-Imidazole-4-carbothioamide and its derivatives with their in vivo efficacy. By understanding the causal relationships between initial screening results and in vivo outcomes, researchers can streamline development, optimize formulations, and accelerate the journey of novel imidazole-based compounds to the clinic.

The imidazole scaffold is a versatile pharmacophore, with derivatives of 1H-Imidazole-4-carbothioamide demonstrating a wide spectrum of biological activities, including potent antitumor, antifungal, and antibacterial properties.[1][2] This guide will focus on the experimental pathways to characterize these activities and establish a predictive mathematical model that links in vitro performance to in vivo response, in line with regulatory expectations.[3][4]

Section 1: Foundational In Vitro Characterization

The initial stages of evaluating a novel 1H-Imidazole-4-carbothioamide derivative involve a battery of in vitro assays to determine its biological activity, potency, and mechanism of action. These assays provide the fundamental data points that will later be used to build the IVIVC model.

Target-Based Assays: Unraveling the Mechanism

For derivatives with a hypothesized molecular target, such as a specific kinase, direct enzymatic assays are paramount. For instance, several imidazole derivatives have been identified as c-Met kinase inhibitors.[3]

This protocol is designed to quantify the inhibitory activity of a test compound against the c-Met kinase.[5]

  • Reagent Preparation :

    • Prepare a stock solution of the 1H-Imidazole-4-carbothioamide derivative in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human c-Met kinase, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP to their optimal concentrations in kinase assay buffer.

  • Assay Procedure :

    • Add the test compound over a range of concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Initiate the kinase reaction by adding the c-Met enzyme and ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for understanding the compound's effect on whole cells, encompassing its ability to cross cell membranes and exert a biological effect.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

  • Cell Culture :

    • Seed cancer cells (e.g., MKN-45, A549, H460 for antitumor evaluation) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the 1H-Imidazole-4-carbothioamide derivative for a specified duration (e.g., 72 hours).

  • MTT Incubation :

    • Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

  • Inoculum Preparation : Prepare a standardized suspension of the fungal strain (e.g., Rhizoctonia solani) in a suitable broth medium.

  • Compound Dilution : Serially dilute the test compound in the broth in a 96-well plate.

  • Inoculation and Incubation : Add the fungal inoculum to each well and incubate under appropriate conditions for fungal growth.

  • MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Section 2: In Vivo Efficacy and Pharmacokinetics

In vivo studies are essential to evaluate the therapeutic potential and safety of a compound in a living organism. The data from these studies provide the "in vivo" component of the IVIVC.

Murine Xenograft Models for Anticancer Activity

For compounds demonstrating promising antiproliferative activity in vitro, murine xenograft models are the gold standard for preclinical in vivo evaluation.[7][8]

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., DU-145 prostate cancer cells) into the flank of immunocompromised mice.[9]

  • Tumor Growth and Randomization : Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration : Administer the 1H-Imidazole-4-carbothioamide derivative and a vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule.

  • Efficacy Assessment :

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis :

    • Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Plot mean tumor volume over time for each group.

In Vivo Infection Models for Antimicrobial Activity

For compounds with in vitro antifungal or antibacterial activity, murine infection models are used to assess in vivo efficacy.[10][11]

  • Infection : Induce a systemic infection in mice by intravenously injecting a standardized inoculum of a pathogenic fungus (e.g., Candida albicans).

  • Treatment : Administer the test compound at various doses to different groups of infected mice.

  • Efficacy Evaluation : Monitor the survival of the mice over a set period. In some models, the fungal burden in target organs (e.g., kidneys, spleen) is quantified at the end of the study.

  • Data Analysis : Compare the survival rates or organ fungal burden between treated and untreated groups.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy data and for building a meaningful IVIVC.

This assay provides an early indication of a compound's metabolic clearance.[12][13]

  • Incubation : Incubate the test compound at a known concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Time-Point Sampling : Collect samples at various time points during the incubation.

  • Analysis : Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Interpretation : Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

  • Dosing : Administer a single dose of the compound to animals (e.g., mice or rats) via the intended clinical route.

  • Blood Sampling : Collect blood samples at multiple time points post-dose.

  • Plasma Concentration Measurement : Process the blood to obtain plasma and measure the concentration of the compound at each time point using a validated analytical method like LC-MS/MS.

  • PK Parameter Calculation : Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Section 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate) and an in vivo response (e.g., plasma drug concentration or amount of drug absorbed).[3][4] For compounds like 1H-Imidazole-4-carbothioamide, where the initial focus is on biological activity rather than formulation, the IVIVC can be adapted to correlate in vitro potency (e.g., IC50) with in vivo efficacy (e.g., tumor growth inhibition).

Levels of Correlation

The FDA defines several levels of IVIVC, with Level A being the most informative.[14]

  • Level A Correlation : A point-to-point relationship between in vitro dissolution and in vivo absorption. This is the highest level of correlation.

  • Level B Correlation : Compares the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation : A single-point correlation, relating one dissolution time point to one pharmacokinetic parameter (e.g., Cmax or AUC).

Building the IVIVC Model: A Hypothetical Example

Let's consider a series of 1H-Imidazole-4-carbothioamide derivatives with varying in vitro antiproliferative potencies against a specific cancer cell line and corresponding in vivo efficacy data from a xenograft model.

Table 1: Hypothetical In Vitro and In Vivo Data for 1H-Imidazole-4-carbothioamide Derivatives

CompoundIn Vitro IC50 (µM)In Vivo TGI (%) at 50 mg/kg
Derivative A0.585
Derivative B1.265
Derivative C2.540
Derivative D5.020

By plotting the in vivo TGI against the in vitro IC50, a correlation can be established. This relationship can then be used to predict the in vivo efficacy of new derivatives based on their in vitro potency, thereby prioritizing which compounds to advance into more extensive in vivo testing.

Visualizing the Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_ivivc IVIVC Development target_assay Target-Based Assay (e.g., c-Met Kinase) cell_assay Cell-Based Assay (e.g., MTT, Antifungal) target_assay->cell_assay Confirm Cellular Activity efficacy_model Efficacy Model (Xenograft, Infection) cell_assay->efficacy_model Predictive Hypothesis metabolic_assay Metabolic Stability (Microsomes, Hepatocytes) pk_study Pharmacokinetic Study (PK Parameters) metabolic_assay->pk_study Predict Clearance pk_study->efficacy_model Inform Dosing Regimen correlation Correlate In Vitro Potency with In Vivo Efficacy pk_study->correlation efficacy_model->correlation prediction Predictive Model correlation->prediction Validate

Caption: A generalized workflow for establishing an in vitro-in vivo correlation.

Conclusion

The development of a robust IVIVC for 1H-Imidazole-4-carbothioamide and its derivatives is a data-driven process that integrates in vitro mechanistic and phenotypic studies with in vivo efficacy and pharmacokinetic data. By systematically following the experimental protocols outlined in this guide, researchers can gain a comprehensive understanding of their compound's biological activity and establish a predictive framework to guide further development. This approach not only enhances the scientific rationale for advancing a lead candidate but also aligns with regulatory expectations for modern drug development, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

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Comparative

A Technical Guide to the Enzyme Inhibitory Activity of 2,4-1H-Imidazole Carboxamides Against Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

For Researchers, Scientists, and Drug Development Professionals Introduction Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, has eme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammatory responses, immunity, and cell survival.[1][2][3] Its activation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) triggers downstream signaling cascades, primarily the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 pathways.[2][4] Dysregulation of TAK1 signaling is implicated in the pathophysiology of numerous inflammatory diseases and cancers, making it a compelling therapeutic target.[3][5]

This guide provides a comprehensive benchmark analysis of a promising class of novel TAK1 inhibitors, the 2,4-1H-imidazole carboxamides, against established inhibitors. We will delve into their structure-activity relationships, present comparative inhibitory data, and provide a detailed experimental protocol for assessing TAK1 inhibition, empowering researchers to make informed decisions in their drug discovery endeavors.

The Central Role of TAK1 in Inflammatory Signaling

TAK1 is a key mediator in the signaling pathways of various pro-inflammatory cytokines.[1] Upon receptor stimulation by ligands like TNF-α or IL-1β, a series of protein-protein interactions lead to the recruitment and activation of the TAK1 complex, which consists of TAK1 and its binding partners, TAB1, TAB2, or TAB3.[2][4] Activated TAK1 then phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and MKKs, which in turn activate NF-κB and the JNK/p38 MAPKs, respectively.[2] This cascade of events culminates in the transcription of genes involved in inflammation, cell survival, and immune responses.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_adaptors Adaptor Proteins cluster_tak1 TAK1 Complex cluster_downstream Downstream Pathways TNF-alpha TNF-alpha IL-1beta IL-1beta IL-1R1 IL-1R1 IL-1beta->IL-1R1 LPS LPS TLR4 TLR4 LPS->TLR4 TNFR1 TNFR1 TRAF2/5/6 TRAF2/5/6 TNFR1->TRAF2/5/6 IL-1R1->TRAF2/5/6 TLR4->TRAF2/5/6 TAB2/3 TAB2/3 TRAF2/5/6->TAB2/3 TAK1 TAK1 TAB2/3->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs TAB1 TAB1 TAB1->TAK1 NF-kB NF-κB IKK_complex->NF-kB JNK_p38 JNK/p38 MKKs->JNK_p38 Gene_Expression Inflammatory Gene Expression NF-kB->Gene_Expression JNK_p38->Gene_Expression LanthaScreen_Assay cluster_no_inhibition No Inhibition cluster_inhibition With Inhibition TAK1_active Active TAK1 Substrate_P_F Phospho-Substrate-Fluorescein TAK1_active->Substrate_P_F Phosphorylation ATP ATP Substrate_F Substrate-Fluorescein Substrate_F->TAK1_active Antibody_Tb Antibody-Terbium Substrate_P_F->Antibody_Tb Binding FRET High TR-FRET Signal Antibody_Tb->FRET TAK1_inactive Inactive TAK1 Substrate_F_no_P Substrate-Fluorescein TAK1_inactive->Substrate_F_no_P Inhibitor 2,4-1H-Imidazole Carboxamide No_FRET Low TR-FRET Signal Substrate_F_no_P->No_FRET

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Validation

Comparative Analysis of Cross-Resistance Profiles of Novel Imidazole-Based Antibacterials in Drug-Resistant Pathogens

A.I. Generated Content A Senior Application Scientist's Guide to Evaluating 1H-Imidazole-4-carbothioamide Analogs Introduction: The Imperative for Novel Antibacterials in an Era of Resistance The relentless rise of antim...

Author: BenchChem Technical Support Team. Date: January 2026

A.I. Generated Content

A Senior Application Scientist's Guide to Evaluating 1H-Imidazole-4-carbothioamide Analogs

Introduction: The Imperative for Novel Antibacterials in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, with the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) representing the frontline of this crisis.[1] These organisms are notorious for their capacity to accumulate resistance determinants, rendering many last-resort antibiotics ineffective.[2] This escalating challenge necessitates a paradigm shift in antimicrobial discovery, moving beyond traditional scaffolds to explore novel chemical entities. Heterocyclic compounds, particularly those containing an imidazole core, have emerged as a promising area of research, demonstrating a broad spectrum of antimicrobial activity.[3][4]

This guide provides a comprehensive framework for studying the cross-resistance profiles of novel imidazole-based compounds, using a representative 1H-Imidazole-4-carbothioamide analog as an illustrative model. As a Senior Application Scientist, the objective is to present a scientifically rigorous, yet practical, approach for researchers in drug development. We will delve into the causality behind experimental design, provide detailed protocols for key assays, and explore the interpretation of cross-resistance and collateral sensitivity data, all grounded in established scientific principles.

The Scientific Rationale: Why Study Cross-Resistance?

The development of a new antimicrobial agent does not occur in a vacuum. Bacteria that have been exposed to existing antibiotics have evolved a sophisticated arsenal of resistance mechanisms.[5] Understanding whether these pre-existing mechanisms will confer resistance to a novel compound is a critical step in preclinical evaluation.

Cross-resistance occurs when a single resistance mechanism, such as an efflux pump or a target site modification, provides protection against multiple, often structurally unrelated, antimicrobial agents.[6][7] For instance, an overexpressed efflux pump in P. aeruginosa might expel both a novel imidazole compound and a conventional fluoroquinolone.[6][8]

Conversely, the phenomenon of collateral sensitivity presents a tantalizing therapeutic opportunity. This occurs when the evolution of resistance to one drug leads to increased susceptibility to another.[7] A mutation that confers resistance to one antibiotic might, as an evolutionary trade-off, alter a cellular component in a way that makes it more vulnerable to a different class of drug.[7][9]

A thorough cross-resistance study, therefore, aims to:

  • Predict the clinical utility of a new compound against contemporary multidrug-resistant (MDR) pathogens.

  • Elucidate potential mechanisms of resistance by observing patterns of cross-resistance with well-characterized antibiotics.

  • Identify potential synergistic combinations or therapeutic sequences by uncovering instances of collateral sensitivity.[7]

Designing a Comprehensive Cross-Resistance Study

A robust investigation into the cross-resistance profile of our representative 1H-Imidazole-4-carbothioamide analog requires a multi-faceted approach, encompassing a well-chosen panel of pathogens, relevant comparator antibiotics, and a suite of phenotypic and genotypic assays.

Selection of Pathogen Panel: Focusing on the ESKAPE Pathogens

The rationale for selecting the ESKAPE pathogens is their profound clinical impact and their well-documented resistance to multiple classes of antibiotics.[1][10] For this study, we will focus on two exemplars:

  • Methicillin-resistant Staphylococcus aureus (MRSA): A leading Gram-positive pathogen, notorious for its resistance to beta-lactam antibiotics due to the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a).[2] MRSA strains often harbor additional resistance mechanisms, including efflux pumps and target site modifications affecting fluoroquinolones and macrolides.

  • Pseudomonas aeruginosa: A quintessential opportunistic Gram-negative pathogen, intrinsically resistant to many antibiotics due to low outer membrane permeability and the expression of various efflux pumps.[11] It readily acquires resistance to carbapenems, fluoroquinolones, and aminoglycosides.

For each species, a panel of well-characterized clinical isolates with defined resistance mechanisms should be included, alongside reference strains (e.g., ATCC strains) for quality control.

Selection of Comparator Antibiotics

The choice of comparator antibiotics is crucial for discerning patterns of cross-resistance. The selected agents should represent different classes with distinct mechanisms of action and known resistance pathways.

Antibiotic ClassRepresentative DrugPrimary Mechanism of ActionCommon Resistance Mechanisms
Beta-Lactams Oxacillin / CeftazidimeInhibit cell wall synthesis by binding to PBPsEnzymatic degradation (β-lactamases), target modification (e.g., PBP2a in MRSA)
Fluoroquinolones CiprofloxacinInhibit DNA replication by targeting DNA gyrase and topoisomerase IVTarget site mutations, efflux pumps
Aminoglycosides GentamicinInhibit protein synthesis by binding to the 30S ribosomal subunitEnzymatic modification, target site mutations, efflux pumps
Macrolides ErythromycinInhibit protein synthesis by binding to the 50S ribosomal subunitTarget site methylation (MLSB resistance), efflux pumps
Glycopeptides VancomycinInhibits cell wall synthesis (Gram-positive only)Target modification (alteration of peptidoglycan precursors)
Experimental Workflow

The overall experimental workflow is designed to move from broad phenotypic screening to more detailed mechanistic investigation.

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_mechanistic Mechanistic Investigation mic MIC Determination (Broth Microdilution) checkerboard Checkerboard Assay (Synergy/Antagonism) mic->checkerboard Inform Synergy Studies efflux Efflux Pump Inhibition Assay mic->efflux Identify Resistant Strains docking In Silico Molecular Docking checkerboard->docking Guide Target Interaction Studies molecular Molecular Analysis (PCR/Sequencing) efflux->molecular Confirm Efflux Gene Involvement molecular->docking Identify Target Mutations pathogen_selection Select Pathogen Panel (MRSA, P. aeruginosa) pathogen_selection->mic comparator_selection Select Comparator Antibiotics comparator_selection->mic

Figure 1: Experimental workflow for cross-resistance studies.

Core Experimental Protocols

The integrity of any cross-resistance study hinges on the meticulous execution of standardized protocols. Here, we provide detailed, step-by-step methodologies for the cornerstone phenotypic assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (1H-Imidazole-4-carbothioamide analog) and comparator antibiotics

  • Bacterial cultures (18-24 hour)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh and dissolve each antimicrobial agent in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by filtration if necessary.

  • Preparation of Inoculum:

    • Select several colonies from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the 2X final concentration of the antimicrobial agent to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration range. Discard 50 µL from the last dilution column.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (CAMHB + inoculum, no antibiotic) and a sterility control (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Protocol 2: Checkerboard Assay for Synergy Assessment

This method is used to evaluate the interaction between two antimicrobial agents, identifying synergy, additivity, or antagonism.

Procedure:

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Along the x-axis (columns), create serial dilutions of Drug A (1H-Imidazole-4-carbothioamide analog).

    • Along the y-axis (rows), create serial dilutions of Drug B (a comparator antibiotic).

    • The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of a bacterial suspension prepared as in the MIC protocol (final concentration ~5 x 10⁵ CFU/mL).

    • Incubate under the same conditions as the MIC assay.

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each drug in combination (the well with the lowest concentration of both drugs that inhibits growth).

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation and Interpretation

Table 1: Hypothetical MIC Data for a 1H-Imidazole-4-carbothioamide Analog vs. Comparator Antibiotics
Pathogen IsolateResistance ProfileImidazole Analog (µg/mL)Ciprofloxacin (µg/mL)Oxacillin (µg/mL)Gentamicin (µg/mL)
S. aureus ATCC 29213Susceptible20.50.250.5
MRSA-1mecA positive, Cip-R464>2561
MRSA-2mecA pos, Cip-R, Efflux+16128>25632
P. aeruginosa ATCC 27853Susceptible80.25>2561
P. aeruginosa PA-1Cip-R (gyrA mut)1632>2562
P. aeruginosa PA-2MDR (Efflux+, AmpC)6464>25664

Interpretation:

  • Cross-resistance: The elevated MIC of the imidazole analog against MRSA-2 and PA-2, both of which are known to overexpress efflux pumps, suggests that the analog may be a substrate for these pumps. This indicates a potential for cross-resistance with other antibiotics that are also efflux pump substrates, such as ciprofloxacin and gentamicin in these strains.

  • Lack of Cross-resistance: The imidazole analog retains moderate activity against MRSA-1, which is highly resistant to oxacillin. This suggests that the mechanism of action of the imidazole analog is distinct from that of beta-lactams and is not affected by the presence of PBP2a.

  • Collateral Sensitivity (Hypothetical): If an isolate resistant to gentamicin showed a lower MIC to the imidazole analog compared to the susceptible strain, this would be an example of collateral sensitivity, warranting further investigation.

Table 2: Hypothetical Checkerboard Synergy Data (FICI Values)
Pathogen IsolateImidazole Analog + CiprofloxacinImidazole Analog + Oxacillin
MRSA-11.0 (Indifference)0.5 (Synergy)
P. aeruginosa PA-22.0 (Indifference)>4.0 (Antagonism)

Interpretation:

  • Synergy: The synergistic interaction between the imidazole analog and oxacillin against MRSA-1 is a significant finding. It suggests that the imidazole analog may inhibit a pathway that, when blocked, re-sensitizes MRSA to beta-lactam antibiotics. This could involve interference with cell wall synthesis or other accessory proteins.

  • Antagonism: The antagonism observed with P. aeruginosa PA-2 highlights the complexity of drug interactions and suggests that this combination would be clinically counterproductive for this strain.

Investigating the Molecular Mechanisms of Resistance

Phenotypic data provides the "what"; molecular analysis reveals the "why."

Probing for Known Resistance Genes

Based on the cross-resistance patterns observed, targeted molecular assays can be employed.

mechanistic_investigation observation Observation: High MIC of Imidazole Analog in Efflux+ Strains (MRSA-2, PA-2) hypothesis Hypothesis: Analog is a substrate for multidrug efflux pumps. observation->hypothesis pcr qPCR: Quantify expression of efflux pump genes (e.g., norA, mexAB-oprM) in resistant vs. susceptible strains. hypothesis->pcr Test Hypothesis sequencing Sanger Sequencing: Sequence target genes (e.g., gyrA) in resistant strains to identify mutations. pcr->sequencing If no overexpression, look for other mechanisms docking Molecular Docking: Simulate binding of the imidazole analog to the target protein and compare wild-type vs. mutant. sequencing->docking Model impact of mutation

Figure 2: Logic diagram for investigating resistance mechanisms.
  • Efflux Pump Overexpression: Quantitative PCR (qPCR) can be used to measure the expression levels of known efflux pump genes (e.g., norA in S. aureus, mexAB-oprM in P. aeruginosa) in the resistant isolates compared to susceptible controls. A significant upregulation in the presence of the imidazole analog would provide strong evidence for its role in resistance.

  • Target Site Mutations: For pathogens showing resistance that is not explained by efflux, sequencing of the putative target genes (e.g., DNA gyrase genes gyrA and gyrB) can identify mutations that may prevent the binding of the imidazole analog.[6]

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][12] In this context, it can be used to:

  • Predict potential bacterial targets for the 1H-Imidazole-4-carbothioamide analog.

  • Visualize how resistance-conferring mutations might alter the binding site and reduce the binding affinity of the compound.[12]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to evaluating the cross-resistance profile of a novel 1H-Imidazole-4-carbothioamide analog. By integrating phenotypic assays with molecular and in silico methods, researchers can build a comprehensive understanding of a new compound's potential strengths and weaknesses.

The discovery of cross-resistance, particularly via mechanisms like efflux pumps, is not necessarily a disqualifier for a drug candidate. Instead, it provides crucial information for its future development, potentially guiding the design of second-generation compounds that can evade these mechanisms or be co-administered with efflux pump inhibitors. Conversely, identifying instances of collateral sensitivity can open up new avenues for combination therapies, breathing new life into older antibiotics.[9]

The fight against antimicrobial resistance is a complex, multi-front war. A thorough and logical investigation of cross-resistance is an indispensable part of developing the next generation of antimicrobials that can turn the tide in this critical battle.

References

  • Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available from: [Link]

  • RSC Publishing. Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance. 2021-11-19. Available from: [Link]

  • PubMed. Synergy and antagonism of combinations with quinolones. Available from: [Link]

  • Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review. Available from: [Link]

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  • Vijesh, A. M., et al. Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204. 2013. Available from: [Link]

  • Pál, C., Papp, B., & Lázár, V. Collateral sensitivity of antibiotic-resistant microbes. Trends in microbiology, 23(7), 401-407. 2015. Available from: [Link]

  • Nature. ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics. 2024-06-03. Available from: [Link]

  • PubMed Central. Collateral sensitivity: An evolutionary trade‐off between antibiotic resistance mechanisms, attractive for dealing with drug‐resistance crisis. 2023-07-11. Available from: [Link]

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  • MDPI. Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. 2023-11-11. Available from: [Link]

  • BibBase. Large-scale combination screens reveal small-molecule sensitization of antibiotic-resistant gram-negative ESKAPE pathogens. Available from: [Link]

  • Frontiers. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. 2023-02-05. Available from: [Link]

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  • PubMed Central. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus. Available from: [Link]

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  • PubMed Central. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Analysis of 1H-Imidazole-4-carbothioamide and its Analogs Against Cyclooxygenase-2

Authored by: A Senior Application Scientist Introduction: The Rationale for a Focused In Silico Investigation The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for a Focused In Silico Investigation

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] Among the vast array of imidazole derivatives, those bearing a carbothioamide functional group have garnered significant interest for their diverse pharmacological activities, including antimicrobial and anticancer properties.[4][5] This guide presents a comprehensive, in-silico comparative analysis of 1H-Imidazole-4-carbothioamide and its selected analogs, focusing on their potential as inhibitors of Cyclooxygenase-2 (COX-2).

COX-2 is a well-validated therapeutic target for anti-inflammatory and analgesic drugs.[6] The selective inhibition of COX-2 over its isoform, COX-1, is a critical objective in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[7] Several studies have highlighted the potential of imidazole-containing compounds as selective COX-2 inhibitors.[8][9] This guide provides a detailed, step-by-step methodology for a comparative molecular docking study, offering insights into the putative binding modes, affinities, and key molecular interactions of these compounds within the COX-2 active site. The protocols described herein are designed to be self-validating and are grounded in established computational chemistry practices.

Experimental Design: A Strategic Approach to In Silico Comparison

A robust computational study hinges on a well-defined experimental design. This section outlines the rationale behind the selection of the protein target, the ligand library, and the computational tools employed in this analysis.

Target Selection: Why Cyclooxygenase-2?

Cyclooxygenase-2 (COX-2) was chosen as the target protein for this study due to its significant role in inflammation and the established precedent of imidazole-based compounds acting as its inhibitors.[8] For this analysis, the crystal structure of human COX-2 in complex with a selective inhibitor will be utilized. A high-resolution crystal structure is paramount for accurate docking studies as it provides a detailed three-dimensional representation of the binding site. We will be using the PDB entry 5KIR , which represents the structure of human COX-2 bound to the inhibitor Vioxx.[10]

Ligand Library: A Curated Set for Meaningful Comparison

The ligand library for this comparative analysis includes the lead compound, 1H-Imidazole-4-carbothioamide, and a selection of its structurally related analogs. The choice of these analogs is based on variations in functional groups and substitution patterns, allowing for an exploration of the structure-activity relationship (SAR) from a computational perspective.

  • 1H-Imidazole-4-carbothioamide (Lead Compound)

  • 1H-Imidazole-4,5-dicarboxamide [11]

  • N-(1H-imidazol-2-yl)-1,2-thiazole-4-carbothioamide [12]

  • 4-Hydroxy-1H-imidazole-5-carbothioamide [13]

  • 1H-Imidazole-4,5-dicarboxylic acid [14]

These compounds will be compared against a known selective COX-2 inhibitor, Celecoxib , as a positive control to benchmark our docking results.

Methodology: A Rigorous and Reproducible Docking Workflow

This section provides a detailed, step-by-step protocol for the comparative docking analysis. The workflow is designed to be logical and to incorporate best practices in computational drug design, ensuring the reliability and reproducibility of the results.

Computational Workflow Overview

The overall workflow of this comparative docking analysis is depicted in the following diagram:

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 5KIR) docking Molecular Docking (AutoDock Vina) p_prep->docking Prepared Receptor l_prep Ligand Preparation (Lead & Analogs) l_prep->docking Prepared Ligands analysis Results Analysis (Binding Energy & Interactions) docking->analysis Docking Poses & Scores comparison Comparative Evaluation analysis->comparison Interaction Data

Caption: A schematic representation of the computational workflow for the comparative docking analysis.

Step 1: Protein Preparation

The initial step involves the preparation of the COX-2 protein structure for docking. This is a critical stage to ensure the receptor is in a suitable state for the simulation.

  • Obtain the Protein Structure: Download the PDB file for human COX-2 (PDB ID: 5KIR) from the RCSB Protein Data Bank.[10]

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool such as BIOVIA Discovery Studio Visualizer or UCSF Chimera.[8][14]

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands (Vioxx), and any other heteroatoms that are not part of the protein.

    • Inspect the protein for any missing residues or atoms. If necessary, use the software's tools to build any missing loops or side chains.

  • Add Hydrogens and Charges:

    • Add polar hydrogens to the protein structure. This is crucial for accurately representing the hydrogen bonding potential of the protein.

    • Assign appropriate atomic charges to the protein residues. The Gasteiger charge calculation method is a commonly used approach.

  • Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, charges, and atom types.

Step 2: Ligand Preparation

Each ligand in the library must be prepared in a three-dimensional format with appropriate chemical properties for the docking simulation.

  • Obtain Ligand Structures: The 2D structures of 1H-Imidazole-4-carbothioamide and its analogs can be obtained from the PubChem database.[15] The structure of the reference compound, Celecoxib, can also be sourced from PubChem.

  • Convert to 3D and Optimize:

    • Use a chemical drawing tool like ChemDraw or a program with 3D builder capabilities to generate the 3D coordinates for each ligand.

    • Perform a geometry optimization of each ligand's 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformation is energetically favorable.

  • Assign Charges and Define Torsions:

    • Assign Gasteiger charges to each ligand.

    • Define the rotatable bonds (torsions) within each ligand. This allows for conformational flexibility of the ligand during the docking process. AutoDock Tools can automatically detect and set these rotatable bonds.

  • Save the Prepared Ligands: Save each prepared ligand in the PDBQT file format.

Step 3: Molecular Docking with AutoDock Vina

With the prepared protein and ligands, the molecular docking simulations can be performed using AutoDock Vina.[16]

  • Define the Binding Site (Grid Box):

    • The binding site is defined by a three-dimensional grid that encompasses the active site of the protein.

    • The center of the grid should be set to the geometric center of the co-crystallized ligand (Vioxx) in the original PDB file. This ensures that the docking search is focused on the known binding pocket.

    • The dimensions of the grid box should be large enough to accommodate the ligands and allow for sufficient rotational and translational freedom. A size of 25 x 25 x 25 Å is often a good starting point.

  • Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking of each ligand into the defined binding site of COX-2.

Step 4: Analysis of Docking Results
  • Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions:

    • The docked poses of each ligand should be visualized within the active site of the protein using a molecular graphics program.

    • Analyze the non-covalent interactions between the ligand and the protein residues. Key interactions to look for include:

      • Hydrogen bonds: These are crucial for stabilizing the protein-ligand complex.

      • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

      • Pi-stacking and Pi-cation interactions: These can occur between aromatic rings.

    • Compare the interactions of the lead compound and its analogs with those of the reference compound, Celecoxib.

Results and Comparative Analysis

The results of the docking simulations are summarized in the tables below. This allows for a direct comparison of the predicted binding affinities and the key molecular interactions of each compound.

Table 1: Comparative Docking Scores
CompoundPubChem CIDBinding Affinity (kcal/mol)
1H-Imidazole-4-carbothioamide2776276-6.8
1H-Imidazole-4,5-dicarboxamide65745-7.2
N-(1H-imidazol-2-yl)-1,2-thiazole-4-carbothioamide53799262-7.5
4-Hydroxy-1H-imidazole-5-carbothioamide2771460-7.0
1H-Imidazole-4,5-dicarboxylic acid68442-7.4
Celecoxib (Reference)2662-9.5

Note: The binding affinity values are hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.

Table 2: Key Molecular Interactions with COX-2 Active Site Residues
CompoundInteracting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1H-Imidazole-4-carbothioamideArg120, Tyr355Val523, Ala527
1H-Imidazole-4,5-dicarboxamideArg120, Tyr355, Ser530Val523, Leu352
N-(1H-imidazol-2-yl)-1,2-thiazole-4-carbothioamideArg120, Gln192Val523, Ala527, Leu352
4-Hydroxy-1H-imidazole-5-carbothioamideArg120, Tyr355, His90Val523, Ala527
1H-Imidazole-4,5-dicarboxylic acidArg120, Tyr355, Ser530, Gln192Val523
Celecoxib (Reference)Arg513, His90Val523, Ala527, Leu352, Phe518

Note: The interacting residues are hypothetical and for illustrative purposes. Actual interactions would be identified from the visualization of the docked poses.

Discussion and Interpretation of Results

The comparative analysis of the docking results provides valuable insights into the potential of 1H-Imidazole-4-carbothioamide and its analogs as COX-2 inhibitors.

  • Binding Affinity Trends: The predicted binding affinities in Table 1 suggest that the analogs generally exhibit stronger binding to COX-2 compared to the lead compound, although none surpass the binding affinity of the reference inhibitor, Celecoxib. This indicates that the structural modifications in the analogs may lead to more favorable interactions within the active site.

  • Interaction Patterns: The analysis of molecular interactions in Table 2 reveals that the imidazole and carbothioamide moieties play a significant role in anchoring the ligands within the COX-2 active site. The formation of hydrogen bonds with key residues such as Arg120 and Tyr355 appears to be a common feature. The dicarboxylic acid and dicarboxamide analogs show the potential for additional hydrogen bonding, which may contribute to their higher predicted binding affinities.

  • Structure-Activity Relationship (SAR) Insights: The computational SAR derived from this study suggests that the introduction of additional hydrogen bond donors and acceptors, as seen in the dicarboxamide and dicarboxylic acid analogs, could be a promising strategy for enhancing the binding affinity of this class of compounds for COX-2.

Conclusion and Future Directions

This in-silico comparative docking analysis provides a foundational understanding of the potential interactions between 1H-Imidazole-4-carbothioamide, its analogs, and the active site of COX-2. The results suggest that while the lead compound shows moderate binding affinity, its analogs with additional functional groups demonstrate improved predicted binding. The detailed interaction analysis offers valuable guidance for the rational design of more potent and selective COX-2 inhibitors based on the imidazole-carbothioamide scaffold.

It is imperative to acknowledge that these computational predictions require experimental validation. Future work should focus on the synthesis of these compounds and their in-vitro evaluation against COX-1 and COX-2 to determine their actual inhibitory activity and selectivity.[17] Such experimental data would be invaluable for refining the computational models and further guiding the optimization of this promising class of compounds.

References

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Validation

Evaluating the Synergistic Potential of 1H-Imidazole-4-carbothioamide in Combination Cancer Therapy: A Comparative Guide

In the relentless pursuit of more effective cancer therapeutics, the exploration of synergistic drug combinations represents a paramount strategy. This guide delves into the evaluation of the synergistic effects of a nov...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective cancer therapeutics, the exploration of synergistic drug combinations represents a paramount strategy. This guide delves into the evaluation of the synergistic effects of a novel investigational compound, 1H-Imidazole-4-carbothioamide, when paired with the established chemotherapeutic agent, temozolomide. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for assessing drug synergy, from experimental design to data interpretation, grounded in scientific integrity and practical insights.

Introduction: The Rationale for Combination Therapy

The clinical utility of monotherapy in oncology is often hampered by the onset of drug resistance and dose-limiting toxicities. Combination therapy, the concurrent administration of two or more therapeutic agents, offers a compelling strategy to overcome these limitations. The primary goals of such an approach are to achieve synergistic therapeutic effects, reduce drug dosages and associated toxicities, and circumvent or delay the development of resistance.[1]

This guide focuses on a hypothetical yet scientifically plausible scenario: the evaluation of 1H-Imidazole-4-carbothioamide , a novel small molecule hypothesized to function as a Poly(ADP-ribose) polymerase (PARP) inhibitor, in combination with temozolomide , a DNA alkylating agent. The structural similarity of 1H-Imidazole-4-carbothioamide to known benzimidazole-4-carboxamide-based PARP inhibitors provides a strong rationale for this hypothesis.[2][3]

Temozolomide's Mechanism of Action: Temozolomide exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine.[4][5][6] This DNA damage, if left unrepaired, triggers cell cycle arrest and apoptosis.

The Role of PARP in DNA Repair: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][7] When temozolomide induces SSBs, PARP-1 is recruited to the site of damage to facilitate repair.

The Synergistic Hypothesis: By inhibiting PARP, 1H-Imidazole-4-carbothioamide is predicted to prevent the repair of temozolomide-induced SSBs. These unrepaired SSBs can then collapse replication forks during DNA synthesis, leading to the formation of highly lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1 mutations, the inability to repair these DSBs results in synthetic lethality and enhanced cell death. This well-established synergistic relationship between PARP inhibitors and DNA damaging agents forms the basis of our investigation.[8][9][10][11][12]

Experimental Design and Methodologies

A robust experimental design is fundamental to the accurate assessment of drug synergy. The following sections outline a comprehensive, step-by-step approach for evaluating the combination of 1H-Imidazole-4-carbothioamide and temozolomide.

Cell Line Selection and Culture

The choice of an appropriate cell line is critical. For this study, the MDA-MB-436 human breast cancer cell line is an ideal model. This cell line is characterized by a mutation in the BRCA1 gene, rendering it deficient in homologous recombination and thus highly sensitive to PARP inhibition.[13][14]

Protocol for MDA-MB-436 Cell Culture:

  • Medium Preparation: Culture cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS), 10 µg/ml insulin, and 1% penicillin-streptomycin.[15]

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[16]

  • Passaging: When cells reach 80-90% confluency, wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:3 to 1:6.[13]

Experimental Workflow

The overall workflow for assessing synergy is depicted below. This process begins with determining the potency of each drug individually, followed by testing them in combination across a range of concentrations.

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Data Analysis A Prepare serial dilutions of 1H-Imidazole-4-carbothioamide C Seed MDA-MB-436 cells in 96-well plates A->C B Prepare serial dilutions of Temozolomide B->C D Treat cells with single agents for 72h C->D E Perform cell viability assay (e.g., MTT) D->E F Calculate IC50 values for each drug E->F G Design combination matrix with varying ratios of both drugs F->G H Treat cells with drug combinations for 72h G->H I Perform cell viability assay H->I J Analyze dose-response data I->J K Calculate Combination Index (CI) using Chou-Talalay method J->K L Generate Isobolograms and Fa-CI plots K->L M Determine Synergy, Additivity, or Antagonism L->M G cluster_0 DNA Damage Induction cluster_1 PARP-mediated Repair (Inhibited) cluster_2 Consequence of Inhibition Temozolomide Temozolomide DNA Cellular DNA Temozolomide->DNA Methylation SSB Single-Strand Breaks (SSBs) DNA->SSB PARP PARP-1 SSB->PARP Recruitment Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER SSB_repaired Repaired DNA BER->SSB_repaired Imidazole 1H-Imidazole-4-carbothioamide Imidazole->PARP Inhibition DSB Double-Strand Breaks (DSBs) Replication->DSB Replication Fork Collapse Apoptosis Apoptosis / Cell Death DSB->Apoptosis Synthetic Lethality in BRCA1-deficient cells

Figure 2: Proposed synergistic mechanism of action.

As illustrated in Figure 2, temozolomide induces SSBs. In the presence of 1H-Imidazole-4-carbothioamide, PARP-1 is inhibited, preventing the repair of these SSBs. The persistence of SSBs leads to the collapse of replication forks during S-phase, generating DSBs. In BRCA1-deficient MDA-MB-436 cells, the inability to repair these DSBs through homologous recombination results in catastrophic genomic instability and ultimately, apoptotic cell death.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of the synergistic effects of 1H-Imidazole-4-carbothioamide and temozolomide. The presented methodologies, from cell culture to quantitative synergy analysis, offer a robust and reproducible approach for drug combination studies. The hypothetical data and mechanistic rationale underscore the potential of this combination in BRCA-deficient breast cancers.

Future studies should aim to validate these findings in additional cell lines and in vivo xenograft models. Further mechanistic investigations, such as Western blotting for DNA damage markers (e.g., γH2AX) and cell cycle analysis, would provide deeper insights into the synergistic interactions. Ultimately, the successful preclinical evaluation of such combinations is a critical step towards the development of more effective and less toxic cancer therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Temozolomide?[Link]

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  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819–832. [Link]

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  • Lok, B. H., et al. (2017). PARP Inhibitor Activity Correlates with SLFN11 Expression and Demonstrates Synergy with Temozolomide in Small Cell Lung Cancer. Clinical Cancer Research, 23(2), 523–535. [Link]

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  • ResearchGate. PARP inhibition synergizes with temozolomide (TMZ) only in MGMT⁺ melanoma cells. [Link]

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  • Wang, L., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 23(11), 2779. [Link]

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Comparative

A Comparative Guide to the Corrosion Inhibition Efficiency of Imidazole Derivatives and Other Organic Inhibitors

In the relentless pursuit of material preservation, the deployment of organic corrosion inhibitors is a cornerstone of industrial asset protection. Among the vast arsenal of organic compounds, heterocyclic molecules, par...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of material preservation, the deployment of organic corrosion inhibitors is a cornerstone of industrial asset protection. Among the vast arsenal of organic compounds, heterocyclic molecules, particularly imidazole and its derivatives, have garnered significant attention for their exceptional efficacy in mitigating the corrosion of various metals and alloys, especially in aggressive acidic environments.[1][2] This guide provides a comprehensive comparison of the corrosion inhibition performance of imidazole derivatives, with a particular focus on the structural features that enhance their protective capabilities, such as the inclusion of carbothioamide groups. We will delve into the mechanistic underpinnings of their inhibitory action and present a comparative analysis against other prominent organic inhibitors, supported by experimental data from authoritative sources.

The Significance of Imidazole Derivatives as Corrosion Inhibitors

Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, forms the backbone of a highly effective class of corrosion inhibitors.[2][3][4] The efficacy of these compounds stems from the presence of heteroatoms (N, S, O, P), π-electrons in their aromatic rings, and polar functional groups.[5] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring are crucial for the coordination with the vacant d-orbitals of the metal, leading to the formation of a stable protective film.[5][6]

Experimental Evaluation of Corrosion Inhibition Efficiency

To objectively compare the performance of different corrosion inhibitors, a suite of electrochemical and gravimetric techniques are employed. Each method provides unique insights into the inhibitor's effectiveness and mechanism of action.

Experimental Protocols
1. Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[7][8][9]

Protocol:

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with deionized water, and dried.[7]

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified period at a constant temperature.[7][10]

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinsed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[11]

Causality Behind Experimental Choices: This gravimetric method directly measures the amount of metal lost to corrosion, providing a tangible and intuitive measure of the inhibitor's effectiveness. The choice of immersion time and temperature is critical as these factors significantly influence the corrosion rate.[12]

2. Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides information about the kinetics of the anodic and cathodic reactions, the corrosion potential (Ecorr), and the corrosion current density (icorr).[13][14][15]

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[16][17]

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to a steady open-circuit potential (OCP).[16]

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than Ecorr to a potential more positive than Ecorr at a slow scan rate (e.g., 0.6 V/h).[18]

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic curves to the corrosion potential.[13] The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[13]

Causality Behind Experimental Choices: By independently measuring the effect of the inhibitor on the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, PDP can classify the inhibitor as anodic, cathodic, or mixed-type.[13] A slow scan rate is crucial to ensure the system is in a quasi-steady state.[18]

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[19][20][21]

Protocol:

  • Cell Setup and Stabilization: The same three-electrode cell as in PDP is used. The system is allowed to reach a steady OCP.

  • Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[17][22]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[20] The inhibition efficiency is calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Causality Behind Experimental Choices: The high charge transfer resistance and low double-layer capacitance are indicative of a well-formed, protective inhibitor film on the metal surface.[22] The small amplitude of the AC signal ensures that the measurement does not significantly perturb the system.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Specimen Preparation cluster_methods Corrosion Measurement Techniques cluster_analysis Data Analysis & Interpretation p1 Polishing p2 Degreasing p1->p2 p3 Washing & Drying p2->p3 m1 Weight Loss p3->m1 m2 Potentiodynamic Polarization p3->m2 m3 Electrochemical Impedance Spectroscopy p3->m3 a1 Calculate IE% m1->a1 m2->a1 a2 Determine Inhibition Mechanism m2->a2 m3->a1 m3->a2 a3 Surface Characterization a1->a3 a2->a3

Caption: A generalized workflow for evaluating corrosion inhibitor efficiency.

Comparative Analysis of Inhibition Efficiency

The inhibition efficiency of organic compounds is highly dependent on their molecular structure, the nature of the metal, and the corrosive environment. Imidazole derivatives consistently demonstrate high inhibition efficiencies, often exceeding 90%, for the corrosion of steel and copper in acidic media.[1][3]

Inhibitor Class/CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference
Imidazole Derivatives
1H-Imidazole-4-carbothioamide AnaloguesMild Steel1 M HCl0.5 mM~96%[23]
2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazoleCarbon Steel1 M HCl10⁻³ M98.6%[24]
(N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H- benzo[d]imidazol-2-amine)Carbon Steel0.1 M HCl0.5 mM96%[23]
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazoleMild Steel0.5 M H₂SO₄10⁻³ M96%[25]
1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodideCarbon Steel1% NaClVariousHigh[4]
Other Organic Inhibitors
Schiff BasesMild SteelAcidic SolutionsVariousup to 95%[1]
Amine DerivativesMild SteelAcidic SolutionsVariousHigh[1]
Thiourea DerivativesMild Steel1 N HClVariousHigh[26]
Plant Extracts (e.g., Orange Peel)Mild Steel1 M HCl0.25%99.19%[27]

Note: The inhibition efficiencies can vary based on the specific experimental conditions such as temperature and immersion time.

Mechanism of Corrosion Inhibition

The protective action of imidazole derivatives is primarily attributed to their adsorption on the metal surface.[2] This adsorption process can be described by different isotherm models, with the Langmuir adsorption isotherm often providing the best fit.[2][6][27] This suggests the formation of a monolayer of the inhibitor on the metal surface.

The adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.[5]

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate-type bond.[5]

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure of the inhibitors with their inhibition efficiency.[28][29][30] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) provide insights into the reactivity of the inhibitor molecules and their ability to adsorb on the metal surface.[29]

Adsorption Mechanism Visualization

Adsorption_Mechanism cluster_interactions Adsorption Mechanisms Inhibitor Inhibitor in Bulk Solution Physisorption Physisorption (Electrostatic) Inhibitor->Physisorption Chemisorption Chemisorption (Coordinate Bonds) Inhibitor->Chemisorption Metal Metal Surface in Corrosive Medium Adsorbed Adsorbed Inhibitor Layer Adsorbed->Metal Protection Physisorption->Adsorbed Chemisorption->Adsorbed

Caption: Schematic of inhibitor adsorption on a metal surface.

Conclusion

Imidazole derivatives, particularly those functionalized with groups like carbothioamide, stand out as highly effective corrosion inhibitors. Their performance, often superior to or on par with other classes of organic inhibitors, is rooted in their molecular structure which facilitates strong adsorption onto metal surfaces, forming a durable protective film. The selection of an optimal inhibitor requires a thorough evaluation using a combination of gravimetric and electrochemical techniques. Future research in this field will likely focus on the design and synthesis of novel imidazole derivatives with enhanced inhibition efficiency and environmentally friendly characteristics.

References

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Validation

A Mechanistic Deep Dive: Positioning 1H-Imidazole-4-carbothioamide in the Landscape of Enzyme Inhibition

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the intricate world of cellular signaling and metabolic pathways, enzymes are the master orchestrators.

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of cellular signaling and metabolic pathways, enzymes are the master orchestrators. The ability to modulate their activity with small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive mechanistic comparison of 1H-Imidazole-4-carbothioamide , a heterocyclic compound of growing interest, with established classes of enzyme inhibitors. By delving into the fundamental principles of enzyme kinetics and inhibitor interactions, we aim to provide a robust framework for understanding and characterizing the inhibitory potential of this and similar molecules.

The Fundamental Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity.[1] They are broadly classified based on their mode of interaction with the enzyme and substrate. Understanding these classifications is crucial for interpreting experimental data and predicting the in vivo effects of an inhibitor.

The primary classes of reversible enzyme inhibition are:

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[2]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. The binding of the inhibitor does not prevent substrate binding, and vice versa.[2]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.[3]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This is a more general form of inhibition that can affect both the enzyme's affinity for the substrate and its catalytic rate.

In contrast, irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation.[4]

1H-Imidazole-4-carbothioamide: A Mechanistic Postulate

Direct experimental evidence detailing the specific enzyme targets and inhibitory mechanism of 1H-Imidazole-4-carbothioamide is emerging. However, based on its chemical structure, we can formulate a strong hypothesis regarding its likely mode of action. The molecule possesses two key functional moieties: an imidazole ring and a carbothioamide group.

  • The Imidazole Moiety: The imidazole ring is a common feature in many known enzyme inhibitors.[1][5] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and can also coordinate with metal ions present in the active sites of metalloenzymes.[1][6] Imidazole and its derivatives have been shown to act as competitive inhibitors of enzymes such as carbonic anhydrase and various kinases.[6][7][8]

  • The Carbothioamide Moiety: Thioamides, including carbothioamides, are known for their ability to chelate metal ions and participate in strong hydrogen bonding.[9] This functional group is present in a number of potent enzyme inhibitors, including inhibitors of urease and carbonic anhydrase.[10][11] The sulfur atom in the thioamide group can have a profound impact on the molecule's binding affinity and electronic properties compared to its amide analog.[9]

Postulated Mechanism: Given these structural features, it is highly probable that 1H-Imidazole-4-carbothioamide acts as a competitive or mixed-competitive inhibitor, with a particular predisposition for targeting metalloenzymes. The imidazole nitrogen and the carbothioamide sulfur could act in concert to coordinate with a metal cofactor in the enzyme's active site, or the entire molecule could mimic the structure of the natural substrate or a transition state.

To illustrate this, we will consider the hypothetical inhibition of a generic metalloenzyme, such as carbonic anhydrase, which contains a zinc ion essential for its catalytic activity.

Visualizing Inhibition: A Comparative Look at Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the fundamental differences between the major classes of reversible enzyme inhibition and the postulated mechanism for 1H-Imidazole-4-carbothioamide.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) (e.g., 1H-Imidazole- 4-carbothioamide) EI->E - I

Figure 1: Competitive Inhibition Pathway.

Non_Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Figure 2: Non-Competitive Inhibition Pathway.

Uncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) ESI->ES - I

Figure 3: Uncompetitive Inhibition Pathway.

Quantitative Comparison: The Impact on Kinetic Parameters

The different modes of inhibition can be distinguished experimentally by their distinct effects on the key enzyme kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction velocity (Vmax).

Inhibition TypeEffect on KmEffect on Vmax
Competitive Increases (apparent Km)Unchanged
Non-competitive UnchangedDecreases (apparent Vmax)
Uncompetitive Decreases (apparent Km)Decreases (apparent Vmax)
Mixed Increases or DecreasesDecreases

Table 1: Effects of Reversible Inhibitors on Kinetic Parameters.

Based on our mechanistic postulate, we would expect 1H-Imidazole-4-carbothioamide to primarily increase the apparent Km of its target enzyme, with little to no effect on Vmax if it is a purely competitive inhibitor. If there is a mixed-inhibition component, we would also observe a decrease in Vmax.

Experimental Workflow: Characterizing the Inhibitory Mechanism

To experimentally validate the mechanism of action of an inhibitor like 1H-Imidazole-4-carbothioamide, a series of enzyme kinetic assays are required. The following workflow outlines the key steps.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetic Assays cluster_analysis Data Analysis P1 Enzyme and Inhibitor Stock Solutions A1 Determine Initial Velocity (v₀) without Inhibitor P1->A1 P2 Substrate and Buffer Preparation P2->A1 A2 Vary Substrate Concentration [S] to Determine Kₘ and Vₘₐₓ A1->A2 A3 Perform Assays with Fixed Inhibitor Concentrations [I] and Varying [S] A2->A3 D1 Generate Michaelis-Menten Plots A3->D1 D2 Construct Lineweaver-Burk or Dixon Plots D1->D2 D3 Determine Inhibition Type and Calculate Inhibition Constant (Kᵢ) D2->D3

Figure 4: Experimental Workflow for Characterizing an Enzyme Inhibitor.

Detailed Experimental Protocol: Continuous Spectrophotometric Assay

This protocol provides a general framework for a continuous spectrophotometric enzyme assay, which is widely applicable for enzymes where the substrate or product has a distinct absorbance spectrum.

I. Reagents and Materials:

  • Purified enzyme of interest

  • Substrate

  • 1H-Imidazole-4-carbothioamide (or other inhibitor)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Spectrophotometer with temperature control

  • Quartz cuvettes

II. Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the enzyme in a suitable buffer.

    • Prepare a series of substrate dilutions in the assay buffer.

    • Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the assay buffer.

  • Determination of Km and Vmax (No Inhibitor):

    • Set the spectrophotometer to the appropriate wavelength for monitoring the change in absorbance and equilibrate the temperature.

    • To a cuvette, add the assay buffer and the desired concentration of substrate.

    • Initiate the reaction by adding a small, fixed amount of the enzyme stock solution and mix thoroughly.

    • Record the change in absorbance over time to determine the initial reaction velocity (v₀).

    • Repeat this for each substrate concentration.

    • Plot v₀ versus substrate concentration [S] to generate a Michaelis-Menten curve.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibition Assays:

    • Repeat the series of experiments from step 2, but with the inclusion of a fixed concentration of the inhibitor in each reaction mixture.

    • Perform these measurements for several different fixed inhibitor concentrations.

  • Data Analysis:

    • Generate Michaelis-Menten plots for each inhibitor concentration.

    • Construct a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or a Dixon plot (1/v₀ vs. [I]) to linearize the data.[2][12]

    • The pattern of the lines on these plots will reveal the type of inhibition. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

    • Calculate the inhibition constant (Kᵢ), which is a measure of the inhibitor's potency, from the kinetic data.[13][14]

Conclusion: The Value of Mechanistic Understanding

A thorough mechanistic understanding of how a compound like 1H-Imidazole-4-carbothioamide inhibits an enzyme is paramount for its development as a research tool or therapeutic agent. While its precise biological targets are still under active investigation, its chemical structure strongly suggests a competitive or mixed-competitive mode of action, likely involving interactions with metalloenzymes. The experimental framework provided in this guide offers a clear path for researchers to elucidate the specific inhibitory properties of this and other novel small molecules, thereby accelerating the pace of discovery in chemical biology and drug development.

References

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  • Protocol for enzyme assays. The Royal Society of Chemistry.
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  • Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase. (1987). Biochemistry.
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2022). Frontiers in Pharmacology.
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  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020). Scientific Reports.
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  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023). ACS Omega.
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  • New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. (2023). Journal of Biomolecular Structure and Dynamics.
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  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
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Comparative

Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of 1H-Imidazole-4-carbothioamide

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the synthesis and biological testing of 1H-Imidazole-4-carbothioamide, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the synthesis and biological testing of 1H-Imidazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical importance of reproducibility in scientific research, this document moves beyond a simple recitation of methods. Here, we delve into the causality behind experimental choices, compare alternative approaches, and provide detailed, actionable protocols designed for validation and replication in your own laboratory settings.

The Synthetic Challenge: Accessing 1H-Imidazole-4-carbothioamide

The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2][3] The introduction of a carbothioamide functional group can significantly modulate a molecule's biological activity and pharmacokinetic properties.[4] However, the synthesis of 1H-Imidazole-4-carbothioamide is not widely documented, necessitating a rational, multi-step approach.

Two primary retrosynthetic pathways emerge for the construction of this target molecule, starting from either a nitrile or an amide precursor. This guide will focus on the more documented route commencing with 1H-Imidazole-4-carbonitrile.

Comparative Analysis of Synthetic Routes
Route Starting Material Key Transformation Advantages Potential Challenges
Route A (Nitrile) 1H-Imidazole-4-carbonitrileAddition of H₂S or equivalentDirect conversion to the primary thioamide.Handling of toxic H₂S gas; potential for side reactions.[5]
Route B (Amide) 1H-Imidazole-4-carboxamideThionation with Lawesson's ReagentMilder conditions than some H₂S methods; high yields reported for many substrates.[6][7]Purification can be challenging due to phosphorus byproducts; reagent is moisture-sensitive.[8][9]

This guide will provide a detailed protocol for Route A, as it represents a more direct and atom-economical approach, with well-established general procedures for the nitrile-to-thioamide conversion.

Experimental Protocol: Synthesis of 1H-Imidazole-4-carbothioamide

This synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 1H-Imidazole-4-carbonitrile.

Stage 1: Synthesis of 1H-Imidazole-4-carbonitrile

The synthesis of 1H-imidazole-4-carbonitrile has been reported in a three-step sequence starting from diaminomaleonitrile.[10] While the original literature provides the general pathway, this protocol incorporates practical details to enhance reproducibility.

  • Step 1: Synthesis of 4-amino-1H-imidazole-5-carbonitrile. This step involves the cyclization of diaminomaleonitrile with a formylating agent.

  • Step 2: Diazotization and reduction to 1H-imidazole-4-carbonitrile. The amino group is converted to a diazonium salt and subsequently removed.

  • Step 3: Purification. Purification by sublimation or chromatography is crucial to obtain the pure nitrile precursor.

Stage 2: Conversion of 1H-Imidazole-4-carbonitrile to 1H-Imidazole-4-carbothioamide

This protocol is adapted from established methods for the conversion of nitriles to primary thioamides using a hydrogen sulfide equivalent.[5]

Materials:

  • 1H-Imidazole-4-carbonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Diethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-imidazole-4-carbonitrile (1 equivalent) in DMF.

  • Add sodium hydrosulfide hydrate (2 equivalents) and diethylamine hydrochloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1H-Imidazole-4-carbothioamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Visualization

Synthesis_Workflow Synthesis of 1H-Imidazole-4-carbothioamide Start Diaminomaleonitrile Step1 Cyclization Start->Step1 Intermediate1 4-amino-1H-imidazole-5-carbonitrile Step1->Intermediate1 Step2 Diazotization & Reduction Intermediate1->Step2 Intermediate2 1H-Imidazole-4-carbonitrile Step2->Intermediate2 Step3 Thionation with NaSH Intermediate2->Step3 Product 1H-Imidazole-4-carbothioamide Step3->Product

Caption: Synthetic pathway to 1H-Imidazole-4-carbothioamide.

Biological Evaluation: A Framework for Reproducible Screening

Given the known biological activities of imidazole and thioamide-containing compounds, 1H-Imidazole-4-carbothioamide is a candidate for screening in antifungal and anticancer assays.[7][11][12][13][14] This section provides standardized, detailed protocols for these initial screens.

Antifungal Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[12][15][16]

Protocol: Broth Microdilution Assay

  • Fungal Strains: A representative panel should include clinically relevant yeast species such as Candida albicans, Candida glabrata, and Cryptococcus neoformans.

  • Inoculum Preparation: Grow fungal strains in a suitable broth (e.g., Sabouraud Dextrose Broth) and adjust the cell density to a standardized concentration (e.g., 1-5 x 10³ CFU/mL in RPMI-1640 medium).

  • Compound Preparation: Prepare a stock solution of 1H-Imidazole-4-carbothioamide in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a positive control (a known antifungal agent, e.g., fluconazole), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.[4][6][17][18][19]

Protocol: MTT Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines should be used, for example, a breast cancer line (e.g., MCF-7), a lung cancer line (e.g., A549), and a colon cancer line (e.g., HCT116).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1H-Imidazole-4-carbothioamide for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Testing Workflow Visualization

Biological_Testing_Workflow Biological Evaluation Workflow Compound 1H-Imidazole-4-carbothioamide Antifungal Antifungal Screening Compound->Antifungal Anticancer Anticancer Screening Compound->Anticancer BrothMicro Broth Microdilution Assay Antifungal->BrothMicro MTT MTT Assay Anticancer->MTT MIC Determine MIC BrothMicro->MIC IC50 Determine IC50 MTT->IC50

Caption: Workflow for the biological evaluation of 1H-Imidazole-4-carbothioamide.

Addressing Reproducibility: Critical Parameters and Best Practices

Achieving reproducible results in both the synthesis and biological testing of novel compounds is paramount. Below are key considerations for ensuring the reliability of your findings.

Synthesis Reproducibility
  • Purity of Starting Materials: The purity of the starting 1H-imidazole-4-carbonitrile is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is essential. The thionation reaction, in particular, can be sensitive to these parameters.

  • Purification: The choice of purification method (chromatography vs. recrystallization) and its meticulous execution are vital for obtaining a pure final product, which is a prerequisite for accurate biological testing.

  • Characterization: Comprehensive characterization of the final compound by multiple analytical techniques is non-negotiable to confirm its identity and purity.

Biological Testing Reproducibility
  • Cell Line/Strain Authentication: Use authenticated cell lines and fungal strains from reputable sources to ensure consistency.

  • Standardized Protocols: Adhere strictly to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal testing.

  • Control Compounds: Always include appropriate positive and negative controls in your assays to validate the experimental setup.

  • Reagent Quality: The quality and consistency of cell culture media, sera, and other reagents can significantly impact results.

  • Data Analysis: Employ consistent and appropriate statistical methods for data analysis and the determination of MIC and IC₅₀ values.

By embracing a methodical and rigorous approach to both synthesis and biological evaluation, the scientific community can build a reliable and cumulative body of knowledge on the potential of novel compounds like 1H-Imidazole-4-carbothioamide.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Cressman, S. A., & Batey, R. A. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
  • Fathalla, W., El-gamal, S. M., & Pazdera, P. (2023). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry & Biodiversity, 20(3), e202201018.
  • Gautier, A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 53(3), 693-704.
  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2), 1-12.
  • Haggag, S. M. (2012). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134.
  • Horwell, D. C., & Roberts, E. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 7), o1704-o1705.
  • Yin, J., Li, D., Chen, S., Liu, Z., Li, G., & Xu, Y. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 656-662.
  • Lewis, R. E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical Sciences.
  • Medvetz, D. A., Shelton, J. L., Aris, S. M., & Helton, W. B. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. International journal of biomedical science : IJBS, 4(2), 129–134.
  • Pfaller, M. A., & Sheehan, D. J. (2006). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infectious Diseases, 12(s7), 8-15.
  • Tu, S., Zhang, Y., Xu, J., & Wang, Q. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 7(4), 1251-1256.
  • Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical microbiology reviews, 32(4), e00030-19.
  • Sharma, D., Kumar, P., & Narasimhan, B. (2018). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry Central Journal, 12(1), 1-10.
  • Chen, J., Wang, X., & Jia, X. (2020). Imidazoles as potential anticancer agents. RSC medicinal chemistry, 11(10), 1134–1148.
  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2020). A column-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Archives, 2020, 126.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Li, B., Chiu, C. K. F., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (2004). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 81, 254.
  • Gayen, K. S., & Chatterjee, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia, 1(4), 1083-1105.
  • Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide.
  • McQuade, D. T., & Seeberger, P. H. (2017). Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein Journal of Organic Chemistry, 13, 449-456.
  • Brennecke, J. F., & Maginn, E. J. (2019). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. ACS Sustainable Chemistry & Engineering, 7(15), 13291-13298.
  • Seeberger, P. H., & McQuade, D. T. (2017). Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein Journal of Organic Chemistry, 13, 449-456.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Fraga, C. A. M., & Tolomeu, H. V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Imidazole-4-carbothioamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1H-Imidazole-4-carbothioamide, grounding each recommendation in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring a safe and compliant laboratory environment.

Understanding the Hazard Profile of 1H-Imidazole-4-carbothioamide

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. 1H-Imidazole-4-carbothioamide is classified with the following hazards:

  • Harmful if swallowed.[1]

  • May cause skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[2]

These classifications necessitate careful handling at all stages, from use in experimentation to final disposal. The causality behind the stringent disposal protocols lies in mitigating the risks of accidental exposure and environmental contamination.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling 1H-Imidazole-4-carbothioamide for disposal, ensure all necessary safety measures are in place.

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[3][4]

  • Skin Protection: Impervious gloves (such as nitrile rubber) and a lab coat are mandatory.[3] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[3]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[3]

Engineering Controls: All handling and disposal procedures should be conducted within a certified laboratory chemical fume hood to control emissions at the source.[5][6] Ensure the fume hood has been recently certified and is functioning correctly.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of 1H-Imidazole-4-carbothioamide waste.

Step 1: Waste Segregation and Collection

  • Isolate Waste: Do not mix 1H-Imidazole-4-carbothioamide waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes must be stored separately.[7]

  • Solid Waste: Collect unreacted solid 1H-Imidazole-4-carbothioamide and any contaminated disposable labware (e.g., weighing paper, pipette tips) in a dedicated, sealable, and clearly labeled hazardous waste container.[5][6]

  • Liquid Waste: Solutions containing 1H-Imidazole-4-carbothioamide should be collected in a separate, compatible, and leak-proof container.[8] Do not overfill liquid waste containers; leave at least 10% headspace for expansion.[8]

Step 2: Container Labeling

  • Immediate Labeling: Attach a hazardous waste label to the container as soon as the first waste is added.[6]

  • Complete Information: The label must include:

    • The full chemical name: "1H-Imidazole-4-carbothioamide"

    • The words "Hazardous Waste"

    • An accurate description of the contents, including any solvents and their approximate concentrations.[8]

    • The date the waste was first added to the container.[8]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: The SAA must have secondary containment to capture any potential leaks or spills.[7]

  • Incompatible Materials: Store the container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]

Step 4: Arranging for Final Disposal

  • Licensed Disposal: The final disposal of 1H-Imidazole-4-carbothioamide must be conducted by a licensed chemical waste disposal company.[10]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting your Environmental Health and Safety (EH&S) department.[5]

  • Do Not Sewer: Under no circumstances should 1H-Imidazole-4-carbothioamide or its solutions be disposed of down the drain.[2][10] This is to prevent contamination of water systems.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

  • Cleanup: Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[4] Avoid generating dust.[3][4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EH&S department.

Data Summary for Disposal Planning
ParameterInformationSource
Chemical Name 1H-Imidazole-4-carbothioamideN/A
Molecular Formula C4H5N3S[1]
CAS Number 34977-64-5N/A
Primary Hazards Harmful if swallowed, Skin/Eye Irritant[1]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides[5][6]
Recommended Disposal Licensed hazardous waste disposal[10]
Prohibited Disposal Sewer/drain disposal[2][10]
Visual Workflow for Disposal Decision Making

The following diagram illustrates the logical steps for the proper disposal of 1H-Imidazole-4-carbothioamide.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify 1H-Imidazole-4-carbothioamide Waste B Assess Hazards: - Harmful if Swallowed - Skin/Eye Irritant A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Work in Chemical Fume Hood C->D E Select Compatible, Labeled Hazardous Waste Container D->E F Segregate Waste: - Solid - Liquid E->F G Add Waste to Correct Container F->G H Securely Seal Container G->H I Place in Designated Satellite Accumulation Area (SAA) H->I J Ensure Secondary Containment I->J K Store Away from Incompatibles J->K L Request Waste Pickup via Institutional EH&S Procedure K->L M DO NOT Dispose in Sink/Trash K->M N Licensed Hazardous Waste Vendor Collects for Final Disposal L->N

Caption: Decision workflow for the safe disposal of 1H-Imidazole-4-carbothioamide.

References

  • 1H-IMIDAZOLE-4-CARBOTHIOAMIDE Safety Data Sheets(SDS) - LookChem. [Link]

  • 1H-Imidazole-4-thiocarboxamide | C4H5N3S | CID 2776276 - PubChem. [Link]

  • Imidazole - University of Washington. [Link]

  • Standard Operating Procedure - Imidazole - Washington State University. [Link]

  • Chemical Waste Disposal Guidelines - Emory University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Disposal Guide - Northwestern University. [Link]

  • Hazardous Materials Disposal Guide - Nipissing University. [Link]

  • Hazardous Waste Disposal Guide - Northwestern University. [Link]

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Handling

An Application Scientist's Guide to Personal Protective Equipment for 1H-Imidazole-4-carbothioamide

Welcome to a comprehensive guide on the safe handling of 1H-Imidazole-4-carbothioamide. As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 1H-Imidazole-4-carbothioamide. As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. This guide moves beyond mere compliance, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Understanding the causality behind each safety measure is paramount to fostering a culture of intrinsic safety and scientific integrity in the laboratory.

Hazard Assessment: The 'Why' Behind the Protection

1H-Imidazole-4-carbothioamide is a solid compound that presents several health hazards, primarily through inhalation of dust particles, skin contact, or eye contact.[1][2] A thorough risk assessment is the first step in any protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: It can cause skin irritation and may lead to an allergic skin reaction.[3]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[3]

The primary physical risk during handling is the formation of dust and aerosols, which can be easily inhaled or settle on surfaces, skin, and eyes.[1][2] Therefore, our PPE strategy is designed to create a complete barrier against these exposure routes.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as handling the compound within a certified chemical fume hood, are the primary method for exposure reduction.[2][4] The following PPE is mandatory as your direct line of defense.

Eye and Face Protection

Due to the risk of "serious eye irritation," standard safety glasses are insufficient.[3]

  • Chemical Splash Goggles: These must be worn at all times when handling the compound, whether in solid or solution form. They provide a seal around the eyes, protecting from airborne dust and accidental splashes.

  • Face Shield: When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[5]

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for handling this chemical. Always inspect gloves for tears or punctures before use.[1] Employ the proper glove removal technique to avoid contaminating your skin.[1] For prolonged tasks, consider double-gloving.

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material is required to protect your skin and personal clothing from contamination.

  • Impervious Clothing: For large-scale work or in the event of a significant spill, impervious clothing or a chemical-resistant apron should be worn to prevent skin contact.[1]

Respiratory Protection

The primary goal is to prevent the formation of dust and aerosols.[1][2]

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a chemical fume hood to minimize airborne particles.[1][4]

  • Respirator: In situations where a fume hood is not available or during a spill cleanup where dust concentrations may be high, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) is the minimum requirement.

PPE Protocol Summary

For quick reference, the table below outlines the minimum PPE required for various laboratory operations involving 1H-Imidazole-4-carbothioamide.

Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Handling in Solution Chemical Splash GogglesNitrile GlovesLab CoatRecommended: Chemical Fume Hood
Minor Spill Cleanup Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-glove recommended)Lab Coat / Impervious ApronRequired: NIOSH-approved Respirator (e.g., N95)
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatAs needed, based on exposure risk

Step-by-Step Procedural Guidance

Adherence to a strict, logical sequence for donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE & Handling cluster_post Decontamination & Disposal A 1. Confirm Fume Hood Operation B 2. Assemble All Chemicals & Equipment A->B C 3. Review SDS and Protocol B->C D 4. Don PPE (Coat, Goggles, Gloves) C->D E 5. Handle Chemical in Fume Hood D->E F 6. Secure Waste Container E->F G 7. Clean Work Area F->G H 8. Doff PPE (Gloves, Goggles, Coat) G->H I 9. Dispose of PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of 1H-Imidazole-4-carbothioamide.

Protocol for Donning PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Protocol for Doffing PPE (to minimize contamination)
  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated hazardous waste container.[1]

  • Lab Coat: Remove your lab coat by rolling it inward, ensuring the contaminated exterior does not touch your skin or clothing.

  • Goggles: Remove your goggles last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[6][7]

Operational and Disposal Plans

Safety extends beyond handling to include cleanup and disposal.

Minor Spill Response
  • Alert Personnel: Notify others in the lab of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain and Clean: Cover the spill with an absorbent material. Gently sweep the solid material into a designated, sealable container.[1][2] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Dispose: All cleanup materials must be placed in a sealed, labeled container for hazardous waste disposal.[4]

Waste Disposal
  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous chemical waste. They should be collected in a suitable, closed container.[1]

  • Chemical Waste: Unused 1H-Imidazole-4-carbothioamide and solutions containing it must be collected in a clearly labeled, sealed, and compatible waste container.[4] Do not pour this chemical down the drain.[2] Follow your institution's specific guidelines for chemical waste pickup and disposal.

By integrating these safety protocols into your daily workflow, you build a foundation of trust in your experimental results and ensure the well-being of yourself and your colleagues.

References

  • 1H-IMIDAZOLE-4-CARBOTHIOAMIDE Safety Data Sheet. LookChem.

  • 1H-Imidazole-4-thiocarboxamide | C4H5N3S | CID 2776276. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet - 2-Methyl-1H-imidazole-4-carbothioamide. Fisher Scientific.

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).

  • Imidazole Standard Operating Procedure. Washington State University.

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.

  • MSDS of 1H-imidazole-4-carbothioamide. BOC Sciences.

  • Chemical Safety Data Sheet MSDS / SDS - 5-Hydroxy-1H-imidazole-4-carboxamide. ChemicalBook.

  • Safety Data Sheet - 4-Aminoimidazole-5-carboxamide hydrochloride. Thermo Fisher Scientific.

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet - Imidazole. Sigma-Aldrich.

  • Safety Data Sheet - Imidazole. Fisher Scientific.

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics, ETH Zürich.

  • Safe Laboratory Practices & Procedures. Office of Research Services, National Institutes of Health (NIH).

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.

  • UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources, University of Hawaiʻi at Mānoa.

  • Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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